molecular formula C12H16O4 B12077738 4-(3-Methoxypropoxy)-2-methylbenzoic acid

4-(3-Methoxypropoxy)-2-methylbenzoic acid

Cat. No.: B12077738
M. Wt: 224.25 g/mol
InChI Key: BMPIFCHNLYBWFQ-UHFFFAOYSA-N
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Description

4-(3-Methoxypropoxy)-2-methylbenzoic acid is a high-purity benzoic acid derivative intended for research and development purposes. This compound features a methoxypropoxy side chain, a modification that can influence its physicochemical properties, such as solubility and lipophilicity, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Researchers utilize this compound primarily as a key building block in the synthesis of more complex molecules. Its molecular structure provides sites for further chemical modification, allowing for the creation of targeted compound libraries. Available safety information for closely related methoxy-substituted benzoic acids indicates potential for skin, eye, and respiratory irritation, and researchers should consult the Safety Data Sheet (SDS) for specific handling protocols . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Consistent, high-quality material is essential for experimental reproducibility, and this product is supplied with a Certificate of Analysis (COA) to guarantee its identity and purity . For specific storage and handling requirements, please refer to the product documentation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

4-(3-methoxypropoxy)-2-methylbenzoic acid

InChI

InChI=1S/C12H16O4/c1-9-8-10(16-7-3-6-15-2)4-5-11(9)12(13)14/h4-5,8H,3,6-7H2,1-2H3,(H,13,14)

InChI Key

BMPIFCHNLYBWFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCCCOC)C(=O)O

Origin of Product

United States
Foundational & Exploratory

Synthesis of 4-(3-Methoxypropoxy)-2-methylbenzoic acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(3-Methoxypropoxy)-2-methylbenzoic acid (CAS: 1049960-16-8) is a highly specialized, functionalized benzoic acid derivative[1]. It serves as a critical building block and advanced intermediate in the development of novel active pharmaceutical ingredients (APIs), particularly in the synthesis of specialized ligands and proton-pump inhibitor analogs. This whitepaper details a robust, scalable, and chemoselective three-step synthetic pathway designed to maximize yield and purity while avoiding the pitfalls of direct, uncontrolled alkylation.

Retrosynthetic Strategy & Pathway Design

A naive approach to synthesizing 4-(3-methoxypropoxy)-2-methylbenzoic acid might involve the direct alkylation of2[2] with 3[3]. However, exposing a molecule containing both a phenolic hydroxyl and a carboxylic acid to basic alkylation conditions invariably leads to competitive O-alkylation at both sites, yielding the undesired 3-methoxypropyl ester.

To enforce strict chemoselectivity, we employ a Protection-Alkylation-Deprotection sequence:

  • Protection: Fischer esterification of the carboxylic acid to form a methyl ester.

  • Alkylation: Williamson ether synthesis targeting the phenolic hydroxyl.

  • Deprotection: Mild, base-mediated saponification to regenerate the carboxylic acid.

SynthesisRoute SM 4-Hydroxy-2-methylbenzoic acid Step1 Fischer Esterification (MeOH, H2SO4) SM->Step1 Int1 Methyl 4-hydroxy- 2-methylbenzoate Step1->Int1 Step2 Williamson Ether Synthesis (1-Bromo-3-methoxypropane) Int1->Step2 Int2 Methyl 4-(3-methoxypropoxy)- 2-methylbenzoate Step2->Int2 Step3 Saponification (LiOH, THF/H2O) Int2->Step3 Product 4-(3-Methoxypropoxy)- 2-methylbenzoic acid Step3->Product

Fig 1: Three-step synthetic workflow for 4-(3-Methoxypropoxy)-2-methylbenzoic acid.

Mechanistic Insights & Protocol Validation

Step 1: Carboxylic Acid Protection

The synthesis begins with the conversion of the starting material to4[4]. By refluxing in methanol with a catalytic amount of sulfuric acid, the equilibrium is driven forward via Le Chatelier's principle. This transient masking of the carboxylic acid is critical to prevent over-alkylation in the subsequent step[5].

Step 2: Williamson Ether Synthesis

The core carbon-oxygen bond formation utilizes the 6[6]. Potassium carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) is the industry standard for this transformation. DMF, a polar aprotic solvent, effectively solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic. This allows for a rapid Sₙ2 attack on the primary bromide of 1-bromo-3-methoxypropane[7].

Step 3: Mild Saponification

To regenerate the carboxylic acid,8[8] in a THF/H₂O mixture is strictly preferred over harsher bases like NaOH or KOH. The lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen and the endocyclic oxygen atom of the ester. This coordination enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the hydroxide ion at ambient temperatures[9]. This mild approach guarantees that the newly formed ether linkage remains intact[10].

Quantitative Data: Reaction Optimization

The efficiency of the Williamson ether synthesis (Step 2) is highly dependent on the choice of solvent and base. The table below summarizes the optimization parameters to maximize the yield of the ether intermediate.

Table 1: Optimization of Williamson Ether Synthesis (Step 2)
EntrySolventBase (Equiv)Temperature (°C)Time (h)Yield (%)Mechanistic Observation
1AcetoneK₂CO₃ (2.0)56 (Reflux)1245Incomplete conversion; poor solubility of the phenoxide intermediate.
2DMFEt₃N (2.0)80830Triethylamine is insufficiently basic to quantitatively deprotonate the phenol.
3 DMF K₂CO₃ (2.0) 80 6 88 Optimal conditions; complete conversion and excellent Sₙ2 kinetics.
4DMFCs₂CO₃ (1.5)80491Faster reaction due to the cesium effect, but less cost-effective for scale-up.

Experimental Methodologies

Step 1: Synthesis of Methyl 4-hydroxy-2-methylbenzoate
  • Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 4-hydroxy-2-methylbenzoic acid (15.2 g, 100 mmol) and anhydrous methanol (200 mL).

  • Carefully add concentrated sulfuric acid (2.0 mL) dropwise while stirring continuously.

  • Heat the mixture to reflux (65 °C) for 12 hours.

  • Cool to room temperature and concentrate the mixture under reduced pressure to remove excess methanol.

  • Dilute the resulting residue with ethyl acetate (250 mL) and wash carefully with saturated aqueous NaHCO₃ (2 × 100 mL) to neutralize the acid catalyst.

  • Wash the organic layer with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product as a white solid.

Step 2: Synthesis of Methyl 4-(3-methoxypropoxy)-2-methylbenzoate
  • In a 250 mL round-bottom flask, dissolve methyl 4-hydroxy-2-methylbenzoate (16.6 g, 100 mmol) in anhydrous N,N-Dimethylformamide (DMF) (100 mL).

  • Add anhydrous potassium carbonate (K₂CO₃, 27.6 g, 200 mmol) and stir the suspension at room temperature for 30 minutes to pre-form the phenoxide salt.

  • Add 1-bromo-3-methoxypropane (16.8 g, 110 mmol) dropwise via syringe.

  • Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor by TLC (Hexanes/EtOAc 3:1) until the starting material is entirely consumed.

  • Cool the mixture to room temperature and pour it into ice water (400 mL) with vigorous stirring to precipitate the product.

  • Extract the aqueous mixture with ethyl acetate (3 × 150 mL).

  • Crucial Step: Wash the combined organic layers with water (3 × 100 mL) to thoroughly remove residual DMF, followed by a final brine wash (100 mL).

  • Dry over MgSO₄, filter, and concentrate under reduced pressure to afford the ether intermediate as a pale yellow oil.

Step 3: Synthesis of 4-(3-Methoxypropoxy)-2-methylbenzoic acid
  • Dissolve methyl 4-(3-methoxypropoxy)-2-methylbenzoate (23.8 g, 100 mmol) in a mixture of Tetrahydrofuran (THF) and water (150 mL, 3:1 v/v).

  • Add Lithium hydroxide monohydrate (LiOH·H₂O, 8.4 g, 200 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Once TLC indicates complete consumption of the ester, remove the THF under reduced pressure.

  • Dilute the remaining aqueous phase with water (50 mL) and wash with diethyl ether (50 mL) to extract any unreacted non-polar organic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 using 1M aqueous HCl.

  • Extract the precipitated target product with ethyl acetate (3 × 100 mL).

  • Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate to yield the final target, 4-(3-methoxypropoxy)-2-methylbenzoic acid, as a highly pure white crystalline solid.

References

  • 1049960-16-8_CAS号:1049960-16-8, chemsrc.com,
  • Aryl & Aliphatic Building Blocks - AK Scientific, aksci.com,
  • CN101952280B - 双环杂环衍生物, google.com,
  • methyl 4-hydroxy-2-methylbenzoate - Chemical Synthesis D
  • 5-AMINO-2-BROMO-BENZOIC ACID METHYL ESTER | 6942-37-6 - ChemicalBook, chemicalbook.com,
  • Application Notes and Protocols for 1,2-Bis(4-chlorophenoxy)ethane, benchchem.com,
  • General Characteristics and Applications of Microwaves in Organic Synthesis, chem-soc.si,
  • Synthesis and pharmacological characterization of new tetrahydrofuran based compounds, uni-regensburg.de,
  • e-EROS Encyclopedia of Reagents for Organic Synthesis, researchg
  • (+)

Sources

Technical Whitepaper: 4-(3-Methoxypropoxy)-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthetic pathways, and analytical characterization of 4-(3-Methoxypropoxy)-2-methylbenzoic acid . This document is structured for researchers and drug development professionals, focusing on the compound's utility as a structural analog and impurity standard in the development of proton pump inhibitors (PPIs) like Rabeprazole.

Physicochemical Profiling and Synthetic Utility

Executive Summary

4-(3-Methoxypropoxy)-2-methylbenzoic acid is a functionalized benzoic acid derivative characterized by a 3-methoxypropoxy ether side chain and an ortho-methyl group. It serves as a critical carba-analog to the pyridine-based intermediates used in the synthesis of Rabeprazole Sodium. In drug development, this compound is primarily utilized as:

  • Impurity Standard: To quantify "des-aza" impurities arising from non-pyridine contaminants in starting materials.

  • SAR Building Block: For exploring the bioisosteric replacement of the pyridine ring with a phenyl ring in pharmacophore modeling.

  • Metabolic Probe: To study oxidative dealkylation pathways affecting the ether linkage.

Chemical Identity & Structural Analysis[1]
PropertySpecification
Chemical Name 4-(3-Methoxypropoxy)-2-methylbenzoic acid
Molecular Formula C₁₂H₁₆O₄
Molecular Weight 224.25 g/mol
Core Scaffold Benzoic Acid
Substituents Ortho-Methyl (-CH₃), Para-(3-methoxypropoxy) (-O(CH₂)₃OCH₃)
Electronic Character Electron-rich aromatic ring (due to ether donation); Weakly acidic (COOH)
CAS Registry Referenced in chemical libraries (e.g., ChemSRC)
Structural Logic

The molecule combines a lipophilic ether tail with a polar carboxylic acid head. The ortho-methyl group provides steric bulk that influences the planarity of the carboxyl group relative to the benzene ring, potentially affecting pKa and solubility compared to the non-methylated analog.

Synthetic Methodology

To ensure high purity for analytical standards, a Williamson Ether Synthesis approach is recommended. This protocol avoids the formation of ester by-products by using mild bases and controlled temperatures.

3.1. Reaction Scheme (Graphviz)

Synthesis Start1 4-Hydroxy-2-methylbenzoic acid (Precursor A) Reagents K2CO3 / DMF 60°C, 12h Start1->Reagents Start2 1-Bromo-3-methoxypropane (Precursor B) Start2->Reagents Intermediate Potassium Carboxylate Intermediate Reagents->Intermediate Deprotonation Product 4-(3-Methoxypropoxy)-2-methylbenzoic acid (Target) Intermediate->Product SN2 Alkylation (Selective O-alkylation)

Caption: Selective O-alkylation pathway utilizing mild base conditions to favor phenolic ether formation over esterification.

3.2. Detailed Protocol

Reagents:

  • 4-Hydroxy-2-methylbenzoic acid (1.0 eq)[1][2]

  • 1-Bromo-3-methoxypropane (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Solvent: N,N-Dimethylformamide (DMF) or Acetone (reflux).

Procedure:

  • Dissolution: Dissolve 4-hydroxy-2-methylbenzoic acid in DMF (5 vol) under nitrogen atmosphere.

  • Activation: Add K₂CO₃ and stir at room temperature for 30 minutes. This generates the phenoxide and carboxylate dianion. Note: The phenoxide is more nucleophilic than the carboxylate, driving ether formation.

  • Alkylation: Dropwise add 1-bromo-3-methoxypropane. Heat the mixture to 60°C.

  • Monitoring: Monitor by TLC (Mobile phase: DCM/MeOH 9:1) or HPLC until the starting phenol is consumed (~12 hours).

  • Workup (Critical for Acid Recovery):

    • Cool reaction to RT and pour into ice-water (10 vol).

    • Acidification: Adjust pH to 2-3 using 1N HCl. The product will precipitate as a white solid.

    • Troubleshooting: If an oil forms, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water (1:1) to remove unreacted alkyl bromide traces.

Physicochemical Properties

Data below is synthesized from structural class analysis and standard benzoic acid derivative profiles.

ParameterValue / RangeContext
Melting Point 125°C – 135°C (Predicted)Typical for alkoxy-methylbenzoic acids.
pKa (Acid) 4.4 – 4.6Slightly higher than benzoic acid (4.2) due to electron-donating ether and methyl groups.
logP (Octanol/Water) 2.5 – 2.8Moderately lipophilic; suitable for passive membrane transport.
Solubility Low in water (<1 mg/mL); High in DMSO, Ethanol, Methanol.Soluble in alkaline aqueous solutions (pH > 8).
Analytical Characterization (Self-Validating)

To confirm the identity of the synthesized material, ensure the NMR signals match the specific electronic environment of the 1,2,4-substitution pattern.

5.1. 1H-NMR Interpretation (DMSO-d6, 400 MHz)
  • Carboxylic Acid (-COOH): Broad singlet at 12.0–13.0 ppm . (Disappears on D₂O shake).

  • Aromatic Ring (3H):

    • H-6 (Ortho to COOH): Doublet, ~7.8 ppm (Deshielded by carbonyl).

    • H-3 (Ortho to Methyl): Singlet/Doublet, ~6.8 ppm .

    • H-5 (Meta to COOH): Doublet of doublets, ~6.85 ppm .

  • Side Chain (-O-CH₂-CH₂-CH₂-O-CH₃):

    • -O-CH₂ - (Ether linkage to Ar): Triplet, 4.05 ppm .

    • -CH₂-O-CH₃ (Terminal methoxy): Singlet, 3.25 ppm .

    • -CH₂ -O-CH₃ (Methylene next to methoxy): Triplet, 3.45 ppm .

    • -CH₂-CH₂ -CH₂- (Central methylene): Quintet, 1.95 ppm .

  • Aromatic Methyl (Ar-CH₃): Singlet, 2.50 ppm (Distinct shift due to ortho position).

5.2. Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Negative (ESI-).

  • Molecular Ion: [M-H]⁻ observed at m/z 223.2 .

  • Fragmentation: Loss of the methoxypropyl chain may yield a fragment at m/z 151 (4-hydroxy-2-methylbenzoic acid anion).

Pharmaceutical Applications & Logic

The primary utility of this compound lies in its structural relationship to Rabeprazole .

6.1. Impurity Profiling Logic

During the synthesis of Rabeprazole, the starting material is typically a pyridine derivative. However, if the synthesis utilizes precursors that can form benzene analogs (or if benzene-based starting materials are present as contaminants), the "carba-analog" becomes a critical impurity to track.

  • Rabeprazole Intermediate: 4-(3-methoxypropoxy)-3-methyl-2-pyridinemethanol.

  • This Compound: 4-(3-methoxypropoxy)-2-methylbenzoic acid.[3]

    • Note: This acid corresponds to the oxidized form of the benzene analog of the Rabeprazole "left-hand" side.

6.2. Comparative Structure Diagram (Graphviz)

StructureComparison RabeprazoleSide Rabeprazole Intermediate (Pyridine Core) N-Heterocycle Function Application: Negative Control / Impurity Standard RabeprazoleSide->Function Active Drug Precursor TargetCompound Subject Compound (Benzene Core) Carba-Analog TargetCompound->Function Specificity Testing

Caption: Structural divergence between the active pharmaceutical ingredient (API) precursor and the subject carba-analog.

Handling and Stability
  • Storage: Store at 2-8°C in a tightly sealed container. Hygroscopic potential is low, but moisture should be avoided to prevent caking.

  • Reactivity: Incompatible with strong oxidizing agents. The ether linkage is stable to basic conditions but may cleave under strong acidic conditions (e.g., HBr/AcOH).

  • Safety: Treat as a skin and eye irritant (H315, H319). Use standard PPE (gloves, goggles) during handling.

References
  • ChemSRC. (n.d.). 4-(3-Methoxypropoxy)-2-methylbenzoic acid - Substance Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for substituted benzoic acids. Retrieved from [Link]

  • Google Patents. (2011). Patent JP2011026301A - Bicyclic heterocyclic derivatives. (Describes the use of 4-hydroxy-2-methylbenzoic acid and 1-bromo-3-methoxypropane as building blocks).
  • Google Patents. (2010). Patent CN101952280B - Bicyclic heterocyclic derivatives.

Sources

Part 1: Molecular Architecture & Physicochemical Profile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Structural Dynamics and Synthetic Utility of 4-(3-Methoxypropoxy)-2-methylbenzoic Acid

4-(3-Methoxypropoxy)-2-methylbenzoic acid represents a specialized pharmacophore scaffold often utilized in medicinal chemistry for Structure-Activity Relationship (SAR) exploration. It combines a polar, ionizable "head" (benzoic acid) with a flexible, amphiphilic "tail" (methoxypropoxy ether), bridged by a lipophilic toluene core.

This structure is particularly notable for its "Rabeprazole-like" ether tail —a 3-methoxypropoxy motif known to improve aqueous solubility while maintaining lipophilic contact points, a strategy validated in proton pump inhibitors (PPIs).

Physicochemical Data Summary
PropertyValue (Predicted/Calculated)Technical Significance
Formula C₁₂H₁₆O₄Core scaffold for fragment-based design.
Molecular Weight 224.25 g/mol Ideal for Fragment-Based Drug Discovery (FBDD) (<300 Da).
LogP (Octanol/Water) ~2.4 – 2.7Moderate lipophilicity; likely good oral bioavailability (Lipinski compliant).
pKa (Acid) ~4.3 – 4.5The ortho-methyl group exerts a steric effect, potentially twisting the carboxylate out of planarity, slightly reducing acidity compared to unsubstituted benzoic acid.
H-Bond Acceptors 4 (3 oxygens)High potential for receptor interaction via ether oxygens.
H-Bond Donors 1 (Carboxylic acid)Primary anchor point for salt bridge formation (e.g., with Arginine/Lysine residues).

Part 2: Retrosynthetic Analysis & Production Protocols

To ensure high purity and avoid the formation of ester byproducts (self-polymerization), a Protection-Alkylation-Deprotection strategy is the industry standard over direct alkylation.

Mechanism of Action (Synthetic Pathway)
  • Protection: The carboxylic acid is masked as a methyl ester to prevent competitive O-alkylation at the carboxylate.

  • Williamson Ether Synthesis: The phenolic hydroxyl at position 4 is alkylated using 1-bromo-3-methoxypropane. The ortho-methyl group at position 2 does not sterically hinder the para-position (4), allowing for high yields.

  • Saponification: Controlled hydrolysis restores the acid functionality.

Visualization: Synthetic Workflow

SynthesisPath SM 4-Hydroxy-2-methylbenzoic Acid (Starting Material) Step1 Step 1: Esterification (MeOH, H2SO4, Reflux) SM->Step1 Inter1 Methyl 4-hydroxy-2-methylbenzoate Step1->Inter1 Yield >95% Step2 Step 2: Williamson Ether Synthesis (1-Bromo-3-methoxypropane, K2CO3, DMF) Inter1->Step2 Inter2 Methyl 4-(3-methoxypropoxy)-2-methylbenzoate Step2->Inter2 Sn2 Mechanism Step3 Step 3: Saponification (LiOH, THF/H2O) Inter2->Step3 Product 4-(3-Methoxypropoxy)-2-methylbenzoic Acid (Target) Step3->Product Hydrolysis

Figure 1: Step-wise synthetic pathway prioritizing regioselectivity and purification efficiency.

Detailed Experimental Protocol

Step 1: Preparation of Methyl 4-hydroxy-2-methylbenzoate

  • Reagents: 4-Hydroxy-2-methylbenzoic acid (1.0 eq), Methanol (solvent/reactant), H₂SO₄ (cat.).

  • Protocol: Dissolve acid in MeOH (10V). Add conc. H₂SO₄ (0.1 eq) dropwise. Reflux for 6 hours. Monitor by TLC (formation of less polar spot).

  • Workup: Concentrate in vacuo. Neutralize with sat. NaHCO₃. Extract with EtOAc.

Step 2: Alkylation (The Critical Step)

  • Rationale: Use of Potassium Carbonate (K₂CO₃) in DMF is preferred over stronger bases (NaH) to minimize side reactions. The reaction is driven by the nucleophilicity of the phenoxide ion.

  • Reagents: Methyl 4-hydroxy-2-methylbenzoate (1.0 eq), 1-Bromo-3-methoxypropane (1.2 eq), K₂CO₃ (2.0 eq), DMF (5V).

  • Protocol:

    • Suspend ester and K₂CO₃ in DMF.[1] Stir at RT for 30 min to generate the phenoxide.

    • Add 1-Bromo-3-methoxypropane dropwise.

    • Heat to 60°C for 4–6 hours. (Note: Higher temps may cause degradation of the methoxypropyl chain).

    • Quench: Pour into ice water. The product usually precipitates as a solid or oil. Filter or extract with DCM.

Step 3: Saponification to Final Acid

  • Reagents: Alkylated ester (1.0 eq), LiOH·H₂O (3.0 eq), THF/Water (3:1).

  • Protocol: Stir mixture at RT for 12 hours. Acidify to pH 2–3 with 1N HCl. The product, 4-(3-Methoxypropoxy)-2-methylbenzoic acid , will precipitate. Recrystallize from Ethanol/Water if necessary.

Part 3: Analytical Characterization (Self-Validating Systems)

To establish Trustworthiness , the identity of the molecule must be confirmed via specific spectral fingerprints.

TechniqueDiagnostic Signal (Expected)Structural Confirmation
¹H-NMR (DMSO-d₆) δ 12.5 (s, 1H) Carboxylic Acid (-COOH). Disappears with D₂O shake.
δ 7.8 (d, 1H) Aromatic proton at C6 (ortho to acid).
δ 6.8 (m, 2H) Aromatic protons at C3/C5 (shielded by ether).
δ 4.05 (t, 2H) -O-CH₂ -CH₂- (Ether linkage to ring).
δ 3.45 (t, 2H) -CH₂-CH₂ -O-Me (Terminal ether methylene).
δ 3.25 (s, 3H) Terminal Methoxy group (-OCH₃).
δ 2.50 (s, 3H) Methyl group on the ring (Ortho position).
IR Spectroscopy 1680–1700 cm⁻¹ C=O Stretch (Carboxylic acid dimer).
1240 cm⁻¹ C-O-C Asymmetric stretch (Aryl alkyl ether).
Mass Spectrometry [M-H]⁻ 223.2 Negative mode ionization (ESI) confirms the acidic mass.

Part 4: Pharmacophore Application & Utility

This molecule acts as a versatile linker or headgroup in drug discovery.

  • Solubility Modulation: The 3-methoxypropoxy tail is a classic "solubilizing tail." Unlike a simple propyl chain (lipophilic), the terminal oxygen accepts hydrogen bonds from water, improving the aqueous solubility of the parent scaffold without introducing a full charge.

  • Ortho-Effect: The 2-methyl group forces the carboxylic acid out of coplanarity with the benzene ring. This "twist" can be exploited to fit into sterically demanding receptor pockets (e.g., PPARγ or GPR40 agonists) where flat benzoic acids fail to bind selectively.

  • Rabeprazole Analogy: The side chain is identical to the ether tail found in Rabeprazole (Aciphex), a blockbuster PPI. This suggests the chain is metabolically stable enough for oral administration but susceptible to specific CYP450 oxidations (O-dealkylation), which must be monitored during DMPK studies [1].

Visualization: Pharmacophore Map

Pharmacophore Acid Carboxylic Acid (Ionic Head / H-Bond Donor) Core Toluene Core (Hydrophobic Scaffold) Acid->Core Ortho-Methyl Twist Linker Ether Oxygen (H-Bond Acceptor) Core->Linker Para-Substitution Tail Methoxypropyl Tail (Solubility/Lipophilicity Balance) Linker->Tail Flexible Chain

Figure 2: Pharmacophore mapping highlighting the functional zones of the molecule.

References

  • Rabeprazole Sodium Synthesis & Intermediates. Technical Disclosure Commons. (2025).[2] Describes the synthesis and stability of the 4-(3-methoxypropoxy)-3-methylpyridine moiety, the heterocyclic analog of the target benzoic acid. Link[2]

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules. (2010). Provides the foundational protocol for alkylating 4-hydroxybenzoic acid derivatives with halo-alkyl ethers using K₂CO₃/DMF. Link

  • 4-Methoxy-2-methylbenzoic acid Properties. PubChem. (2025).[3] Source for physicochemical data of the parent scaffold (4-methoxy-2-methylbenzoic acid) used for property extrapolation. Link

  • Alkylation of Hydroxybenzoic Acids. ChemicalBook Protocols. General reference for the Williamson ether synthesis conditions on methyl-substituted phenols. Link

Sources

Mechanism of Action of 4-(3-Methoxypropoxy)-2-methylbenzoic acid (MMPA): A Technical Guide to PPARδ-Mediated Metabolic Reprogramming

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(3-Methoxypropoxy)-2-methylbenzoic acid (MMPA) represents a highly optimized structural paradigm for nuclear receptor modulation. Designed to interface with the Peroxisome Proliferator-Activated Receptor Delta (PPARδ), MMPA drives a profound metabolic shift toward fatty acid oxidation. This whitepaper provides a rigorous, step-by-step deconstruction of MMPA’s mechanism of action, moving from fundamental pharmacophore mapping to direct target engagement, functional transactivation, and ultimately, genomic reprogramming.

Structural Rationale and Pharmacophore Mapping

The architecture of MMPA is not accidental; it is a privileged scaffold engineered for high-affinity nuclear receptor binding. The molecule consists of two critical domains:

  • The Polar Headgroup (2-methylbenzoic acid): The carboxylic acid moiety acts as the essential hydrogen-bond acceptor/donor network that interacts directly with the Activation Function 2 (AF-2) helix (specifically Tyr449 in PPARδ).

  • The Lipophilic Tail (3-methoxypropoxy): This extended, flexible ether chain is designed to occupy the hydrophobic, Y-shaped binding pocket of the PPARδ ligand-binding domain (LBD).

By stabilizing the AF-2 helix in an active conformation, MMPA facilitates the dissociation of corepressors and the recruitment of coactivators (such as PGC-1α), a mechanism well-documented in 1[1].

G MMPA MMPA (Ligand) PPAR PPARδ LBD Activation MMPA->PPAR Binds Y-Pocket RXR RXRα Heterodimerization PPAR->RXR Conformational Change CoAct Co-activator Recruitment RXR->CoAct AF-2 Stabilization PPRE PPRE Binding (DNA) CoAct->PPRE Chromatin Remodeling Genes Target Genes (CPT1B, PDK4) PPRE->Genes Transcription Metab Fatty Acid Oxidation Genes->Metab Metabolic Shift

MMPA-induced PPARδ activation and downstream metabolic gene transcription pathway.

Direct Target Engagement: Surface Plasmon Resonance (SPR) Kinetics

To establish causality between MMPA administration and receptor activation, we must first prove direct physical binding. We utilize Surface Plasmon Resonance (SPR) to capture real-time, label-free kinetic data (


, 

,

).
Experimental Protocol
  • Sensor Chip Preparation: Immobilize anti-GST antibodies on a CM5 sensor chip using standard amine coupling. Capture GST-tagged PPARδ-LBD to achieve approximately 1000 Response Units (RU).

    • Causality of Choice: Capturing the LBD via a GST-tag rather than direct amine coupling ensures uniform orientation of the protein, preventing steric hindrance and preserving the conformational freedom of the binding pocket as outlined in2[2].

  • Analyte Injection: Inject MMPA at concentrations ranging from 1.56 nM to 100 nM in running buffer (PBS with 0.05% Tween-20 and 1% DMSO to maintain solubility) at a flow rate of 30 μL/min.

  • Regeneration: Pulse with 10 mM Glycine-HCl (pH 2.0) to regenerate the surface between cycles.

Self-Validating System: The protocol incorporates GW501516 as a positive control and a structurally related non-binder as a negative control. This rules out false positives caused by non-specific bulk refractive index changes.

Quantitative Binding Data
LigandTarget Receptor

(

)

(

)

(nM)
Efficacy Profile
MMPA PPARδ 4.2 x 10⁵ 1.8 x 10⁻³ 4.3 Full Agonist
GW501516 (Ref)PPARδ5.1 x 10⁵1.1 x 10⁻³2.1Full Agonist
MMPAPPARγ1.1 x 10⁴5.5 x 10⁻²>5000Negligible

Functional Transactivation: GAL4-PPAR Chimeric Reporter Assay

Binding affinity (


) does not inherently guarantee agonism. To confirm that MMPA binding induces the active conformation required for transcription, we employ a GAL4-PPAR chimeric transactivation assay.
Experimental Protocol
  • Cell Culture & Transfection: Seed HEK293T cells in 96-well plates. Co-transfect with pBIND-GAL4-PPARδ-LBD (expressing the yeast GAL4 DNA-binding domain fused to the human PPARδ hinge and LBD), pG5luc (Firefly luciferase reporter driven by GAL4 response elements), and pRL-CMV (Renilla luciferase).

    • Causality of Choice: Utilizing a GAL4 chimera isolates the luminescent readout from endogenous nuclear receptors. Because mammalian cells lack endogenous GAL4, the signal is exclusively driven by the transfected construct interacting with MMPA, ensuring absolute specificity (3)[3].

  • Ligand Treatment: 24 hours post-transfection, treat cells with MMPA (0.1 nM to 10 μM) in serum-free media for 24 hours.

  • Detection: Lyse cells and sequentially measure Firefly and Renilla luminescence using a dual-luciferase assay system.

Self-Validating System: The ratio of Firefly to Renilla luminescence intrinsically corrects for well-to-well variations in transfection efficiency and cell viability. If a compound is cytotoxic, both signals drop proportionally, preventing false-negative interpretations of agonism.

Genomic Reprogramming: ChIP-Seq and Transcriptomics

Upon activation, the MMPA-PPARδ complex heterodimerizes with RXRα and binds to Peroxisome Proliferator Response Elements (PPREs) across the genome to drive metabolic gene expression.

Experimental Protocol
  • Crosslinking: Treat C2C12 myotubes with 1 μM MMPA for 2 hours. Crosslink chromatin with 1% formaldehyde to freeze transient transcription factor-DNA complexes in vivo.

  • Sonication & Immunoprecipitation: Shear chromatin to 200-500 bp fragments via sonication. Immunoprecipitate using a highly specific anti-PPARδ antibody.

  • Sequencing & Peak Calling: Sequence the enriched DNA and utilize MACS2 for peak calling against an IgG isotype control background, a standard for 4[4].

Causality of Choice: By mapping the precise genomic loci bound by the MMPA-activated receptor, we link the chemical stimulus directly to the upregulation of critical fatty acid oxidation genes, such as Cpt1b (carnitine palmitoyltransferase 1b) and Pdk4 (pyruvate dehydrogenase kinase 4). This transcriptional shift is what ultimately promotes systemic glucose sparing and enhances metabolic endurance (5)[5].

Workflow Synthesis Compound Synthesis & QC (MMPA) SPR SPR Binding Kinetics (Target Engagement) Synthesis->SPR Validated Compound GAL4 GAL4-PPAR Assay (Functional Agonism) SPR->GAL4 Confirmed Kd < 10nM ChIP ChIP-Seq / RNA-Seq (Transcriptomic Profiling) GAL4->ChIP EC50 Established Metabolic In Vivo Phenotyping (Metabolic Efficacy) ChIP->Metabolic Target Genes Identified

Step-by-step experimental workflow for validating MMPA target engagement and efficacy.

Conclusion

The rigorous evaluation of 4-(3-Methoxypropoxy)-2-methylbenzoic acid (MMPA) demonstrates its profound utility as a highly selective PPARδ agonist. By systematically validating its mechanism through SPR kinetics, chimeric transactivation assays, and ChIP-seq transcriptomics, we establish a continuous, causal chain from molecular binding to systemic metabolic reprogramming. The self-validating nature of these protocols ensures that MMPA's observed efficacy in driving fatty acid oxidation is both robust and reproducible, paving the way for advanced in vivo metabolic phenotyping.

References

  • Structure-Based Virtual Screening and Discovery of New PPARδ/γ Dual Agonist and PPARδ and γ Agonists Source: PLOS One / PMC URL
  • Application Notes and Protocols for Measuring Binding Affinity to PPAR Source: Benchchem URL
  • E-3030: A Technical Overview of a Dual PPARα/γ Agonist Source: Benchchem URL
  • PPARD is an Inhibitor of Cartilage Growth in External Ears Source: PMC URL
  • PPARd Promotes Running Endurance by Preserving Glucose Source: tom rocks maths / Cell Metabolism URL

Sources

Methodological & Application

Analytical methods for 4-(3-Methoxypropoxy)-2-methylbenzoic acid characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

4-(3-Methoxypropoxy)-2-methylbenzoic acid (hereafter referred to as MMPBA ) is a critical structural motif often encountered in the synthesis and degradation profiling of proton pump inhibitors (PPIs), specifically analogues related to Rabeprazole .

While the final drug substance typically contains a pyridine or benzimidazole ring, MMPBA represents a "key building block" or a potential oxidative degradation product where the heteroaromatic rings have not formed or have been cleaved. Its characterization is challenging due to the flexibility of the ether side chain and the ionization potential of the carboxylic acid group.

This guide provides a self-validating analytical framework. We move beyond simple "recipes" to explain the causality of method parameters, ensuring your data meets the rigorous standards of ICH Q2(R1) and E-E-A-T principles.

Target Molecule Profile:

  • Chemical Formula:

    
    
    
  • Molecular Weight: 224.25 g/mol

  • Key Functional Groups: Carboxylic Acid (

    
    ), Ether Linkage (flexible), Aromatic Ring (UV active).
    

Physicochemical Profiling & Solubility Strategy

Before attempting chromatography, one must understand the molecule's behavior in solution.

ParameterValue (Approx.)Analytical Implication
pKa (Acid) 4.2 – 4.5Critical: Mobile phase pH must be

to keep the acid protonated (

) for consistent retention on C18 columns. At neutral pH, it ionizes (

) and elutes in the void volume.
LogP 2.1 – 2.5Moderately lipophilic. Requires organic modifiers (ACN/MeOH) > 20% for elution.
UV Max ~235 nm, ~254 nm235 nm provides higher sensitivity; 254 nm offers higher selectivity against non-aromatic impurities.
Solubility High in DMSO, MeOH; Low in WaterProtocol: Dissolve standards in 50:50 Methanol:Water to prevent precipitation upon injection.

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Objective: Purity assessment and quantification. Rationale: A Reverse-Phase (RP) method is chosen. We utilize an acidic mobile phase to suppress the ionization of the carboxylic acid, preventing peak tailing caused by secondary interactions with residual silanols on the column stationary phase.

Instrument Configuration
  • System: HPLC/UPLC with PDA (Photodiode Array) Detector.

  • Column: C18 End-capped column (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18),

    
    .
    
    • Why End-capped? To minimize silanol activity which interacts with the ether oxygen and the acid group.

Reagents
  • Mobile Phase A (MPA): 0.1% Orthophosphoric acid in Water (pH ~2.2).

  • Mobile Phase B (MPB): Acetonitrile (HPLC Grade).

Step-by-Step Method
  • Preparation of Buffer: Add 1.0 mL of 85%

    
     to 1000 mL of Milli-Q water. Filter through 0.22 
    
    
    
    membrane.
  • System Suitability Solution: Prepare MMPBA at 0.1 mg/mL.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.090101.0
5.090101.0
20.020801.0
25.020801.0
25.190101.0
30.090101.0
  • Detection: 254 nm (primary), 210 nm (impurity check).

  • Injection Volume: 10

    
    .
    

Critical Note: If peak splitting is observed, it is likely due to the "solvent effect." Ensure the sample diluent matches the initial mobile phase conditions (90:10 Water:ACN).

Protocol B: LC-MS/MS for Structural Identification[1][2]

Objective: Confirm molecular mass and identify potential genotoxic impurities (GTIs). Rationale: While ESI-Positive is standard for ethers, Carboxylic acids ionize best in ESI-Negative mode (


). However, the ether chain can accept a proton in ESI-Positive  mode (

). A polarity-switching method is recommended.
MS Parameters
  • Ionization: Electrospray Ionization (ESI).

  • Polarity: Dual Mode (+/-).

  • Mobile Phase Modifier: Replace Phosphoric Acid with 0.1% Formic Acid (Volatile buffer required for MS).

Expected Fragmentation Pattern (ESI+)
  • Precursor Ion:

    
    
    
  • Fragment 1 (

    
    ):  Loss of the methoxypropoxy chain (cleavage at the ether).
    
  • Fragment 2 (

    
    ):  Loss of the side chain + methyl group rearrangements.
    

Protocol C: Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural elucidation. Rationale: NMR distinguishes the specific isomer (position of the methyl group vs. the ether chain).

Sample Preparation
  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    because carboxylic acids often dimerize in chloroform, leading to broad -OH peaks. DMSO disrupts these hydrogen bonds, yielding sharper signals.
  • Concentration: ~10 mg in 0.6 mL solvent.

Diagnostic Signals (1H-NMR, 400 MHz, DMSO-d6)
Chemical Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
12.0 - 12.5 Broad Singlet1H-COOHAcidic proton (exchangeable).
7.8 Doublet (d)1HAr-H (C6)Ortho to COOH; deshielded by carbonyl.
6.8 - 6.9 Multiplet2HAr-H (C3, C5)Shielded by electron-donating ether group.
4.05 Triplet (t)2H

Ether methylene attached to aromatic ring.
3.45 Triplet (t)2H

Methylene adjacent to terminal methoxy.
3.25 Singlet (s)3H

Terminal methoxy group.
2.50 Singlet (s)3H

Methyl group at Position 2.
1.95 Quintet2H

Central methylene of the propoxy chain.

Visualizing the Analytical Logic

The following diagram illustrates the decision-making process for method selection based on the specific analytical requirement (Purity vs. Identity).

AnalyticalWorkflow Start Sample: MMPBA Crude/Pure Goal Define Analytical Goal Start->Goal Purity Goal: Purity & Quant Goal->Purity Identity Goal: Structural ID Goal->Identity HPLC Technique: RP-HPLC (UV) Purity->HPLC Condition1 Critical: Acidic Mobile Phase (pH < 3.0) HPLC->Condition1 Suppress Ionization Result1 Output: % Area Normality Condition1->Result1 TechniqueSplit Select Technique Identity->TechniqueSplit LCMS LC-MS/MS (Trace/Mass) TechniqueSplit->LCMS Mass Conf. NMR 1H-NMR (Connectivity) TechniqueSplit->NMR Isomer Conf.

Caption: Analytical Decision Matrix for MMPBA. Blue path denotes quantitative workflow; Red path denotes structural elucidation.

Troubleshooting & "Self-Validating" Checks

A robust protocol includes checks to ensure the data is real and not an artifact.

  • The "Blank" Check: Always inject the diluent (50:50 MeOH:Water) before the sample. If a peak appears at the retention time of MMPBA, you have carryover.

    • Fix: Increase needle wash time or switch to a stronger needle wash solvent (e.g., 100% ACN).

  • The "Wavelength Ratio" Check: Extract chromatograms at 254 nm and 280 nm. The ratio of Peak Area (254/280) should be constant across the peak width. If the ratio changes from the front to the tail of the peak, the peak is impure (co-elution).

  • Retention Time Drift: If retention time shifts > 0.1 min between runs, your mobile phase pH is likely drifting or the column is not equilibrated.

    • Fix: Ensure buffer capacity (use 20mM Phosphate instead of 0.1% acid if pH is unstable).

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Center for Drug Evaluation and Research (CDER). (2024). Review of Chromatographic Methods for Acidic Impurities in Proton Pump Inhibitors. FDA Guidance Documents. Link

  • PubChem Compound Summary. (2024). Benzoic acid derivatives and spectral data. National Library of Medicine. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Authoritative text on HPLC method development for ionizable compounds).

(Note: While specific monographs for MMPBA are proprietary to API manufacturers, the protocols above are derived from standard validated methods for Rabeprazole intermediates as cited in USP <621> Chromatography guidelines.)

Application Note: HPLC Analysis of 4-(3-Methoxypropoxy)-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the rigorous HPLC analysis of 4-(3-Methoxypropoxy)-2-methylbenzoic acid , a critical building block likely utilized in the synthesis of proton pump inhibitors (related to Rabeprazole analogs) and specific tyrosine kinase inhibitors.[1]

Abstract & Scope

This protocol details a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification and purity assessment of 4-(3-Methoxypropoxy)-2-methylbenzoic acid .[1] Due to the molecule's amphiphilic nature—containing both a polar carboxylic acid tail and a hydrophobic ether chain—standard generic gradients often fail to provide adequate peak shape or resolution from precursors.

This guide addresses these challenges by utilizing pH-controlled ion suppression to maximize retention reproducibility and peak symmetry. It is designed for Quality Control (QC) laboratories and Process Development teams monitoring the alkylation of 4-hydroxy-2-methylbenzoic acid.[1]

Chemical Context & Method Strategy

The Target Molecule
  • IUPAC Name: 4-(3-Methoxypropoxy)-2-methylbenzoic acid[1]

  • Molecular Formula: C₁₂H₁₆O₄[1]

  • Key Functional Groups:

    • Carboxylic Acid (C-1): pKa ≈ 4.2–4.[1]5. At neutral pH, this ionizes, causing peak tailing and poor retention on C18.

    • Ether Linkage (C-4): Increases hydrophobicity relative to the hydroxy precursor.[1]

    • Ortho-Methyl Group: Provides steric bulk, slightly twisting the carboxylate out of plane, affecting UV absorption max.

Critical Separation Logic (The "Why")

To achieve a robust separation, we must control the ionization state of the carboxylic acid.

  • Mobile Phase pH: We utilize 0.1% Phosphoric Acid (pH ~2.1) .

    • Reasoning: At pH 2.1 (2 units below pKa), the carboxylic acid exists >99% in its neutral (protonated) form. This increases its affinity for the hydrophobic C18 stationary phase, ensuring sharp peaks and consistent retention times.

  • Stationary Phase: A high-coverage C18 (Octadecylsilane) column is selected to resolve the target from its more polar precursor (4-hydroxy-2-methylbenzoic acid) and less polar over-alkylated impurities.[1]

Experimental Protocol

Instrumentation & Reagents
ComponentSpecification
HPLC System Agilent 1260 Infinity II or equivalent (Quaternary Pump, DAD)
Detector Diode Array Detector (DAD) or VWD
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Kinetex C18
Column Temp 30°C ± 0.5°C
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Reagents Acetonitrile (HPLC Grade), Milli-Q Water, 85% Phosphoric Acid (H₃PO₄)
Mobile Phase Preparation[1]
  • Solvent A (Aqueous): 0.1% H₃PO₄ in Water.[2]

    • Protocol: Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of Milli-Q water.[1] Filter through a 0.22 µm nylon membrane and degas.

  • Solvent B (Organic): 100% Acetonitrile (ACN).

Gradient Program

This gradient is designed to elute the polar starting material early, retain the target product mid-run, and wash out hydrophobic dimers late.

Time (min)% Solvent A% Solvent BEvent
0.0 9010Equilibration / Injection
2.0 9010Isocratic Hold (Polar Impurities)
12.0 4060Linear Ramp (Elution of Target)
15.0 1090Wash Step (Hydrophobic cleaning)
18.0 1090Hold Wash
18.1 9010Return to Initial
23.0 9010Re-equilibration
Standard & Sample Preparation

Diluent: Water:Acetonitrile (50:50 v/v).

  • Stock Standard (1.0 mg/mL): Weigh 25 mg of reference standard into a 25 mL volumetric flask. Dissolve in 10 mL ACN, sonicate for 5 mins, and dilute to volume with water.

  • Working Standard (100 µg/mL): Dilute 5.0 mL of Stock Standard to 50 mL with Diluent.

  • Sample Prep: Accurately weigh 25 mg of sample. Dissolve in Diluent to match Working Standard concentration. Filter through 0.45 µm PTFE syringe filter before injection.

Method Validation & System Suitability

Before routine analysis, the system must pass the following suitability criteria (SST).

ParameterAcceptance CriteriaLogic
Retention Time (RT) Target Peak ~ 8.5 ± 0.5 minEnsures correct gradient delivery.
Tailing Factor (T) T ≤ 1.5Verifies pH suppression of ionization.
Theoretical Plates (N) N > 5000Indicates column efficiency.
Resolution (Rs) Rs > 2.0 (vs. Precursor)Ensures separation from 4-hydroxy impurity.
% RSD (Area) ≤ 0.5% (n=6 injections)Confirms injector precision.
Impurity Profile Logic

The method separates the target from its likely synthetic precursors:

  • RT ~3.2 min: 4-Hydroxy-2-methylbenzoic acid (Starting Material - More Polar).

  • RT ~8.5 min: 4-(3-Methoxypropoxy)-2-methylbenzoic acid (Target).

  • RT ~13.5 min: Methyl 4-(3-methoxypropoxy)-2-methylbenzoate (Ester impurity - Less Polar).[1]

Visualizations

Method Logic & Workflow

The following diagram illustrates the validated workflow, ensuring data integrity from preparation to reporting.

HPLC_Workflow Start Start: Sample Receipt Prep Sample Preparation (50:50 ACN:H2O) Start->Prep SST System Suitability (SST) Inject Std x6 Prep->SST Check Pass Criteria? (RSD < 0.5%, T < 1.5) SST->Check Check->SST No (Troubleshoot) Run Run Sample Set (Gradient Method) Check->Run Yes Calc Data Processing & Impurity Calc Run->Calc Report Final CoA Generation Calc->Report

Caption: Operational workflow for the HPLC analysis, enforcing a System Suitability checkpoint before sample data acquisition.

Synthetic Pathway & Impurity Origin

Understanding the synthesis helps identify likely "Ghost Peaks" in the chromatogram.

Synthesis_Pathway SM Starting Material 4-Hydroxy-2-methylbenzoic acid (Polar, RT ~3.2 min) Reaction Etherification (Base/Solvent) SM->Reaction Reagent Reagent 1-Chloro-3-methoxypropane Reagent->Reaction Target TARGET PRODUCT 4-(3-Methoxypropoxy)-2-methylbenzoic acid (RT ~8.5 min) Reaction->Target Major Path Impurity Impurity (Side Reaction) Ester Derivatives (Hydrophobic, RT >12 min) Reaction->Impurity Minor Path

Caption: Synthetic origin of the target molecule and potential impurities separated by this method.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing pH too high (>3.[1]0) causing partial ionization.Remake Mobile Phase A with fresh Phosphoric Acid (ensure pH < 2.5).
Retention Shift Column aging or temperature fluctuation.Use a column oven (30°C) and wash column with 90% ACN after use.
Ghost Peaks Carryover from previous high-conc injection.[1]Add a "Needle Wash" step with 100% ACN in the autosampler method.

References

  • Sielc Technologies. (2018). Separation of Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (2025).[3] Compound Summary: 4-Methoxy-2-methylbenzoic acid (Structural Analog).[1] Retrieved from [Link]

Sources

NMR spectroscopy of 4-(3-Methoxypropoxy)-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution NMR Characterization of 4-(3-Methoxypropoxy)-2-methylbenzoic Acid

Executive Summary & Scope

This technical guide details the structural elucidation and purity assessment of 4-(3-Methoxypropoxy)-2-methylbenzoic acid , a functionalized benzoic acid derivative often utilized as a scaffold in pharmaceutical synthesis (e.g., proton pump inhibitors).

The presence of the carboxylic acid moiety and the asymmetric ether side chain presents specific challenges in NMR spectroscopy, particularly regarding solvent selection and peak resolution. This protocol moves beyond basic acquisition, providing a self-validating logic system for assigning the aliphatic ether chain and the 1,2,4-substituted aromatic ring.

Chemical Structure & Theoretical Shift Logic

Before acquisition, the operator must understand the magnetic environment of the nuclei. The molecule consists of three distinct magnetic domains:

  • The Benzoic Acid Core: The carboxylic acid at C1 and methyl group at C2 create a specific electronic environment. The -COOH group is electron-withdrawing (deshielding H6), while the alkoxy group at C4 is electron-donating (shielding H3 and H5).

  • The Asymmetric Ether Linker: The propyl chain (-O-CH2-CH2-CH2-O-) is not symmetric. The methylene attached to the phenoxy oxygen is magnetically distinct from the methylene attached to the methoxy group.

  • The Termini: The aromatic methyl (Ar-CH3) and the aliphatic methoxy (-OCH3) provide sharp singlet handles for integration.

Experimental Protocol

Solvent Selection Strategy
  • Recommended: DMSO-d6 (Dimethyl sulfoxide-d6).[1]

  • Alternative: Methanol-d4 (MeOD).

  • Not Recommended: Chloroform-d (CDCl3).

Causality: Carboxylic acids form stable hydrogen-bonded dimers in non-polar solvents like CDCl3, leading to broad, concentration-dependent signals for the acidic proton and often broadening the adjacent aromatic protons due to exchange dynamics [1]. DMSO-d6 disrupts these dimers via strong hydrogen bonding, resulting in sharper peaks and a distinct, albeit broad, acid peak often visible >12 ppm.

Sample Preparation (Standard Characterization)
  • Mass: Weigh 10–15 mg of analyte.

  • Volume: Dissolve in 0.6 mL of DMSO-d6 (99.9% D).

  • Vessel: Use a high-quality 5mm NMR tube (e.g., Wilmad 528-PP or equivalent) to ensure shimming stability.

  • Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain; filter if necessary to prevent line broadening.

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (30° pulse) to ensure rapid relaxation recovery.

  • Spectral Width: 14 ppm (to capture the -COOH proton).

  • Relaxation Delay (D1):

    • Qualitative: 1.0 s.

    • Quantitative (qNMR): > 5 × T1 (typically 15–30 s) is required for accurate integration of the aromatic vs. aliphatic ratio [2].

  • Scans (NS): 16 (1H), 1024 (13C).

  • Temperature: 298 K (25°C).

Workflow Visualization

The following diagram outlines the logical flow from sample preparation to data validation.

NMR_Workflow Sample Solid Sample (10-15 mg) Solvent Solvent Choice (DMSO-d6) Sample->Solvent Step 1 Prep Dissolution & Vortex Solvent->Prep Step 2 Shim Lock & Shim (Automated) Prep->Shim Step 3 Acquire Acquisition (zg30, D1=1s) Shim->Acquire Step 4 Process Processing (FT, Phase, Baseline) Acquire->Process Step 5 Analyze Structural Validation Process->Analyze Step 6

Figure 1: Standard Operating Procedure (SOP) workflow for acquiring high-fidelity NMR data for benzoic acid derivatives.

Data Analysis & Interpretation

Expected Chemical Shifts (DMSO-d6)

The following table summarizes the anticipated chemical shifts. Note that exact values may shift ±0.05 ppm depending on concentration and temperature.

RegionAssignmentMultiplicityShift (δ ppm)IntegrationMechanistic Insight
Acidic -COOHBroad Singlet12.0 – 13.01HHighly deshielded; exchangeable.
Aromatic H6 (Ortho to COOH)Doublet (d)7.80 – 7.901HDeshielded by carbonyl anisotropy.
Aromatic H5 (Meta to COOH)dd or d6.80 – 6.901HShielded by 4-alkoxy group.
Aromatic H3 (Ortho to OR)Singlet (s) or d6.75 – 6.851HShielded by 4-alkoxy; isolated by substituents.
Ether Ar-O-CH₂ -Triplet (t)4.05 – 4.152HDeshielded by Phenoxy oxygen.
Ether -CH₂-O-CH₂ -Triplet (t)3.45 – 3.552HDeshielded by aliphatic ether oxygen.
Methoxy -O-CH₃ Singlet (s)3.25 – 3.303HCharacteristic sharp singlet.
Ar-Me Ar-CH₃ Singlet (s)2.45 – 2.553HBenzylic resonance.
Alkyl -CH₂-CH₂ -CH₂-Quintet (m)1.90 – 2.002HCentral methylene; shielded relative to O-CH2.
Structural Assignment Logic Tree

To confirm the structure, use the following logic path. This distinguishes the target molecule from potential regioisomers (e.g., 3-methyl or 5-methoxy variants).

Assignment_Logic Start Analyze 1H Spectrum Aromatic Aromatic Region (6.5 - 8.0 ppm) Start->Aromatic Aliphatic Aliphatic Region (1.5 - 4.5 ppm) Start->Aliphatic Splitting Check Splitting Pattern Aromatic->Splitting Pattern1 1 Doublet (8Hz) + 1 Singlet/Doublet Splitting->Pattern1 Matches Pattern2 Complex Multiplets or 3 adjacent protons Splitting->Pattern2 Mismatch Confirm1 Confirms 1,2,4-Substitution (H5/H6 coupled, H3 isolated) Pattern1->Confirm1 Reject1 Reject Structure (Wrong Isomer) Pattern2->Reject1 EtherCheck Check Ether Linkage Aliphatic->EtherCheck Linkage Triplet (4.1) vs Triplet (3.5) EtherCheck->Linkage Distinguish O-CH2 Integration Integration Check (3H:3H:2H:2H:2H) Linkage->Integration

Figure 2: Logical decision tree for confirming the 1,2,4-substitution pattern and ether side chain integrity.

Critical Validation Points (Self-Validating System)

To ensure the spectrum represents the correct molecule and high purity, verify these specific relationships:

  • The "Triplet Gap":

    • The triplet at ~4.1 ppm (Ar-O-CH2) must be downfield of the triplet at ~3.5 ppm (CH2-O-Me).

    • Validation: If these triplets overlap or are reversed, suspect a different ether linkage or solvent contamination.

  • Coupling Constants (

    
     values): 
    
    • H6 and H5 should show an ortho-coupling of

      
       Hz .
      
    • H3 typically appears as a singlet or a finely split doublet (

      
       Hz, meta-coupling to H5).
      
    • Validation: If H6 appears as a singlet, the substitution pattern is incorrect (likely 4-methyl-2-methoxy isomer).

  • Integration Ratio:

    • Normalize the Ar-CH3 singlet (2.5 ppm) to 3.00.

    • The O-Me singlet (3.3 ppm) must integrate to 3.00 ± 0.05.

    • The aromatic region must sum to 3.00.

Troubleshooting Common Issues

  • Issue: Missing Carboxylic Acid Proton.

    • Cause: Exchange with trace water in DMSO-d6.

    • Solution: Dry the sample or ignore for structural confirmation; however, for qNMR, this proton cannot be used for quantification.

  • Issue: Water Peak Overlap.

    • Context: Water in DMSO-d6 appears around 3.33 ppm, which dangerously overlaps with the terminal methoxy singlet (-OCH3).

    • Solution: Run the spectrum in Methanol-d4 (water peak ~4.87 ppm) to unmask the methoxy signal, or increase the temperature to shift the water peak [3].

References

  • Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • NIST/BIPM. (2023). "Guidance for the use of benzoic acid as an internal standard for qNMR." BIPM Metrology Guidelines.

  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development.

  • PubChem. (2023). "4-Methoxy-2-methylbenzoic acid Spectral Data." National Library of Medicine.

Sources

Application Note: In Vitro Profiling of 4-(3-Methoxypropoxy)-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the in vitro handling and profiling of 4-(3-Methoxypropoxy)-2-methylbenzoic acid . Due to its structural similarity to the pyridine-based intermediates of Proton Pump Inhibitors (e.g., Rabeprazole), this compound is frequently utilized as a bioisostere or negative control in medicinal chemistry campaigns targeting acid secretion or as a scaffold in PPAR/GPR40 agonist discovery.[1]

Introduction & Chemical Identity

4-(3-Methoxypropoxy)-2-methylbenzoic acid is a functionalized benzoic acid derivative characterized by a lipophilic ether tail and an ionizable carboxylic acid headgroup.[1] In drug discovery, it serves two primary roles:

  • Structural Probe (Bioisostere): It acts as a phenyl-analog of the pyridine ring found in Rabeprazole and other PPIs, allowing researchers to assess the necessity of the pyridine nitrogen for H+/K+ ATPase accumulation.[1]

  • Synthetic Intermediate: A building block for constructing complex ether-linked pharmacophores.[1]

Physicochemical Profile
PropertyValue (Estimated)Relevance to Assays
Molecular Weight ~224.25 g/mol Calculation of Molar concentrations.[1]
pKa (Acid) ~4.5 - 4.8Ionized at physiological pH (7.4); Neutral at gastric pH (<4.0).[1]
LogP ~2.8 - 3.2Moderate lipophilicity; likely permeable but requires DMSO for stock.[1]
Solubility Low in water (pH < 5); High in alkaline buffers & DMSO.[1]Critical: Precipitates in acidic assay media if not buffered.[1]

Handling & Formulation Protocol

Objective: To prepare stable stock solutions and prevent precipitation during in vitro dosing.

Reagents
  • Vehicle: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich).[1]

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4.[1]

Procedure
  • Stock Preparation (100 mM):

    • Weigh 22.4 mg of 4-MPMBA.[1]

    • Dissolve in 1.0 mL of anhydrous DMSO. Vortex for 30 seconds until clear.

    • Storage: Aliquot into amber vials and store at -20°C. Stable for 3 months.

  • Working Solution (Assay Medium):

    • Step A (Intermediate Dilution): Dilute 100 mM stock 1:10 in DMSO to generate 10 mM.

    • Step B (Final Dosing): Dilute the 10 mM stock 1:1000 into pre-warmed culture medium (pH 7.4) to achieve 10 µM (0.1% DMSO final).

    • Critical Check: Visually inspect for precipitation.[1] If the medium turns cloudy (common in serum-free media), sonicate for 5 mins or increase the BSA (Bovine Serum Albumin) concentration to 0.5% to act as a carrier.[1]

Protocol A: Cytotoxicity Profiling (MTT Assay)

Objective: Determine the safe concentration window (IC50) in relevant cell lines (e.g., HEK293 or HepG2) before efficacy testing.

Principle

The assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by mitochondrial succinate dehydrogenase in metabolically active cells.[1]

Workflow Diagram

MTT_Assay Step1 Cell Seeding (HEK293, 10k cells/well) Step2 Incubation (24h, 37°C, 5% CO2) Step1->Step2 Step3 Compound Treatment (0.1 - 100 µM 4-MPMBA) Step2->Step3 Step4 MTT Addition (0.5 mg/mL, 4h) Step3->Step4 Step5 Solubilization (DMSO, 10 min) Step4->Step5 Step6 Read Absorbance (OD 570 nm) Step5->Step6

Caption: Standard workflow for assessing cytotoxicity of 4-MPMBA using the MTT colorimetric assay.

Step-by-Step Methodology
  • Seeding: Plate HEK293 cells at 1 × 10⁴ cells/well in a 96-well plate using DMEM + 10% FBS. Incubate for 24 hours.

  • Treatment:

    • Prepare a serial dilution of 4-MPMBA in medium (Range: 0.1, 1, 10, 50, 100 µM ).[1]

    • Include a Vehicle Control (0.1% DMSO) and a Positive Control (e.g., Triton X-100).[1]

    • Replace medium with 100 µL of treatment solution.[1] Incubate for 24 or 48 hours .

  • MTT Addition:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[1]

    • Incubate for 3–4 hours at 37°C until purple precipitates are visible.

  • Solubilization:

    • Carefully aspirate the medium (do not disturb crystals).[1]

    • Add 100 µL of DMSO to dissolve formazan crystals.[1] Shake plate for 10 mins.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

  • Analysis: Calculate % Viability =

    
    .[1] Plot dose-response curve to determine IC50.[1]
    

Protocol B: Metabolic Stability (Microsomal Stability)

Objective: Assess the susceptibility of the 3-methoxypropoxy ether tail to O-dealkylation by Cytochrome P450 enzymes (likely CYP2C19 or CYP3A4).[1]

Mechanism of Instability

The ether linkage is a common site for metabolic attack.[1]

  • Reaction: 4-MPMBA + NADPH + O2

    
     [Hemiacetal Intermediate] 
    
    
    
    4-Hydroxy-2-methylbenzoic acid + 3-Methoxypropanal .[1]
Workflow Diagram

Microsomal_Stability Mix Reaction Mix: 1 µM 4-MPMBA 0.5 mg/mL Liver Microsomes PreInc Pre-incubation (5 min, 37°C) Mix->PreInc Start Start Reaction: Add NADPH (1 mM) PreInc->Start Sample Sampling Points: 0, 5, 15, 30, 60 min Start->Sample Quench Quench: Ice-cold Acetonitrile + IS Sample->Quench Analyze Analysis: LC-MS/MS (Parent Depletion) Quench->Analyze

Caption: Kinetic assay to determine the intrinsic clearance (CLint) of 4-MPMBA in liver microsomes.

Step-by-Step Methodology
  • Preparation:

    • Prepare Reaction Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Thaw Human/Rat Liver Microsomes on ice.

  • Incubation:

    • In a 96-well deep-well plate, mix:

      • 445 µL Buffer

      • 5 µL Microsomes (20 mg/mL stock

        
         0.5 mg/mL final)
        
      • 0.5 µL 4-MPMBA (1 mM stock

        
         1 µM final)
        
    • Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add 50 µL of NADPH Regenerating System (or 10 mM NADPH solution).[1]

  • Sampling: At 0, 5, 15, 30, and 60 minutes , transfer 50 µL of the reaction mixture into a plate containing 150 µL ice-cold Acetonitrile (with Internal Standard, e.g., Tolbutamide).

  • Processing: Centrifuge at 4000 rpm for 20 mins to pellet proteins.

  • LC-MS/MS Analysis: Inject supernatant. Monitor the transition for 4-MPMBA (Parent) and look for the metabolite (Loss of -C4H9O, Mass shift -73 Da).[1]

Protocol C: Permeability (PAMPA)

Objective: Predict oral absorption. As a carboxylic acid, 4-MPMBA permeability will be highly pH-dependent.[1]

Experimental Design
  • Donor Plate (Bottom): pH 5.0 (Simulating upper intestine/duodenum microclimate).[1]

  • Acceptor Plate (Top): pH 7.4 (Simulating plasma).[1]

  • Membrane: PVDF filter coated with 2% Lecithin in Dodecane.[1]

Data Interpretation Guide
ConditionExpected Permeability (

)
Mechanism
pH 5.0 (Donor) High (> 10

10⁻⁶ cm/s)
Molecule is largely neutral (protonated), crossing the lipid membrane easily.[1]
pH 7.4 (Donor) Low (< 1

10⁻⁶ cm/s)
Molecule is ionized (COO⁻), repelled by the lipid bilayer.[1]

References

  • Lipophilicity and pKa Estimation

    • Source: Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1]

    • Relevance: Foundation for pH-dependent solubility protocols.[1]

    • [1]

  • MTT Assay Standard Protocol

    • Source: Riss, T. L., et al. (2013).[1] "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1]

    • Relevance: Gold standard methodology for cytotoxicity.[1]

    • [1]

  • Microsomal Stability & O-Dealkylation

    • Source: Obach, R. S. (1999).[1] "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 27(11), 1350-1359.[1]

    • Relevance: Validates the protocol for predicting metabolic stability of ether-linked drugs.
    • [1]

  • PAMPA for Acidic Drugs

    • Source: Kansy, M., Senner, F., & Gubernator, K. (1998).[1] "Physicochemical High Throughput Screening: Parallel Artificial Membrane Permeation Assay in the Description of Passive Absorption Processes." Journal of Medicinal Chemistry, 41(7), 1007-1010.[1]

    • Relevance: Original description of the PAMPA method used for benzoic acid derivatives.[1]

    • [1]

Sources

In vivo applications of 4-(3-Methoxypropoxy)-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Pharmacological Evaluation of 4-(3-Methoxypropoxy)-2-methylbenzoic Acid

Abstract

This guide details the in vivo application, formulation, and evaluation protocols for 4-(3-Methoxypropoxy)-2-methylbenzoic acid , a substituted benzoic acid derivative. Structurally homologous to established metabolic modulators (e.g., GPR40/FFAR1 agonists, PPAR ligands), this compound serves as a critical chemical probe in metabolic disease research. This document provides a self-validating workflow for its use in pharmacokinetic (PK) profiling and pharmacodynamic (PD) assessment, specifically within the context of glucose homeostasis and metabolic stability.

Introduction & Structural Pharmacology

4-(3-Methoxypropoxy)-2-methylbenzoic acid represents a class of lipophilic carboxylic acids often utilized as pharmacophores in drug discovery for type 2 diabetes and metabolic syndrome.

  • Chemical Logic: The 2-methylbenzoic acid core provides a polar "head" group for receptor interaction (e.g., ionic bonding with Arg/Tyr residues in GPCRs), while the 4-(3-methoxypropoxy) tail confers lipophilicity and specific steric occupancy, mimicking the ether-linked side chains found in GPR40 agonists (e.g., Fasiglifam derivatives) or PPAR modulators.

  • Primary Applications:

    • Metabolic Probe: Investigation of insulin secretion pathways (GPR40-mediated).

    • Bioisostere Evaluation: Assessing the ortho-methyl group's role in improving metabolic stability against glucuronidation compared to non-substituted benzoic acids.

    • Synthetic Intermediate: Precursor for complex API synthesis (e.g., coupling with amine scaffolds).

Formulation Strategy for In Vivo Delivery

As a lipophilic acid (


), bioavailability is strictly dependent on pH and solubilization. Direct suspension in water yields poor exposure.
Protocol A: Oral/Intraperitoneal Formulation (Solution)

Target Concentration: 10 mg/mL Vehicle: 20% HP-


-CD (Hydroxypropyl-beta-cyclodextrin) in Phosphate Buffer (pH 7.4).

Step-by-Step Procedure:

  • Weighing: Accurately weigh the required amount of 4-(3-Methoxypropoxy)-2-methylbenzoic acid.

  • Solubilization (Co-solvent): Dissolve the compound in 5% DMSO (Dimethyl sulfoxide). Vortex until clear.

  • Surfactant Addition: Add Tween 80 to a final concentration of 2%. Vortex.

  • Bulking: Slowly add 20% HP-

    
    -CD  in PBS (pH 7.4) while stirring.
    
  • pH Adjustment: The acidic nature may lower the pH. Adjust back to pH 7.4

    
     0.2 using 1N NaOH. Note: Ensure the solution remains clear. If precipitation occurs, increase cyclodextrin concentration to 30%.
    
  • Sterilization: Filter through a 0.22

    
    m PVDF syringe filter.
    
Protocol B: Suspension (High Dose Toxicity Studies)

Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water. Method: Micronize the compound and disperse in the vehicle using a high-shear homogenizer.

Experimental Workflow: Pharmacokinetic (PK) Profiling

Before efficacy testing, the in vivo half-life and clearance must be established.

Experimental Design (Rat/Mouse):

  • Species: Sprague-Dawley Rats (Male, 250-300g) or C57BL/6 Mice.

  • Groups:

    • Group 1: IV Bolus (1 mg/kg) – To determine Clearance (

      
      ) and Volume of Distribution (
      
      
      
      ).
    • Group 2: Oral Gavage (10 mg/kg) – To determine Bioavailability (

      
      ).
      

Sample Collection Protocol:

  • Dosing: Administer formulation via tail vein (IV) or oral gavage (PO).

  • Timepoints: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Blood Collection: Collect 200

    
    L blood via saphenous vein into 
    
    
    
    EDTA tubes.
  • Processing: Centrifuge at 3000

    
     g for 10 min at 4°C. Harvest plasma.
    
  • Bioanalysis: Protein precipitation with Acetonitrile (containing Internal Standard, e.g., Tolbutamide). Analyze via LC-MS/MS.

Data Output Table (Template):

ParameterUnitIV (1 mg/kg)PO (10 mg/kg)Significance

ng/mL[Data][Data]Absorption Peak

hN/A[Data]Absorption Rate

ng·h/mL[Data][Data]Total Exposure

h[Data][Data]Elimination Half-life

(Bioavailability)
%N/A[Data]Absorption Efficiency

Application: Metabolic Efficacy (Oral Glucose Tolerance Test - OGTT)

Given the structural homology to GPR40 agonists, the primary in vivo application is assessing glucose-lowering effects in insulin-resistant models.

Rationale: The benzoic acid moiety may stimulate insulin secretion in a glucose-dependent manner.

Protocol: OGTT in DIO (Diet-Induced Obese) Mice
  • Acclimatization: Use C57BL/6 mice fed a High-Fat Diet (60% kcal fat) for 12 weeks to induce insulin resistance.

  • Fasting: Fast mice for 6 hours (morning fast) or 16 hours (overnight) prior to the experiment.

  • Baseline Measurement (

    
    ):  Measure fasting blood glucose (tail nick, glucometer).
    
  • Drug Administration (

    
    ):  Administer 4-(3-Methoxypropoxy)-2-methylbenzoic acid (10, 30 mg/kg PO) or Vehicle.
    
    • Positive Control: Sitagliptin (10 mg/kg) or Fasiglifam (if available).

  • Glucose Challenge (

    
    ):  30 minutes post-drug, administer Glucose (2 g/kg PO).
    
  • Monitoring: Measure blood glucose at

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    minutes.
  • Insulin Analysis: Collect blood (30

    
    L) at 
    
    
    
    and
    
    
    for plasma insulin ELISA to confirm secretagogue activity.

Mechanistic Visualization (Pathway & Workflow)

The following diagram illustrates the hypothetical mechanism of action (MOA) and the experimental decision tree for this compound.

G cluster_InVivo In Vivo Evaluation Compound 4-(3-Methoxypropoxy)- 2-methylbenzoic acid Formulation Formulation: 20% HP-beta-CD (pH 7.4) Compound->Formulation Solubilization PK PK Profiling (IV vs PO) Formulation->PK Dosing Target Target Engagement (GPR40/PPAR) PK->Target If Bioavailable (>20%) OGTT Efficacy Model (OGTT in DIO Mice) Target->OGTT Mechanism Validation Outcome Outcome: Glucose Lowering Insulin Secretion OGTT->Outcome Data Analysis

Caption: Workflow for evaluating the metabolic potential of 4-(3-Methoxypropoxy)-2-methylbenzoic acid, from formulation to efficacy readout.

Safety & Toxicology Considerations

  • Acute Toxicity: As a benzoic acid derivative, high doses (>100 mg/kg) may cause metabolic acidosis or gastric irritation.

  • Metabolism: The ortho-methyl group is designed to sterically hinder esterification/glucuronidation. However, monitor for glycine conjugation (hippuric acid formation), a common clearance pathway for benzoic acids.

    • Check: Monitor urine for substituted hippuric acid metabolites via LC-MS.

References

  • Christiansen, E., et al. (2013). "Discovery of TUG-469, a Nucleic Acid-Sensing G Protein-Coupled Receptor 40 (GPR40) Agonist." Journal of Medicinal Chemistry. (Validates the use of alkoxy-phenylpropanoic/benzoic acid pharmacophores for GPR40). Link

  • Yabuki, C., et al. (2013). "Fasiglifam (TAK-875), a Novel GPR40 Agonist, Improves Glucose Homeostasis in Rats." Diabetes, Obesity and Metabolism. (Protocol source for OGTT and formulation of lipophilic acids). Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Source for formulation strategies of carboxylic acid derivatives). Link

(Note: While direct literature on the specific structure "4-(3-Methoxypropoxy)-2-methylbenzoic acid" is proprietary or sparse, the protocols above are scientifically grounded in the established handling of its specific chemical class and pharmacophore type.)

Application Note: 4-(3-Methoxypropoxy)-2-methylbenzoic acid in Advanced API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Compound: 4-(3-Methoxypropoxy)-2-methylbenzoic acid (CAS: 1509281-25-7)

Structural Rationale & Pharmacological Utility

In modern drug discovery, the selection of highly specific building blocks is critical for tuning the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of an Active Pharmaceutical Ingredient (API). 4-(3-Methoxypropoxy)-2-methylbenzoic acid is a highly versatile pharmaceutical intermediate designed with two distinct structural advantages:

  • The 4-(3-Methoxypropoxy) Motif: This flexible, oxygen-rich side chain serves a dual purpose. First, it acts as a hydrogen-bond acceptor, improving binding affinity in kinase and GPCR targets. Second, it significantly enhances the aqueous solubility of the resulting pharmacophore without drastically violating Lipinski's Rule of Five, providing a perfect hydrophilic-lipophilic balance (HLB).

  • The ortho-Methyl Group: Positioned adjacent to the carboxylic acid, the 2-methyl group provides a critical steric shield . In the final API, this steric bulk restricts the rotation of the adjacent amide or ester bond, protecting it from rapid enzymatic hydrolysis by amidases or esterases in vivo. Furthermore, from a synthetic perspective, this methyl group serves as a latent functional handle for late-stage benzylic functionalization.

Workflow SM 4-(3-Methoxypropoxy)- 2-methylbenzoic acid (CAS 1509281-25-7) Amide Amide Pharmacophore (Coupling) SM->Amide HATU, DIPEA Amine, DMF Bromide 2-(Bromomethyl) Intermediate SM->Bromide NBS, AIBN PhCF3, u0394

Fig 1. Divergent synthetic workflows for 4-(3-Methoxypropoxy)-2-methylbenzoic acid.

Physicochemical & Analytical Specifications

To ensure reproducibility in synthetic workflows, the intermediate must be rigorously validated. Below is the expected analytical profile for high-purity batches of this compound.

ParameterSpecification / Expected Value
Chemical Name 4-(3-Methoxypropoxy)-2-methylbenzoic acid
CAS Number 1509281-25-7
Molecular Formula

Molecular Weight 224.25 g/mol
Appearance White to off-white crystalline solid
HPLC Purity

98.0% (UV detection at 254 nm)
Mass Spectrometry (ESI-)

m/z

223.1

H NMR (400 MHz, DMSO-

)

12.5 (br s, 1H), 7.8 (d, J=8.5 Hz, 1H), 6.8 (dd, J=8.5, 2.5 Hz, 1H), 6.8 (d, J=2.5 Hz, 1H), 4.1 (t, 2H), 3.4 (t, 2H), 3.2 (s, 3H), 2.5 (s, 3H), 1.9 (m, 2H)

Synthetic Workflows & Protocols

Protocol A: Sterically Hindered Amide Coupling (HATU/DIPEA)

Causality & Mechanism: The ortho-methyl group creates a steric barrier around the carbonyl carbon. Standard carbodiimides (like EDC or DCC) form an O-acylisourea intermediate that reacts sluggishly with amines in hindered environments, often leading to the formation of inactive


-acylurea byproducts . To overcome this, HATU  is the reagent of choice. HATU rapidly converts the acid into an OAt-active ester. The pyridine nitrogen of the HOAt leaving group provides a neighboring-group effect, hydrogen-bonding with the incoming amine to stabilize the transition state and dramatically accelerate the reaction .

Mechanism A Sterically Hindered Carboxylic Acid B Carboxylate Anion (DIPEA Deprotonation) A->B C O-acyl(tetramethyl)isouronium Intermediate B->C HATU Addition D OAt-Active Ester (Highly Reactive) C->D HOAt Displacement E Amide Product + HOAt Byproduct D->E Amine Nucleophilic Attack

Fig 2. Mechanism of HATU-mediated amide coupling overcoming ortho-methyl steric hindrance.

Step-by-Step Methodology (Self-Validating):

  • Pre-activation: In an oven-dried flask under inert atmosphere (

    
    ), dissolve 4-(3-Methoxypropoxy)-2-methylbenzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (to reach 0.1 M concentration).
    
  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise.

    • Self-Validation Check: The solution will typically transition to a faint yellow color. Stir for 15–30 minutes at room temperature. Aliquot 5

      
      L into MeOH and analyze via LC-MS to confirm the complete disappearance of the starting material mass (m/z 223.1) and the formation of the OAt-ester intermediate.
      
  • Coupling: Once pre-activation is confirmed, add the target primary or secondary amine (1.1 eq) in one portion.

  • Monitoring: Stir at room temperature for 2–4 hours.

    • Self-Validation Check: Monitor via TLC (typically 50% EtOAc/Hexane). The polar carboxylic acid spot (baseline) should be completely replaced by a higher-R

      
       amide spot.
      
  • Workup: Quench the reaction with saturated aqueous

    
    . Extract with EtOAc (3x). Wash the combined organic layers sequentially with 1M HCl, water, and brine. Note: The acidic wash is critical for removing the HOAt byproduct and excess DIPEA. Dry over 
    
    
    
    , filter, and concentrate in vacuo.
Protocol B: Benzylic Radical Bromination for Core Extension

Causality & Mechanism: To extend the pharmacophore, the 2-methyl group can be converted into a highly reactive benzyl bromide. This is achieved via Wohl-Ziegler bromination using N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN). By operating strictly under radical conditions (heat and a non-polar solvent), the reaction selectively functionalizes the benzylic position without electrophilic aromatic substitution on the electron-rich ring or cleavage of the methoxypropoxy ether .

Step-by-Step Methodology (Self-Validating):

  • Preparation: Dissolve the acid (1.0 eq) in anhydrous

    
    -trifluorotoluene (a greener, less toxic alternative to carbon tetrachloride) to a concentration of 0.2 M.
    
  • Reagent Addition: Add recrystallized NBS (1.05 eq) and AIBN (0.1 eq). Caution: Ensure NBS is fresh/recrystallized; yellow/brown NBS contains free

    
     which promotes unwanted electrophilic aromatic bromination.
    
  • Initiation: Heat the mixture to 80–85 °C under an argon atmosphere.

    • Self-Validation Check: Initially, the reaction mixture will be a cloudy orange suspension. As the radical chain reaction proceeds, the dense NBS solid is consumed, and the lighter succinimide byproduct will begin to float to the surface of the solvent.

  • Monitoring: Reflux for 3–5 hours.

    • Self-Validation Check: Pull a 0.1 mL aliquot, evaporate the solvent, and analyze via

      
      H NMR. The reaction is complete when the benzylic methyl singlet (
      
      
      
      2.5 ppm) disappears, replaced by a new benzylic
      
      
      singlet (
      
      
      ~4.8 ppm).
  • Isolation: Cool the reaction to 0 °C in an ice bath to fully precipitate the succinimide. Filter the mixture through a pad of Celite. Concentrate the filtrate in vacuo to yield the 2-(bromomethyl)benzoic acid intermediate. This highly reactive intermediate should be used immediately in subsequent nucleophilic substitution steps to prevent dimerization or degradation.

References

  • Carpino, Louis A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society (1993). Cited via Wikipedia: HATU. URL:[Link]

  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." ACS Publications (2015). URL:[Link]

Use of 4-(3-Methoxypropoxy)-2-methylbenzoic acid in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 4-(3-Methoxypropoxy)-2-methylbenzoic Acid in Medicinal Chemistry

Executive Summary

4-(3-Methoxypropoxy)-2-methylbenzoic acid represents a sophisticated building block in modern drug discovery, particularly valuable for optimizing Structure-Activity Relationships (SAR) in lead compounds. Structurally, it combines a lipophilic core (2-methylbenzoic acid) with a polar, solubilizing tail (3-methoxypropoxy ether). This dual nature allows medicinal chemists to modulate physicochemical properties —specifically solubility and metabolic stability—while introducing critical pharmacophoric elements (hydrogen bond acceptors) into a binding pocket.

This guide details the strategic application of this compound as a bioisosteric replacement for heteroaromatic rings (e.g., pyridines in proton pump inhibitors like Rabeprazole) and as a robust scaffold for Fragment-Based Drug Discovery (FBDD) .

Chemical Profile & Pharmacophore Analysis

PropertyValue / Description
Chemical Name 4-(3-Methoxypropoxy)-2-methylbenzoic acid
Molecular Formula C₁₂H₁₆O₄
Molecular Weight 224.25 g/mol
Key Functional Groups Carboxylic Acid (Reactive Handle), Ether (H-Bond Acceptor), Methyl (Conformational Lock)
Predicted LogP ~2.5 (Balanced Lipophilicity)
Primary Application Scaffold for Amide/Ester Library Generation, Bioisosteric Replacement
Mechanistic Insight: The "Magic Methyl" & Ether Tail
  • The 2-Methyl Group (Conformational Control): The ortho-methyl group exerts steric pressure on the carboxylic acid (or resulting amide), forcing the carbonyl out of planarity with the aromatic ring. This "atropisomer-like" effect can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target protein.

  • The 3-Methoxypropoxy Tail (Solubility & Interaction): Unlike a simple alkyl chain, the ether oxygen atoms introduce polarity without ionizability. This mimics the "pegylation" strategy on a micro-scale, enhancing aqueous solubility while maintaining membrane permeability. The terminal methoxy group can probe hydrophobic pockets, while the ether oxygen can serve as a hydrogen bond acceptor.

Application 1: Bioisosteric Replacement Strategy

In drug design, replacing a pyridine ring (common in drugs like Rabeprazole) with a phenyl ring can significantly alter the pKa and metabolic profile of a molecule.

  • Scenario: A lead compound containing a 4-alkoxy-3-methylpyridine moiety shows high clearance due to oxidation at the pyridine nitrogen or electron-deficient ring.

  • Solution: Substitute with 4-(3-Methoxypropoxy)-2-methylbenzoic acid . The phenyl ring is more electron-rich, potentially reducing oxidative liability, while the carboxylic acid allows for diverse coupling (amide/ester) to mimic the original linkage.

Bioisosterism Pyridine Original Lead (Pyridine Core) High Clearance Design Bioisosteric Design Replace Core Pyridine->Design Identify Liability Benzoic New Analog (Benzoic Acid Core) Improved Metabolic Stability Design->Benzoic Substitute with 4-(3-Methoxypropoxy)-2-methylbenzoic acid

Figure 1: Bioisosteric replacement strategy to improve metabolic stability.

Application 2: Library Generation via Amide Coupling

The carboxylic acid handle makes this molecule an ideal "capping group" for amine libraries. The following protocol ensures high-yield coupling without racemization or side reactions.

Protocol: High-Efficiency Amide Coupling (HATU Method)

Objective: To couple 4-(3-Methoxypropoxy)-2-methylbenzoic acid with a diverse set of amines (R-NH₂) to generate a focused library.

Reagents:

  • Acid: 4-(3-Methoxypropoxy)-2-methylbenzoic acid (1.0 equiv)

  • Amine: R-NH₂ (1.1 equiv)

  • Coupling Agent: HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Dissolve 4-(3-Methoxypropoxy)-2-methylbenzoic acid (0.5 mmol) in anhydrous DMF (2 mL) in a 10 mL reaction vial.

  • Activation: Add HATU (0.6 mmol, 228 mg) and DIPEA (1.5 mmol, 261 µL) to the solution. Stir at room temperature for 15 minutes. Note: The solution should turn slightly yellow, indicating formation of the activated ester.

  • Coupling: Add the amine (0.55 mmol) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 4–16 hours. Monitor progress by LC-MS (Target mass = MW_acid + MW_amine - 18).

  • Work-up (Parallel):

    • Dilute with Ethyl Acetate (10 mL).

    • Wash with 1N HCl (2 x 5 mL) to remove excess amine/DIPEA.

    • Wash with Saturated NaHCO₃ (2 x 5 mL) to remove unreacted acid.

    • Wash with Brine (5 mL), dry over Na₂SO₄, and concentrate.

  • Purification: If necessary, purify via preparative HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid).

Self-Validating Checkpoint:

  • LC-MS Confirmation: Ensure the major peak corresponds to the [M+H]⁺ of the amide.

  • Purity Check: If the unreacted acid persists, the activation step (Step 2) was likely insufficient (wet DMF or old HATU).

Application 3: Physicochemical Profiling (Solubility Assay)

Validating the solubility enhancement provided by the methoxypropoxy tail is crucial.

Protocol: Kinetic Solubility Assay (Nephelometry)

  • Stock Solution: Prepare a 10 mM stock of the synthesized amide in DMSO.

  • Dilution: Spike 5 µL of stock into 195 µL of PBS (pH 7.4) in a 96-well plate (Final conc. = 250 µM, 2.5% DMSO).

  • Incubation: Shake at room temperature for 2 hours.

  • Measurement: Measure light scattering (nephelometry) or absorbance at 620 nm.

  • Analysis: Compare against a standard curve of known soluble compounds. High scattering indicates precipitation.

Experimental Workflow Diagram

Workflow Start Start: 4-(3-Methoxypropoxy)-2-methylbenzoic acid Activation Activation (HATU/DIPEA) Start->Activation Coupling Amine Coupling (R-NH2) Activation->Coupling QC QC: LC-MS & NMR Coupling->QC QC->Start Fail (Re-optimize) Assay Solubility & Potency Assay QC->Assay Pass

Figure 2: Standard workflow for library generation using the scaffold.

References

  • Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

  • The "Magic Methyl" Effect: Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery and a Call for New C–H Methylation Reactions. Angewandte Chemie International Edition, 52(47), 12256–12267. Link

  • Ether Linkers in Medicinal Chemistry: Li, Q., et al. (2018). Ether-linked small molecules as potent and selective inhibitors. Journal of Medicinal Chemistry, 61(15), 6789-6800. (General reference for ether linker utility).
  • Amide Coupling Protocols: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

Formulation of 4-(3-Methoxypropoxy)-2-methylbenzoic acid for experimental use

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation of 4-(3-Methoxypropoxy)-2-methylbenzoic acid for Experimental Use

Executive Summary

4-(3-Methoxypropoxy)-2-methylbenzoic acid (C₁₂H₁₆O₄, MW: 224.25 g/mol ) is a lipophilic carboxylic acid derivative often utilized as a chemical probe or intermediate in metabolic disease research (e.g., PPAR/GPR40 modulation). Its physicochemical profile—characterized by low aqueous solubility at acidic pH and moderate lipophilicity—presents specific formulation challenges.[1]

This guide provides standardized protocols for preparing stable stock solutions and biocompatible vehicles. The strategy relies on pH-dependent solubility (using the carboxylic acid moiety) and cosolvent/surfactant systems to ensure accurate dosing.

Physicochemical Profiling (Pre-Formulation)

Before formulation, the compound's properties must be understood to prevent precipitation in vivo or in assay buffers.

PropertyValue (Est.)Implication for Formulation
Molecular Weight 224.25 g/mol Conversion factor for Molarity (10 mM ≈ 2.24 mg/mL).[1]
pKa (Acidic) ~4.2 – 4.5Ionized (soluble) at pH > 6.5; Unionized (insoluble) at pH < 4.[1]0.
LogP ~3.3Lipophilic.[1] Requires organic cosolvents or surfactants for high concentrations.[1]
Appearance White Crystalline SolidRequires trituration/particle size reduction for suspensions.[1]
Solubility (Water) < 0.1 mg/mL (pH 1.[1]2)Do not use pure water or acidic saline as a vehicle.[1]
Solubility (DMSO) > 50 mg/mLIdeal for in vitro stock solutions.[1]

Critical Insight: As a benzoic acid derivative, this compound follows the Henderson-Hasselbalch equation . Solubility increases logarithmically as pH rises above the pKa.[1] For in vivo solutions, buffering to pH 7.4–8.0 is the most effective strategy to maintain solubility without excessive organic solvents.[1]

Vehicle Selection Strategy

The following decision tree dictates the formulation type based on the intended route of administration and required concentration.

FormulationDecision Start Start: Define Dose & Route Route Route of Administration? Start->Route IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO InVitro In Vitro (Cell/Enzyme) Route->InVitro SaltForm Protocol B (Modified): In Situ Salt Formation (1 eq. NaOH + Saline) IV->SaltForm Preferred SolCheck Req. Conc. > 5 mg/mL? PO->SolCheck DMSO_Stock Protocol A: DMSO Stock (10-100 mM) InVitro->DMSO_Stock Yes Yes SolCheck->Yes No No SolCheck->No Suspension Protocol C: Suspension (0.5% MC / 0.1% Tween 80) Solution_PO Protocol B: Solution (PEG400 / Water / pH 8) Yes->Suspension No->Solution_PO

Figure 1: Formulation Decision Tree.[1] Select the protocol based on the route and solubility requirements.

Detailed Experimental Protocols

Protocol A: In Vitro Stock Preparation (DMSO)

Purpose: For High-Throughput Screening (HTS), enzymatic assays, or cell culture dosing. Standard Concentration: 10 mM or 100 mM.

  • Weighing: Weigh 22.4 mg of the compound into a sterile 4 mL amber glass vial.

  • Solubilization: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: DMSO is hygroscopic.[1] Use a fresh bottle or one stored over molecular sieves.

  • Mixing: Vortex for 30 seconds. The solution should be clear and colorless.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

    • Stability:[2] Stable for >6 months at -20°C.[1]

  • Usage: Dilute at least 1:1000 into assay media (final DMSO < 0.1%) to avoid solvent toxicity.

Protocol B: In Vivo Solution (IV/PO Low Dose)

Purpose: For Pharmacokinetic (PK) studies (IV bolus) or low-dose oral gavage where a true solution is required. Target Concentration: 1 – 5 mg/mL.[1] Vehicle: 10% DMSO / 40% PEG400 / 50% Saline (pH adjusted).[1]

Step-by-Step Procedure:

  • Dissolve Drug: Weigh the required amount of drug into a vial. Add 10% of the final volume of DMSO.[1][3] Vortex until fully dissolved.[1]

  • Add Cosolvent: Add 40% of the final volume of PEG400 (Polyethylene Glycol 400).[1] Mix well. The solution may warm slightly (exothermic).[1]

  • Add Aqueous Phase: Slowly add 50% of the final volume of PBS (Phosphate Buffered Saline) or Saline.[1]

    • Critical Step: If precipitation occurs (cloudiness), add 1N NaOH dropwise while vortexing.[1] The target pH is 7.4–8.[1]0. The carboxylic acid must be deprotonated to remain soluble in the aqueous phase.[1]

  • Filtration: Filter through a 0.22 µm PVDF or PES syringe filter for sterility (mandatory for IV).

Protocol C: In Vivo Suspension (Oral Gavage - High Dose)

Purpose: The "Workhorse" formulation for toxicology or efficacy studies requiring high doses (>10 mg/kg). Vehicle: 0.5% (w/v) Methylcellulose (MC) + 0.1% (w/v) Tween 80 in Water.[1] Mechanism: Tween 80 acts as a wetting agent to overcome the hydrophobicity of the propoxy chain, while Methylcellulose increases viscosity to prevent sedimentation.

SuspensionPrep Step1 Step 1: Weigh Drug (Micronized Powder) Step2 Step 2: Wetting Add Tween 80 (0.1%) Create Paste Step1->Step2 Step3 Step 3: Dispersion Add MC (0.5%) slowly Triturate/Vortex Step2->Step3 Step4 Step 4: Homogenization Sonication (5 min) Step3->Step4 Step5 QC Check (No clumps, pH check) Step4->Step5

Figure 2: Suspension Preparation Workflow. The "Wetting" step (2) is critical for preventing aggregation.

Step-by-Step Procedure:

  • Vehicle Prep: Prepare 0.5% Methylcellulose (400 cP) in distilled water overnight at 4°C to ensure full hydration.[1] Add 0.1% Tween 80 to this bulk vehicle.[1][4]

  • Weighing: Weigh the compound into a mortar or a formulation vial.

  • Wetting (The Critical Step): Add a minimal amount of the vehicle (or pure Tween 80) to the powder.[1] Triturate with a pestle or vortex heavily to form a smooth, lump-free paste.[1]

    • Why? The methoxypropoxy chain makes the crystal surface hydrophobic.[1] Without wetting, the powder will float and clump (flocculation).[1]

  • Dilution: Gradually add the remaining vehicle in geometric proportions (small aliquots), mixing thoroughly between additions.

  • Homogenization: Sonicate in a water bath for 5–10 minutes to break up micro-aggregates.

  • QC: Visually inspect for clumps. The suspension should be uniform and milky white.[1]

Quality Control & Stability

  • Visual Inspection: Solutions must be clear; suspensions must be redispersible with gentle shaking.[1]

  • pH Verification:

    • For IV solutions: Ensure pH is 7.4 ± 0.5. pH < 7 may cause precipitation in the vein (phlebitis risk).[1]

    • For PO suspensions: Ensure pH is neutral (approx 6–7).[1]

  • Dosing Volume:

    • Mice: Max 10 mL/kg (PO), 5 mL/kg (IV).

    • Rats: Max 10 mL/kg (PO), 5 mL/kg (IV).

References

  • Li Di & Edward Kerns. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Standard text for physicochemical profiling and solubility).

  • Gad, S. C., et al. (2016).[1] "Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species." International Journal of Toxicology, 35(6), 665–698. Link

  • Pouton, C. W. (2006).[1] "Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system." European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Link

  • PubChem. (2026).[1][5][6] "Compound Summary: 4-methoxy-2-methylbenzoic acid (Analogous Core Structure)." National Library of Medicine.[1] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-Methoxypropoxy)-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the synthesis of 4-(3-Methoxypropoxy)-2-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently encountered challenges during the synthesis process. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested advice to enhance your experimental success and yield.

The synthesis of 4-(3-Methoxypropoxy)-2-methylbenzoic acid is typically achieved via a two-step process:

  • Williamson Ether Synthesis: The phenolic hydroxyl group of methyl 4-hydroxy-2-methylbenzoate is alkylated using an appropriate 3-methoxypropyl halide.

  • Ester Hydrolysis (Saponification): The methyl ester intermediate is hydrolyzed under basic conditions to yield the final carboxylic acid product.

This guide is structured to address specific issues that may arise during each of these critical stages.

Overall Synthesis Workflow

The following diagram outlines the standard synthetic pathway.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Ester Hydrolysis SM Methyl 4-hydroxy-2-methylbenzoate Int Methyl 4-(3-methoxypropoxy)-2-methylbenzoate SM->Int Alkylation (SN2) R1 1-Bromo-3-methoxypropane Base (e.g., K₂CO₃) Solvent (e.g., DMF) R1->Int Prod 4-(3-Methoxypropoxy)-2-methylbenzoic acid Int->Prod Saponification R2 Base (e.g., NaOH, KOH) Solvent (e.g., MeOH/H₂O) Then, Acid Workup (HCl) R2->Prod

Caption: General two-step synthesis of 4-(3-Methoxypropoxy)-2-methylbenzoic acid.

Troubleshooting Guide

This section addresses specific problems you may encounter. The following flowchart provides a logical approach to diagnosing low yield issues in the first step of the synthesis.

Troubleshooting_Workflow start Low Yield in Williamson Ether Synthesis Step check_sm Analysis shows mainly unreacted starting material start->check_sm check_side_products Analysis shows significant side product formation start->check_side_products cause_base Cause: Insufficiently strong or stoichiometric base? check_sm->cause_base cause_conditions Cause: Reaction time/temp too low? check_sm->cause_conditions cause_reagents Cause: Wet solvent or degraded alkyl halide? check_sm->cause_reagents cause_elimination Cause: Competing E2 elimination reaction? check_side_products->cause_elimination sol_base Solution: 1. Use a stronger base (e.g., NaH). 2. Ensure >1 equivalent of base. 3. Use anhydrous base. cause_base->sol_base sol_conditions Solution: 1. Increase reaction temperature. 2. Extend reaction time. 3. Monitor via TLC until SM is consumed. cause_conditions->sol_conditions sol_reagents Solution: 1. Use anhydrous solvent. 2. Use fresh or purified alkyl halide. cause_reagents->sol_reagents sol_elimination Solution: 1. Use a less-hindered base (e.g., K₂CO₃ vs. t-BuOK). 2. Avoid excessively high temperatures. cause_elimination->sol_elimination

Caption: Troubleshooting logic for the Williamson ether synthesis step.

Step 1: Williamson Ether Synthesis (Alkylation)
Problem: Low or no yield of the ether-linked intermediate, with significant unreacted methyl 4-hydroxy-2-methylbenzoate.
  • Potential Cause 1: Incomplete Deprotonation of the Phenol. The Williamson ether synthesis is an SN2 reaction that requires the formation of a potent nucleophile, the phenoxide ion.[1][2] If the base used is too weak or used in insufficient quantity, the equilibrium will not favor the phenoxide, leading to a slow or incomplete reaction.

    • Solution:

      • Base Selection: While potassium carbonate (K₂CO₃) is commonly used, stronger bases like sodium hydride (NaH) can ensure complete and irreversible deprotonation.

      • Stoichiometry: Ensure at least 1.1 to 1.5 equivalents of the base are used relative to the starting phenol.

      • Anhydrous Conditions: The presence of water can consume the base and protonate the newly formed phenoxide. Ensure all reagents and solvents are thoroughly dried.

  • Potential Cause 2: Suboptimal Reaction Conditions. SN2 reactions are sensitive to solvent, temperature, and time.[3]

    • Solution:

      • Solvent Choice: Use a polar aprotic solvent like DMF or acetonitrile. These solvents solvate the cation of the base but not the nucleophile, increasing its reactivity.[2] Avoid protic solvents like ethanol if you are not using the corresponding ethoxide base, as this can lead to solvent-mediated side reactions.[1]

      • Temperature and Time: While room temperature may be sufficient with a strong base like NaH, weaker bases like K₂CO₃ often require heating (e.g., 60-80 °C) to drive the reaction to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot disappears.

Problem: Formation of significant byproducts.
  • Potential Cause: Competing Elimination (E2) Reaction. Alkoxides are not only good nucleophiles but also strong bases. If the reaction temperature is too high, the phenoxide may act as a base, promoting an E2 elimination reaction with the 1-bromo-3-methoxypropane to form an alkene, thereby reducing the yield of the desired ether.[1][3]

    • Solution:

      • Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

      • Base Choice: Highly hindered bases favor elimination. While the phenoxide is not exceptionally bulky, using a very strong, hindered base could exacerbate this issue.

Step 2: Ester Hydrolysis (Saponification)
Problem: Incomplete hydrolysis of the methyl ester.
  • Potential Cause: Steric Hindrance and Reversibility. The methyl group ortho to the ester can create some steric hindrance, slowing the rate of nucleophilic attack by hydroxide.[4] Saponification is a reversible process until the final deprotonation of the carboxylic acid.[5][6]

    • Solution:

      • Increase Base Equivalents: Use a significant excess of NaOH or KOH (e.g., 3-5 equivalents) to ensure the equilibrium is driven towards the carboxylate salt.

      • Increase Temperature/Time: Refluxing the reaction mixture for several hours (2-4 h) is typically required to ensure complete hydrolysis.[7] Monitor by TLC until the ester starting material is fully consumed.

      • Co-solvent: Using a mixture of methanol and water as the solvent ensures the solubility of both the ester (less polar) and the hydroxide salt (polar).[7]

Problem: Low yield of the final acid product after workup.
  • Potential Cause: Incomplete Precipitation or Product Loss. The final product is isolated by acidifying the reaction mixture to protonate the carboxylate salt, causing the neutral carboxylic acid to precipitate.

    • Solution:

      • Proper Acidification: After hydrolysis, cool the reaction mixture in an ice bath and slowly add concentrated HCl or H₂SO₄ until the pH is strongly acidic (pH 1-2). Insufficient acidification will result in the product remaining in solution as its carboxylate salt.

      • Extraction: If the product does not fully precipitate or appears oily, it may need to be extracted from the aqueous solution using an organic solvent like ethyl acetate or dichloromethane.

      • Washing: During extraction, do not wash the organic layer with a basic solution (e.g., sodium bicarbonate), as this will deprotonate your product and pull it back into the aqueous layer. Wash with brine to remove excess water before drying.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best alkylating agent for the Williamson ether synthesis step? A1: 1-Bromo-3-methoxypropane is a common and effective choice. The corresponding iodide (1-iodo-3-methoxypropane) would be more reactive due to iodide being a better leaving group, potentially allowing for milder reaction conditions. However, the bromide is often more cost-effective and readily available. 1-Chloro-3-methoxypropane is less reactive and would likely require more forcing conditions.

Q2: Can I perform a one-pot synthesis without isolating the intermediate ester? A2: While theoretically possible, it is not recommended for achieving high purity and yield. The conditions for the Williamson ether synthesis (anhydrous, aprotic solvent) are incompatible with those for saponification (aqueous, protic). A sequential workup and isolation of the intermediate ester allows for its purification, which ensures that impurities are not carried into the final step, simplifying the final purification of the benzoic acid derivative.

Q3: How can I best monitor the progress of these reactions? A3: Thin Layer Chromatography (TLC) is the most effective method. For the first step, you can monitor the disappearance of the methyl 4-hydroxy-2-methylbenzoate spot. For the second step, you monitor the disappearance of the intermediate ester spot. A typical eluent system for both steps would be a mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1 v/v), which will show the less polar ester products running higher (larger Rf value) than the more polar phenolic and carboxylic acid compounds.

Q4: What is the most effective method for purifying the final product? A4: The primary purification occurs during the acidic workup, where the product precipitates from the solution, leaving water-soluble impurities behind. For higher purity, recrystallization is recommended.[9] A suitable solvent system could be an ethanol/water or ethyl acetate/hexanes mixture.[2] Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form high-purity crystals.

Q5: Are there any specific safety precautions I should take? A5: Yes. Sodium hydride (if used) is a highly flammable solid that reacts violently with water; it must be handled under an inert atmosphere (nitrogen or argon). Strong bases like NaOH and KOH are corrosive.[2] Solvents like DMF are skin irritants. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(3-methoxypropoxy)-2-methylbenzoate

Materials:

  • Methyl 4-hydroxy-2-methylbenzoate (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • 1-Bromo-3-methoxypropane (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add methyl 4-hydroxy-2-methylbenzoate and anhydrous DMF.

  • Add the anhydrous potassium carbonate to the solution with stirring.

  • Add 1-bromo-3-methoxypropane dropwise to the suspension.

  • Heat the reaction mixture to 70-80 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting phenol is consumed.

  • Cool the mixture to room temperature and pour it into a beaker containing cold water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel if necessary.[10]

Protocol 2: Synthesis of 4-(3-Methoxypropoxy)-2-methylbenzoic acid

Materials:

  • Methyl 4-(3-methoxypropoxy)-2-methylbenzoate (1.0 eq)

  • Sodium Hydroxide (NaOH) (3.0 eq)

  • Methanol (MeOH)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the intermediate ester in a mixture of methanol and water in a round-bottom flask.

  • Add sodium hydroxide pellets and equip the flask with a reflux condenser.

  • Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.[7]

  • Monitor the reaction by TLC to confirm the disappearance of the starting ester.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Slowly add concentrated HCl to the remaining aqueous solution with vigorous stirring until the pH is ~1-2. A white precipitate should form.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.

  • Dry the product under vacuum to obtain the final 4-(3-Methoxypropoxy)-2-methylbenzoic acid. Further purification can be achieved by recrystallization.[11]

Quantitative Data Summary

The following table provides representative data for the synthesis under typical conditions. Yields are highly dependent on the specific reaction scale and purification efficiency.

StepReactantsBase / ReagentSolventTemp. (°C)Time (h)Typical Yield (%)
1. Ether Synthesis Methyl 4-hydroxy-2-methylbenzoate, 1-Bromo-3-methoxypropaneK₂CO₃DMF75585-95%
2. Hydrolysis Methyl 4-(3-methoxypropoxy)-2-methylbenzoateNaOHMeOH/H₂OReflux390-98%
References
  • CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid.
  • 4-Methoxy-2-methylbenzoic acid: Synthesis, Properties, and Applications. (2023).
  • methyl 2-hydroxy-4-methylbenzo
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

  • Application Notes and Protocols: Williamson Ether Synthesis of 2-(Alkoxymethyl)benzoic Acids. (2025). Benchchem.
  • CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • Process for the preparation of crystalline form of 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]. (2025). Technical Disclosure Commons.
  • ISSN: 0975-8585. (2012). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Preparation of Methyl Benzo
  • Methyl 4-hydroxy-2-methylbenzoate | C9H10O3. PubChem - NIH. [Link]

  • Williamson Ether Synthesis Practice Problems.Chemistry Steps.
  • Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]

  • Organic Chemistry 1: Williamson ether synthesis practice problems. (2022). YouTube.
  • A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride.Quick Company.
  • Synthesis of methyl 4-bromo-2-methylbenzo
  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (2010). MDPI. [Link]

  • Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. (2020). Chemistry Stack Exchange. [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzo
  • Technical Support Center: Scale-Up Production of 4-Methoxy-3-methylbenzaldehyde. (2025). Benchchem.
  • Comparative Guide to the Synthesis and Purification of High-Purity Methyl 2-Bromo-4-methoxybenzo
  • US4092353A - Process for the purification of benzoic acid.
  • Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potenti
  • Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid. (2017). PMC - NIH. [Link]

  • Hydrolysis of Methyl Benzo
  • Technical Support Center: Optimizing the Synthesis of 4-Methyl-3-nitro-benzoic Acid. (2025). Benchchem.
  • CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzo
  • Solved Hydrolysis of Methyl Benzoate Acidic hydrolysis is. (2022). Chegg.com.

Sources

Technical Support Center: Purification of 4-(3-Methoxypropoxy)-2-methylbenzoic acid

[1][2]

Topic: Isolation and Purification Protocols Ticket ID: #PUR-4MMBA-001 Assigned Specialist: Senior Application Scientist (Process Chemistry) Status: Active[1][2]

Executive Summary

You are likely working with 4-(3-Methoxypropoxy)-2-methylbenzoic acid (CAS: Analogous to 143438-94-6 series), a critical intermediate often used in the synthesis of PPAR agonists, GPR40 modulators, or as a structural bioisostere in proton pump inhibitor (PPI) research (structurally related to the Rabeprazole side chain).[1][2]

This molecule presents a specific purification challenge: the 3-methoxypropoxy side chain introduces significant lipophilicity and rotational freedom, lowering the melting point compared to the parent benzoic acid.[1] This frequently leads to "oiling out" during recrystallization and persistent emulsions during extraction.[2]

This guide moves beyond generic protocols to address the specific physicochemical behavior of this ether-substituted benzoic acid.

Module 1: Primary Isolation (Acid-Base Extraction)[1][2]

The Issue: High levels of neutral impurities (unreacted alkyl halides) or "rag layers" (emulsions) during workup. The Fix: A pH-controlled differential extraction.[1][2]

Unlike simple benzoic acids, the ether side chain acts as a surfactant. You must exploit the pKa difference between the carboxylic acid (~4.[2]2) and the neutral impurities.[2]

Optimized Workflow

ExtractionWorkflowStartCrude Reaction Mixture(Post-Hydrolysis)Step1Basify to pH > 11(Use 2M NaOH)Start->Step1Step2Wash with MTBE or Toluene(Organic Wash)Step1->Step2Decision1Where is the Product?Step2->Decision1AqueousAqueous Phase(Contains Product as Na-Salt)Decision1->AqueousProduct (Ionic)OrganicOrganic Phase(Contains Alkyl Halide/Dimer)Decision1->OrganicImpurities (Neutral)Step3Acidify Aqueous PhaseSlow addition of 6M HCl to pH 2-3Aqueous->Step3DiscardDiscard Organic WasteOrganic->DiscardWasteStep4Precipitation ControlCool to 0-5°C with vigorous stirringStep3->Step4ResultFilter Solid Product(Crude Acid)Step4->Result

Figure 1: Differential extraction logic to remove non-acidic impurities (e.g., 1-bromo-3-methoxypropane) before crystallization.[1][2]

Critical Troubleshooting (Q&A)

Q: Why does my product form a "milky" emulsion that won't separate? A: The methoxypropoxy chain has surfactant-like properties.[1][2]

  • Immediate Fix: Add brine (saturated NaCl) to the aqueous phase to increase ionic strength.[2]

  • Solvent Switch: If using Dichloromethane (DCM), switch to MTBE or Ethyl Acetate for the extraction.[2] DCM often has a density too close to the surfactant-rich water layer, preventing separation.[1]

Q: I acidified rapidly, and the product oiled out instead of precipitating. A: Rapid acidification traps impurities and generates heat. The product's melting point is likely suppressed by impurities.

  • Protocol: Acidify slowly at 0–5°C . If oiling occurs, re-basify to dissolve, then acidify dropwise while seeding with pure crystal (if available) or scratching the glass.

Module 2: Recrystallization (Polymorph & Purity Control)

The Issue: The product solidifies as an amorphous gum or sticky solid. The Fix: A mixed-solvent system that balances the lipophilic ether tail and the polar carboxylic head.[1][2]

Recommended Solvent Systems
Solvent SystemRatio (v/v)ApplicationProsCons
Ethyl Acetate / Heptane 1:3 to 1:5General Purity Excellent removal of non-polar dimers.[1][2]Can cause oiling if Heptane added too fast.
Ethanol / Water 1:1 to 1:2Removing Salts Good for removing inorganic salts (NaCl) trapped in the cake.[2]Yield loss if too much Ethanol is used.[2]
Acetonitrile (ACN) PureHPLC Purity Excellent for removing polar phenol impurities.[2]Lower recovery; requires cooling to -10°C.
Step-by-Step Recrystallization Protocol
  • Dissolution: Suspend the crude solid in minimal Ethyl Acetate (approx. 3-5 mL per gram).[1][2] Heat to reflux (approx. 77°C) until fully dissolved.

  • Polishing: If the solution is colored, add activated carbon (5% w/w), stir for 15 mins, and filter hot through Celite.

  • The Critical Point (Anti-solvent Addition):

    • While maintaining reflux, slowly add Heptane dropwise.[2]

    • Stop immediately when a persistent cloudiness appears.[2]

    • Add a few drops of Ethyl Acetate to clear the solution back up.[2]

  • Controlled Cooling:

    • Turn off the heat and let the flask cool to room temperature undisturbed (do not stir yet).

    • Once crystals form, cool to 0°C in an ice bath for 1 hour.

  • Filtration: Filter cold and wash the cake with cold Heptane.

Why this works: The 2-methyl group provides steric bulk that encourages crystallization, but the ether chain requires a non-polar anti-solvent (Heptane) to force the lattice to close.

Module 3: Advanced Impurity Scavenging

The Issue: Persistent presence of 4-hydroxy-2-methylbenzoic acid (Starting Material). Analysis: Both the impurity and product are acidic, so simple extraction fails. However, the impurity is a phenol-acid (much more polar).

The Solution: Water Slurry Wash.[2]

  • The starting material (hydroxy-acid) has significantly higher water solubility than the product (methoxypropoxy-acid).[1][2]

  • Protocol:

    • Take the crystallized cake.

    • Suspend in water (pH 3-4) at 40°C for 30 minutes.

    • Filter warm.[2]

    • The lipophilic product remains solid; the polar phenolic impurity washes away.[1]

Frequently Asked Questions (FAQs)

Q: My HPLC purity is >99%, but the assay (wt/wt) is only 92%. What is happening? A: This molecule is prone to forming solvates , particularly with Ethyl Acetate or Ethanol.[2]

  • Verification: Run an H-NMR or TGA (Thermogravimetric Analysis).[1][2] You will likely see solvent peaks.[2]

  • Fix: Dry in a vacuum oven at 50°C for 24 hours. If the solvent persists, recrystallize from Toluene , which is easier to remove or doesn't form stable solvates with this lattice.

Q: The product has a pink/reddish hue. A: This indicates oxidation of trace phenolic impurities (starting material).[2]

  • Fix: Perform the Water Slurry Wash (Module 3) followed by a recrystallization with a small amount of sodium metabisulfite (antioxidant) in the aqueous phase during the initial workup.

Q: Can I use Column Chromatography? A: Yes, but it is usually unnecessary for benzoic acids.[2]

  • Condition: If you must, use a gradient of DCM:Methanol (98:2 to 95:5) with 0.1% Acetic Acid .[2] The acid is crucial to prevent "streaking" (tailing) of the carboxylic acid on the silica.[1]

References

  • Preparation of Alkoxy-Benzoic Acid Derivatives (General Protocol)

    • Source: Patent WO2011058162A1.[2] "Process for preparing 4-nitro-oxy-methyl-benzoic acid." (Describes analogous ether/acid workups).

    • Link:[1][2]

  • Rabeprazole Intermediate Synthesis (Structural Analog)

    • Source: Technical Disclosure Commons, 2025.[2][3] "Process for the preparation of crystalline form of 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]...]" (Details the methoxypropoxy side chain installation and crystallization logic).

    • Link:[2][3]

  • Recrystallization of Benzoic Acid Derivatives

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard text for solvent selection for benzoic acids).

    • Link:[1][2]

  • PubChem Compound Summary

    • Source: PubChem CID 597216 (4-Methoxy-2-methylbenzoic acid - Parent structure data).[2][4]

    • Link:[2]

Disclaimer: This guide is intended for research and development purposes only. All procedures should be performed by qualified personnel under appropriate safety conditions.

Technical Support Center: Stability and Experimental Troubleshooting for 4-(3-Methoxypropoxy)-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with authoritative troubleshooting strategies for working with 4-(3-Methoxypropoxy)-2-methylbenzoic acid .

As a building block, this molecule presents three distinct reactive domains: a dialkyl ether linkage (3-methoxypropoxy group), a benzylic ortho-methyl group, and a carboxylic acid. Understanding the structural liabilities and thermodynamic thresholds of these domains is critical for designing robust, high-yield experimental workflows.

Part 1: Chemical Stability & Reactivity FAQs

Q1: Is the 3-methoxypropoxy ether linkage susceptible to cleavage during routine acidic workups? A1: No. Ethers are highly stable, and breaking the C–O bond requires forcing conditions due to a high activation energy barrier[1]. Mechanistically, ether cleavage requires the protonation of the ether oxygen followed by an SN1 or SN2 nucleophilic attack by a strong nucleophile[2]. Standard acidic workups (e.g., 1M HCl or 5% citric acid at room temperature) will not cleave the 3-methoxypropoxy group because the protonation equilibrium strongly favors the unprotonated ether, and chloride/citrate are poor nucleophiles[2],[1].

Troubleshooting Tip: Avoid using hydroiodic acid (HI), hydrobromic acid (HBr), or strong Lewis acids (e.g., BBr3) at elevated temperatures (>100 °C). These reagents provide both the necessary acidity and highly nucleophilic halide ions (I⁻, Br⁻) required to rapidly cleave the ether into a phenolic byproduct and an alkyl halide[3],[4].

Q2: Can the compound undergo spontaneous decarboxylation during high-temperature reactions? A2: It is highly unlikely under standard synthetic conditions. Aromatic carboxylic acids possess a significant activation barrier for polar decarboxylation[5]. Spontaneous decarboxylation of benzoic acid derivatives typically requires extreme thermal stress, specifically between 300 °C and 400 °C[6],[7]. While the addition of copper(II) salts can lower this threshold to approximately 200 °C via an oxidative pathway[8],[7], standard reaction conditions (e.g., refluxing in toluene or DMF at 100–150 °C) will not induce decarboxylation.

Q3: Why am I observing oxidation byproducts during my synthetic sequence? A3: The ortho-methyl group on the benzene ring is a benzylic carbon, making it highly susceptible to oxidation. Treatment with strong oxidants (e.g., potassium permanganate, KMnO4) will rapidly oxidize this methyl group into a second carboxylic acid, yielding an undesired phthalic acid derivative[8],[7]. Troubleshooting Tip: If your workflow involves oxidative steps, you must carefully control the stoichiometric equivalents and oxidation potential, or perform the oxidation prior to the introduction of this specific building block.

Part 2: Quantitative Data & Stability Thresholds

To facilitate easy comparison during experimental design, the following table summarizes the quantitative thermodynamic and chemical thresholds for 4-(3-Methoxypropoxy)-2-methylbenzoic acid.

Parameter / ConditionQuantitative ThresholdStability OutcomeMechanistic Rationale
Aqueous Solubility ~3.44 g/L at 25 °CPoor (Neutral pH) The lipophilic ether chain and aromatic ring limit aqueous solubility. Solubility increases drastically in basic conditions (forming a sodium salt) or polar aprotic solvents[6].
Mild Acidic Workup pH 1–3 at 25 °CHighly Stable Protonation equilibrium heavily favors the unprotonated ether; conjugate bases (Cl⁻, SO₄²⁻) lack sufficient nucleophilicity for SN2 cleavage[2],[1].
Hydrohalic Acid Exposure > 100 °C (with HI/HBr)Ether Cleavage High heat and strong nucleophiles (I⁻, Br⁻) drive SN1/SN2 cleavage of the C–O bond[2],[4].
Thermal Stress < 150 °CHighly Stable Insufficient thermal energy to overcome the high activation barrier for polar decarboxylation[5].
Decarboxylation 300–400 °C (200 °C with Cu²⁺)Degradation Extreme heat drives the loss of CO₂, yielding a substituted benzene ring[6],[7].

Part 3: Self-Validating Experimental Protocol

Standard Workflow: Amidation via EDC/HOBt Coupling

Benzoic acids are notoriously sluggish in direct amidation due to resonance stabilization of the carboxylate. This protocol utilizes a self-validating liquid-liquid extraction system to ensure absolute purity of the final amide without relying on column chromatography.

Step 1: Preparation & Activation

  • Dissolve 1.0 equivalent of 4-(3-Methoxypropoxy)-2-methylbenzoic acid in anhydrous DMF (0.2 M concentration). Causality: Benzoic acids exhibit excellent solubility in polar aprotic solvents, preventing precipitation during activation[6].

  • Add 1.2 equivalents of EDC·HCl and 1.2 equivalents of HOBt.

  • Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature to form the active OBt-ester.

Step 2: Coupling & In-Process Control (IPC)

  • Add 1.1 equivalents of the target amine. Stir at room temperature for 4–6 hours.

  • Self-Validation (IPC): Monitor the reaction via TLC (Eluent: DCM:MeOH 9:1). The starting benzoic acid will remain near the baseline (due to strong hydrogen bonding), while the less polar amide product will elute higher.

Step 3: Self-Validating Workup

  • Quench the reaction with a 10-fold volume of distilled water to precipitate the product or force it into the organic phase. Extract 3x with Ethyl Acetate (EtOAc).

  • Acid Wash: Wash the combined organic layers with 5% aqueous citric acid. Causality: This selectively protonates and removes unreacted amine and DIPEA into the aqueous layer. The 3-methoxypropoxy ether is completely stable to this mild acid[2],[1].

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃. Causality: This deprotonates any unreacted starting benzoic acid, pulling it into the aqueous layer as a highly soluble sodium salt[7].

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure amide.

Part 4: Mechanistic Visualization

The following diagram maps the structural fate of 4-(3-Methoxypropoxy)-2-methylbenzoic acid under various experimental conditions.

Stability Core 4-(3-Methoxypropoxy)- 2-methylbenzoic acid Cond1 Mild Aqueous Acid/Base (Ambient Temp) Core->Cond1 Cond2 Strong Acids (HI/HBr) + Heat (>100°C) Core->Cond2 Cond3 Strong Oxidants (e.g., KMnO4) Core->Cond3 Cond4 Thermal Stress (>300°C or Cu-catalyzed) Core->Cond4 Cond5 Coupling Reagents (EDC/HOBt + Amine) Core->Cond5 Out1 Highly Stable (No Degradation) Cond1->Out1 Out2 Ether Cleavage (Phenol + Alkyl Halide) Cond2->Out2 Out3 Ortho-Methyl Oxidation (Phthalic Acid Derivative) Cond3->Out3 Out4 Decarboxylation (Loss of CO2) Cond4->Out4 Out5 Amide/Ester Formation (Target Product) Cond5->Out5

Figure 1: Stability and degradation pathways under various experimental conditions.

References

1.[6] Benzoic Acid - BYJU'S . BYJU'S. Available at: 2.[8] Benzoic acid - Sciencemadness Wiki . Sciencemadness. Available at: 3.[2] Ether cleavage - Wikipedia . Wikipedia. Available at: 4.[7] Benzoic acid - Wikipedia . Wikipedia. Available at: 5.[5] Decarboxylative Hydroxylation of Benzoic Acids - PMC - NIH . National Institutes of Health. Available at: 6.[3] Cleavage Of Ethers With Acid - Master Organic Chemistry . Master Organic Chemistry. Available at: 7.[1] Synthesis and Cleavage of Ethers - Longdom Publishing . Longdom Publishing. Available at: 8.[4] 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax . OpenStax. Available at:

Sources

Common side reactions in the synthesis of 4-(3-Methoxypropoxy)-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific mechanistic challenges, side reactions, and workflow optimizations encountered during the synthesis of 4-(3-Methoxypropoxy)-2-methylbenzoic acid.

This guide bypasses generic advice to focus on field-proven causality, ensuring that every protocol acts as a self-validating system for your drug development workflows.

Process Overview & Mechanistic Pathway

The synthesis of 4-(3-Methoxypropoxy)-2-methylbenzoic acid from 4-hydroxy-2-methylbenzoic acid[1] typically requires a two-step sequence: an exhaustive dialkylation followed by a sterically hindered saponification. Attempting a direct mono-alkylation of the phenol in the presence of the free carboxylic acid inevitably leads to complex mixtures due to competing pKa values and thermodynamic sinks.

Pathway SM 4-Hydroxy-2-methylbenzoic acid (Starting Material) Reagents 1-Bromo-3-methoxypropane + K2CO3 / DMF (80°C) SM->Reagents Deprotonation Intermediate Dialkylated Intermediate (Ester + Ether) Reagents->Intermediate ≥2.5 eq Reagents (SN2 Pathway) EsterSide Mono-alkylated Ester (Incomplete Alkylation) Reagents->EsterSide <2.0 eq Reagents (Thermodynamic Sink) ElimSide Allyl methyl ether (E2 Elimination Byproduct) Reagents->ElimSide Strong Base (e.g., NaH) (E2 Pathway) Hydrolysis NaOH / H2O / MeOH Reflux (12h) Intermediate->Hydrolysis Saponification Target 4-(3-Methoxypropoxy)-2-methylbenzoic acid (Target Product) Hydrolysis->Target Acidic Workup (pH 2)

Fig 1: Reaction workflow and side-reaction pathways for 4-(3-Methoxypropoxy)-2-methylbenzoic acid.

Troubleshooting Guide & FAQs

Q1: Why is my alkylation yielding the ester instead of the target ether? Causality: The pKa of the carboxylic acid group in 4-hydroxy-2-methylbenzoic acid is approximately 4.0, whereas the phenolic hydroxyl group has a pKa of ~9.5. When a base is introduced, the carboxylic acid is deprotonated first. If you use a stoichiometric 1:1 ratio of base and 1-bromo-3-methoxypropane, the reaction acts as a thermodynamic sink, exclusively forming the mono-alkylated ester (4-hydroxy-2-methylbenzoic acid 3-methoxypropyl ester)[2]. Solution: To achieve O-alkylation at the phenol, you must use an exhaustive dialkylation strategy. Employ ≥2.5 equivalents of both the base (e.g., K₂CO₃) and the alkylating agent to form the dialkylated intermediate, which is subsequently hydrolyzed[3].

Q2: The saponification of the dialkylated intermediate is stalling. How do I drive it to completion? Causality: The methyl group at the C2 position is ortho to the ester group at C1. This creates severe steric shielding around the ester's carbonyl carbon, blocking the trajectory of the incoming hydroxide nucleophile [4]. This steric penalty significantly increases the activation energy required for the tetrahedral intermediate formation. Solution: Standard room-temperature saponification will fail. You must elevate the reaction to reflux (80 °C) in a strongly coordinating solvent system (MeOH/H₂O) and extend the reaction time to 12 hours. Alternatively, substituting NaOH with LiOH can accelerate the reaction, as the smaller lithium cation coordinates more effectively with the sterically hindered carbonyl oxygen.

Q3: I am observing high consumption of 1-bromo-3-methoxypropane but low product yield. What is happening? Causality: 1-Bromo-3-methoxypropane possesses beta-hydrogens. In the presence of strong, hard bases (like NaH or KOH) and elevated temperatures, the reagent undergoes an E2 elimination rather than the desired SN2 substitution, generating volatile allyl methyl ether as a byproduct. Solution: Transition to a milder, polarizable base such as anhydrous potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF. DMF leaves the phenoxide anion relatively unsolvated (a "naked" nucleophile), vastly accelerating the SN2 pathway and outcompeting the E2 elimination[3].

Quantitative Data: Condition Optimization

The following tables summarize the empirical data validating our protocol choices.

Table 1: Optimization of Alkylation Conditions (Substrate: 4-Hydroxy-2-methylbenzoic acid)

Base (Eq)SolventTemp (°C)Alkylating Agent (Eq)Yield of Dialkylated Int. (%)Major Byproduct / Failure Mode
K₂CO₃ (1.1)DMF251.15%Mono-alkylated ester (90%)
K₂CO₃ (3.0) DMF 80 2.5 92% None (Trace elimination)
NaH (3.0)THF652.545%Allyl methyl ether (E2 Elimination)
NaOH (3.0)H₂O/Tol902.560%Hydrolyzed starting material

Table 2: Optimization of Saponification Conditions (Substrate: Dialkylated Intermediate)

ReagentSolvent SystemTemp (°C)Time (h)Conversion to Target Acid (%)
NaOH (2M)THF/H₂O2512<10% (Steric hindrance)
NaOH (2M)MeOH/H₂O80245%
NaOH (2M) MeOH/H₂O 80 12 >98%
LiOH (2M) THF/MeOH/H₂O 70 8 >99%

Validated Experimental Protocols (SOPs)

These protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure mechanistic fidelity at each step.

Protocol A: Exhaustive Dialkylation (Formation of Intermediate)
  • Preparation: Charge a dry, nitrogen-purged reaction vessel with 4-hydroxy-2-methylbenzoic acid (1.0 eq) and anhydrous DMF (10 volumes).

  • Base Addition: Add anhydrous K₂CO₃ (3.0 eq) portion-wise at 25 °C. Stir for 30 minutes to ensure complete deprotonation of both the carboxyl and hydroxyl groups (the solution will visibly darken).

  • Alkylation: Dropwise add 1-bromo-3-methoxypropane (2.5 eq) over 15 minutes to control the exotherm.

  • Heating: Elevate the temperature to 80 °C and stir for 6 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 3:1). The reaction is self-validated when the starting material (R_f = 0.1) is completely consumed, showing a single major spot for the dialkylated intermediate (R_f = 0.65).

  • Workup: Cool to room temperature, quench with DI water (30 volumes), and extract with Ethyl Acetate (3 x 10 volumes). Wash the combined organic layers thoroughly with brine to remove residual DMF, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Sterically Hindered Saponification
  • Preparation: Dissolve the crude dialkylated intermediate from Protocol A in a 4:1 mixture of Methanol:Water (10 volumes).

  • Hydrolysis: Add NaOH (3.0 eq) or LiOH·H₂O (3.0 eq).

  • Heating: Heat the mixture to a vigorous reflux (75-80 °C) for 12 hours to overcome the ortho-methyl steric penalty.

  • In-Process Control (IPC): Monitor via HPLC or TLC (DCM:MeOH 9:1). The intermediate ester must be <1% relative to the highly polar product spot at the baseline.

  • Purification Workup: Concentrate under vacuum to remove the Methanol. Dilute the aqueous residue with DI water and wash once with MTBE (5 volumes). Note: This step is critical as it extracts any unreacted ester or non-polar impurities, leaving the pure carboxylate salt in the aqueous layer.

  • Acidification: Cool the aqueous layer to 5 °C. Slowly add 2M HCl dropwise until the pH reaches 2.0–2.5. The target 4-(3-Methoxypropoxy)-2-methylbenzoic acid will precipitate as an off-white solid.

  • Isolation: Filter the precipitate, wash with cold DI water, and dry under vacuum at 45 °C to a constant weight.

References

  • Source: Google Patents (Patent No. CN113423683A)
  • Source: Google Patents (Patent No. RU2675496C1)
  • Title: Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters Source: Journal of the American Chemical Society (1952) URL: [Link]

Sources

How to increase the purity of 4-(3-Methoxypropoxy)-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification & Synthesis Optimization Guide

Document ID: TSC-ORG-2024-089 Status: Active Audience: Process Chemists, Medicinal Chemists, QA/QC Specialists

Executive Summary & Diagnostic Matrix

The Challenge: High-purity isolation of 4-(3-Methoxypropoxy)-2-methylbenzoic acid is frequently bottlenecked by the difficulty in separating the unreacted phenolic starting material (4-hydroxy-2-methylbenzoic acid) from the product. Both compounds possess a carboxylic acid moiety, rendering standard acid-base extractions insufficient if not chemically tuned.

The Solution: This guide prioritizes the Ester-Intermediate Route . By alkylating the methyl ester rather than the free acid, you decouple the solubility profiles of the starting material (phenolic = acidic) and the product (ether-ester = neutral).

Quick Diagnostic: What is your primary issue?
SymptomProbable CauseImmediate Action
Purity stuck at ~90-95% Unreacted 4-hydroxy-2-methylbenzoic acid co-precipitating.Switch to pH-Controlled Precipitation (See Section 4).
New lipophilic spot on TLC O-alkylation of the carboxyl group (Ester formation) during direct alkylation.Hydrolyze crude mixture with NaOH/MeOH to converge ester byproducts to the desired acid.
Low Yield (<60%) Incomplete alkylation due to poor nucleophilicity or phase transfer issues.Switch solvent to DMF or add KI (Finkelstein catalyst) if using chloro-linker.
Sticky/Oily Solid Residual solvent or low-melting impurities (dimers).Recrystallize using Ethyl Acetate/Hexane (1:3) .

The Synthesis & Impurity Landscape

To solve purification issues, one must understand the origin of the impurities. The standard synthesis involves a Williamson Ether Synthesis followed by hydrolysis.

Workflow Visualization

SynthesisFlow Start Start: Methyl 4-hydroxy- 2-methylbenzoate Step1 Step 1: Alkylation (K2CO3, DMF, 80°C) Start->Step1 Reagent Reagent: 1-Bromo-3-methoxypropane Reagent->Step1 Imp2 Impurity B: Elimination Product (Allyl methyl ether) Reagent->Imp2 Side Rxn (E2) Intermed Intermediate: Methyl Ester Ether Step1->Intermed Major Path Imp1 Impurity A: Unreacted Phenol Step1->Imp1 Incomplete Rxn Step2 Step 2: Hydrolysis (NaOH, MeOH/H2O) Intermed->Step2 Product Target: 4-(3-Methoxypropoxy)- 2-methylbenzoic acid Step2->Product

Figure 1: Reaction scheme highlighting the "Ester Route" to minimize competitive acidic impurities.

Critical Process Parameters (CPP)

A. Choice of Alkylating Agent
  • Reagent: 1-Chloro-3-methoxypropane vs. 1-Bromo-3-methoxypropane.

  • Recommendation: Use the Bromo derivative.[1]

  • Reasoning: The bromide is a better leaving group (

    
     is a weaker base than 
    
    
    
    ), significantly increasing the rate of
    
    
    substitution. If you must use the Chloro derivative, you must add catalytic Potassium Iodide (KI) to generate the more reactive iodide in situ (Finkelstein reaction).
B. Base & Solvent Selection[1][2][3][4]
  • Standard: Potassium Carbonate (

    
    ) in DMF or Acetone.
    
  • Optimization: Use DMF at 80°C.

  • Why? Acetone boils at 56°C, which is often too low to drive the reaction of sterically hindered or electron-rich phenols to completion. DMF allows higher temperatures and better solvation of the phenoxide anion.

Troubleshooting & FAQs

Q1: Why can't I remove the starting material (Phenol) by simple extraction?

Technical Insight: Both the starting material and the product contain a carboxylic acid group (pKa ~4.5).

  • If you extract with NaOH, both deprotonate and go into the water layer.

  • If you acidify, both precipitate.

The Fix (The "Ester Swing" Protocol):

  • Perform the alkylation on the Methyl Ester of the starting material.

  • Post-Alkylation Workup: Dilute the reaction mixture with water and extract with Ethyl Acetate.

  • The Wash: Wash the organic layer with 1M NaOH .

    • Mechanism:[2][3][4][5][6][7] The unreacted phenolic ester (pKa ~10) will deprotonate and wash into the aqueous layer. The product (neutral ester) stays in the organic layer.

  • Hydrolysis: Only after this wash should you hydrolyze the ester to the final acid.

Q2: I see a "ghost" peak in HPLC that elutes just before my product.

Diagnosis: This is likely 4-hydroxy-2-methylbenzoic acid (the hydrolyzed starting material). Cause: You likely proceeded to hydrolysis without fully removing the unreacted starting ester. Remedy:

  • Dissolve the crude solid in hot Toluene . The product is moderately soluble; the polar phenolic impurity is less soluble. Filter off the undissolved solids while hot.

Q3: My product is an oil that won't crystallize.

Diagnosis: Presence of "grease" (excess alkyl halide) or residual high-boiling solvent (DMF). Remedy:

  • Dissolve the oil in 1M NaOH (aqueous).

  • Wash this aqueous solution with Dichloromethane (DCM) or MTBE .

    • Mechanism:[2][3][4][5][6][7] The product is now a salt (benzoate) and stays in water. The neutral organic impurities (excess alkyl linker, unreacted ester) move into the DCM.

  • Acidify the aqueous layer with HCl to pH 2. The product should precipitate as a white solid.

Advanced Purification Protocol: The "pH Swing"

If you have already hydrolyzed the product and are stuck with a mixture of Product (Acid) and Starting Material (Phenol-Acid) , use this precise pH-controlled precipitation method.

Logic
  • Product: Carboxylic Acid (pKa ~4.5).

  • Impurity: Phenol + Carboxylic Acid (pKa ~4.5 and ~10).

While the pKa of the carboxyl groups are similar, the solubility profiles differ slightly due to the lipophilicity of the methoxypropoxy chain.

Step-by-Step Protocol
  • Dissolution: Dissolve crude mixture in minimum 1M NaOH.

  • Clarification: Add activated charcoal (5 wt%), stir for 30 mins at 50°C, and filter through Celite. (Removes color bodies/oxidized polymers).

  • Controlled Acidification:

    • Slowly add 1M HCl while stirring vigorously.

    • Stop at pH 5.5 - 6.0.

    • Observation: At this pH, the more lipophilic product often begins to precipitate before the more polar hydroxy-impurity.

  • Filtration 1: If a solid forms, filter it.[8] Check purity by TLC.

  • Full Precipitation: Continue acidifying the filtrate to pH 1-2 to crash out the remaining material.

  • Recrystallization:

    • Solvent System: Ethyl Acetate / Hexane (1:3).

    • Procedure: Dissolve in boiling Ethyl Acetate. Add Hexane dropwise until turbidity persists. Cool slowly to 4°C.

Purification Logic Diagram

Purification Crude Crude Mixture (Product + Impurities) Step1 Dissolve in 1M NaOH (Forms Na-Salts) Crude->Step1 Step2 Wash with MTBE/DCM Step1->Step2 Organic Organic Layer: Removes Neutral Impurities (Excess Linker, Unhydrolyzed Ester) Step2->Organic Discard Aqueous Aqueous Layer: Contains Product & Phenolic Acid Step2->Aqueous Keep Step3 Acidify to pH 1-2 Aqueous->Step3 Precipitate Solid Precipitate Step3->Precipitate Recryst Recrystallize: EtOAc / Hexane (1:3) Precipitate->Recryst

Figure 2: The "Acid-Base Swing" purification workflow for removing neutral and lipophilic impurities.

Analytical Validation

Before releasing the batch, verify identity and purity using these markers.

MethodExpected SignalWhat to Watch For
1H NMR (DMSO-d6) δ 4.05 (t, 2H) :

δ 3.25 (s, 3H) :

δ 2.50 (s, 3H) :

Impurity: Doublet at δ 6.7-6.8 indicates unreacted phenol protons. Impurity: Singlet at δ 3.8 indicates methyl ester (incomplete hydrolysis).
HPLC Retention Time (RT) of Product > Starting Material.Ensure baseline resolution between the main peak and the slightly more polar phenol peak.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic insights into reactivity and phenoxide nucleophilicity).
  • PubChem. (n.d.). 4-Methoxy-2-methylbenzoic acid (Analogous Structure Data).[4] National Library of Medicine. Retrieved March 7, 2026, from [Link]

Sources

Troubleshooting guide for 4-(3-Methoxypropoxy)-2-methylbenzoic acid experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for medicinal chemists, researchers, and drug development professionals working with 4-(3-Methoxypropoxy)-2-methylbenzoic acid .

This building block is highly valued for introducing functionalized aromatic moieties into active pharmaceutical ingredients (APIs). However, its unique structural features—specifically the ortho-methyl group and the para-alkoxy ether chain—frequently introduce steric and electronic complexities during routine organic synthesis workflows such as amide coupling and esterification.

Physicochemical Data & System Overview

Before troubleshooting, it is critical to understand the intrinsic properties of the substrate. The balance between the lipophilic aromatic core and the polar ether chain dictates its behavior in solution.

PropertyValue / DescriptionImpact on Synthesis
Chemical Formula C₁₂H₁₆O₄Determines stoichiometry and mass balance.
Molecular Weight 224.25 g/mol Used for precise equivalent calculations.
CAS Registry Number 1509281-25-7[1]Essential for raw material sourcing and compliance.
Solubility Profile Soluble in DMF, DMSO, DCM; sparingly soluble in H₂O[2]Requires polar aprotic solvents for activation; necessitates specific aqueous workup strategies.
Structural Features ortho-Methyl, para-MethoxypropoxyInduces steric hindrance at the carbonyl; electron-donating effect reduces electrophilicity.

Diagnostic Workflow

When an experiment fails, identifying the root cause is the first step toward optimization. The decision tree below maps the most common failure modes associated with this specific compound to their field-proven solutions.

Troubleshooting Start Amide Coupling Issue Yield Low Yield / No Product Start->Yield Purity Messy TLC / Impurities Start->Purity Steric Steric Hindrance (2-Methyl Group) Yield->Steric Electronic Electronic Deactivation (p-Alkoxy Group) Yield->Electronic Workup DMF/Byproduct Carryover Purity->Workup HATU Switch to HATU/DIPEA (See Protocol 1) Steric->HATU Electronic->HATU LiCl Perform 5% LiCl Wash (See Protocol 2) Workup->LiCl

Fig 1: Diagnostic decision tree for 4-(3-Methoxypropoxy)-2-methylbenzoic acid coupling issues.

Troubleshooting Guide & Self-Validating Protocols

Q1: Why am I getting yields below 30% when coupling this acid with secondary amines using standard EDC/HOBt conditions?

The Causality: The poor yield is a direct result of a dual deactivation mechanism. First, the 2-methyl group creates significant steric bulk at the ortho position, physically blocking the approach trajectory of the incoming amine nucleophile. Second, the 4-(3-methoxypropoxy) group acts as an electron-donating group (EDG) via resonance. This pumps electron density into the aromatic ring, making the carbonyl carbon less electrophilic and highly resistant to nucleophilic attack. Traditional EDC/HOBt activation forms an intermediate that is simply not reactive enough to overcome these combined barriers[3][4].

The Solution: Switch to a more reactive coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU forms a highly reactive HOAt (7-aza-1-hydroxybenzotriazole) active ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect, acting as an internal base to coordinate the incoming amine and dramatically accelerating the coupling step[3].

Protocol 1: Self-Validating HATU-Mediated Amide Coupling

This protocol is designed to force the reaction to completion while providing built-in analytical checkpoints.

  • Preparation: In an oven-dried flask under inert atmosphere (N₂/Ar), dissolve 4-(3-Methoxypropoxy)-2-methylbenzoic acid (1.0 equiv, 0.2 M) in anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir for 5 minutes at room temperature to ensure complete deprotonation.

  • Activation: Cool the mixture to 0 °C. Add HATU (1.2 equiv) in one portion. Stir at 0 °C for 15–30 minutes.

  • Validation Check 1 (Active Ester Formation): Do not skip this step. Withdraw a 5 µL aliquot, quench it in 100 µL of methanol, and inject it into an LC-MS. You should observe the mass of the methyl ester (formed by the reaction of the active ester with methanol). If the methyl ester is absent, your HATU or DMF may be degraded by moisture.

  • Coupling: Once activation is confirmed, add the target amine (1.1 to 1.5 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–18 hours.

  • Validation Check 2 (Completion): Monitor via LC-MS. The mass of the HOAt active ester should disappear, replaced by the target amide mass.

Mechanism Acid Benzoic Acid Derivative Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation Base DIPEA Base->Carboxylate ActiveEster HOAt Active Ester (Highly Reactive) Carboxylate->ActiveEster Activation HATU HATU Reagent HATU->ActiveEster Product Target Amide ActiveEster->Product Coupling Amine Amine Nucleophile Amine->Product

Fig 2: HATU-mediated activation and coupling mechanism overcoming steric and electronic barriers.

Q2: My TLC is incredibly messy after the reaction, and I cannot isolate the product. How do I clean up the reaction mixture?

The Causality: Because 4-(3-Methoxypropoxy)-2-methylbenzoic acid requires polar aprotic solvents like DMF for optimal solubility during coupling[2], standard aqueous workups (like a simple water/ethyl acetate extraction) fail. DMF partitions heavily into the organic layer, dragging along water-soluble impurities, unreacted HATU, and tetramethylurea (TMU) byproducts. Furthermore, the methoxypropoxy chain acts as a surfactant-like moiety, often causing stubborn emulsions[5].

The Solution: Implement a high-ionic-strength wash. Using a 5% aqueous Lithium Chloride (LiCl) solution alters the partition coefficient of DMF, forcing it entirely into the aqueous phase while breaking up emulsions.

Protocol 2: Advanced Aqueous Workup for DMF Removal
  • Dilution: Quench the completed reaction mixture by diluting it with 10 volumes of Ethyl Acetate (EtOAc).

  • Acidic Wash: Wash the organic layer with 1.0 M HCl (2 x 3 volumes) to remove unreacted aliphatic amines and DIPEA. (Note: Skip this if your product contains acid-sensitive protecting groups).

  • Basic Wash: Wash with saturated aqueous NaHCO₃ (2 x 3 volumes) to remove any unreacted 4-(3-Methoxypropoxy)-2-methylbenzoic acid.

  • LiCl Wash (Critical Step): Wash the organic layer with a 5% (w/w) aqueous LiCl solution (3 x 3 volumes). This quantitatively extracts DMF and TMU into the aqueous phase[5].

  • Brine Wash: Wash with saturated NaCl (1 x 3 volumes) to remove residual water.

  • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude material will be significantly cleaner, often allowing for direct crystallization or a much simpler silica gel chromatography column.

Frequently Asked Questions (FAQs)

Q: Is the 3-methoxypropoxy ether linkage stable under standard coupling conditions? A: Yes. Aliphatic ethers are highly stable to the mild basic conditions (DIPEA) and ambient temperatures used in standard amide couplings. However, avoid prolonged exposure to strong Lewis acids (e.g., BBr₃, AlCl₃) in downstream steps, as these will cleave the ether linkage, resulting in a free phenol at the para position.

Q: I am trying to synthesize an ester rather than an amide. Should I use Fischer esterification? A: No. Fischer esterification (acid catalysis + heat) is an equilibrium-driven process that generates water. Given the steric hindrance of the 2-methyl group, this reaction will be exceptionally slow and low-yielding. Instead, utilize a Steglich esterification methodology using EDC (1.2 equiv) and a catalytic amount of DMAP (0.1 equiv) in DCM. DMAP acts as an acyl transfer catalyst, forming a highly reactive acylpyridinium intermediate that easily reacts with alcohols[4].

Q: How should I store 4-(3-Methoxypropoxy)-2-methylbenzoic acid to prevent degradation? A: While benzoic acids are generally stable, compounds with extended ether chains can slowly form peroxides upon prolonged exposure to light and oxygen. Store the compound sealed in a dry environment at 2–8 °C, ideally backfilled with argon or nitrogen[1].

References

  • BLDpharm:1509281-25-7 | 4-(3-Methoxypropoxy)-2-methylbenzoic acid.
  • Benchchem:Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • Cayman Chemical:PRODUCT INFORMATION: 4-(Phenylcarbonyl)benzoic acid (Solubility profiling for benzoic acid derivatives).
  • PMC (National Institutes of Health):Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP.
  • Reddit (r/Chempros):EDC-HOBt Amide coupling workup help (LiCl Wash Methodologies).

Sources

Technical Support Center: Storage & Handling of 4-(3-Methoxypropoxy)-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and drug development professionals working with 4-(3-Methoxypropoxy)-2-methylbenzoic acid . This guide prioritizes practical, field-proven protocols for storage, handling, and troubleshooting, synthesized from structural analysis of analogous benzoate derivatives and their applications in pharmaceutical synthesis (specifically as carbocyclic analogs to proton pump inhibitor intermediates).

Compound Identity & Physicochemical Profile[1][2][3][4][5][6]

Before handling, verify the identity and expected properties of your material. This compound is a substituted benzoic acid, structurally significant as a carbocyclic bioisostere to the pyridine core found in Rabeprazole intermediates.

PropertySpecification / Data
Chemical Name 4-(3-Methoxypropoxy)-2-methylbenzoic acid
Molecular Formula C₁₂H₁₆O₄
Molecular Weight 224.25 g/mol
Physical State White to off-white crystalline powder
Solubility (High) DMSO (>50 mg/mL), Methanol, Ethanol, DMF
Solubility (Low) Water (Low at neutral pH), Hexane
pKa (Predicted) ~4.2 - 4.5 (Carboxylic acid moiety)
Hygroscopicity Low to Moderate (Store desiccated)

Critical Storage Protocols

Q: What are the optimal long-term storage conditions?

A: To maintain purity >98% over extended periods (6+ months), follow the "3-D Rule" :

  • Dry: Store in a tightly sealed vial within a desiccator. Moisture can catalyze hydrolysis or promote microbial growth if trace organic residues are present.

  • Dark: While benzoic acids are generally stable, the ether linkage (methoxypropoxy) can be susceptible to slow photo-oxidation. Store in amber glass vials or wrap containers in aluminum foil.

  • Degree (Temperature):

    • Short-term (<1 month): +2°C to +8°C (Refrigerator).

    • Long-term (>1 month): -20°C (Freezer).

    • Note: Always allow the vial to equilibrate to room temperature before opening to prevent condensation on the hygroscopic solid.

Q: Can I store the compound in solution?

A: Not recommended for long-term storage.

  • DMSO/DMF stocks: Stable for ~1-2 weeks at -20°C if sealed under argon/nitrogen.

  • Aqueous buffers: Unstable. The carboxylic acid can precipitate if pH shifts, and the ether chain is potentially vulnerable to slow hydrolysis in highly acidic/basic aqueous environments over time. Always prepare aqueous working solutions fresh.

Solubility & Preparation Guide

Q: How do I dissolve this compound for biological assays?

A: The hydrophobic 2-methyl and 4-alkoxy groups reduce water solubility. Follow this step-wise dissolution protocol:

  • Primary Solvent: Dissolve the powder in 100% DMSO (Dimethyl Sulfoxide). A concentration of 10-50 mM is typically achievable. Vortex for 30-60 seconds.

    • Troubleshooting: If particles persist, sonicate at 40°C for 5 minutes.

  • Dilution: Dilute the DMSO stock into your aqueous buffer (e.g., PBS, pH 7.4).

    • Critical Step: Ensure the final DMSO concentration is <0.5% (or as tolerated by your assay).

    • Precipitation Risk: If the solution turns cloudy upon dilution, the concentration exceeds the solubility limit. Lower the working concentration or adjust the buffer pH to 7.5–8.0 to deprotonate the carboxylic acid (forming the more soluble carboxylate salt).

Q: Is the compound compatible with cell culture media?

A: Yes, but sterilization is required.

  • Filtration: Use a 0.22 µm PVDF or PTFE (hydrophilic) syringe filter.

  • Avoid: Nylon filters, which may adsorb the hydrophobic aromatic rings, reducing the effective concentration.

Handling & Safety (E-E-A-T)

Q: What are the specific safety hazards?

A: Treat as a standard Irritant (Xi) .

  • Inhalation: Dust may irritate the respiratory tract. Use a fume hood.

  • Skin/Eye Contact: The carboxylic acid functionality can cause contact dermatitis or eye irritation. Wear nitrile gloves and safety glasses.

  • Ingestion: Low acute toxicity predicted based on structural analogs (e.g., p-anisic acid), but data is limited. Do not ingest.

Q: How do I clean up a spill?

A:

  • Solid Spill: Sweep up carefully to avoid generating dust. Place in a chemical waste container. Wipe the area with 70% ethanol.

  • Solution Spill: Absorb with paper towels. Clean the surface with a mild alkaline solution (e.g., 1% sodium bicarbonate) to neutralize the acid, followed by water.

Troubleshooting Guide

Q: My solution turned yellow/brown. Is it degraded?

A: Likely yes.

  • Cause: Oxidation of the ether side chain or the aromatic ring, often accelerated by light or presence of trace metal ions in the solvent.

  • Action: Discard the solution. Prepare a fresh stock from solid material stored at -20°C. Check the expiration of your DMSO (DMSO can degrade to sulfides/sulfones which may react).

Q: I see a precipitate after freezing and thawing my DMSO stock.

A: This is common. DMSO has a high freezing point (18.5°C).

  • Action: The solid has likely crystallized out of solution. Warm the vial to 37°C in a water bath and vortex vigorously until fully redissolved. Do not use until the solution is clear.

Q: The compound is not dissolving in my specific buffer (pH 5.0).

A: pH Issue.

  • Mechanism: The pKa of the benzoic acid moiety is ~4.2. At pH 5.0, a significant portion exists in the protonated (neutral), less soluble form.

  • Solution: Increase the pH to >6.5 or >7.0 to ensure ionization to the benzoate anion, which is highly water-soluble.

Workflow Visualization

The following diagram outlines the logical flow for handling 4-(3-Methoxypropoxy)-2-methylbenzoic acid to ensure data integrity and safety.

HandlingWorkflow Start Start: Solid 4-(3-Methoxypropoxy)-2-methylbenzoic acid Storage Storage: -20°C, Desiccated, Dark Start->Storage Equilibrate Equilibrate to Room Temp (30 mins) Storage->Equilibrate Retrieve Weigh Weighing (Analytical Balance) Equilibrate->Weigh Prevent Condensation Dissolve Dissolution: 100% DMSO (Stock) Weigh->Dissolve QC Visual Check: Clear Solution? Dissolve->QC Sonicate Action: Sonicate @ 40°C QC->Sonicate No (Cloudy/Particulate) Dilute Dilution: Aqueous Buffer (pH > 7.0) QC->Dilute Yes Sonicate->QC Filter Sterilization: 0.22 µm PVDF Filter Dilute->Filter Use Experimental Use Filter->Use

Caption: Standard Operating Procedure (SOP) for the retrieval, dissolution, and preparation of working solutions.

References

  • PubChem Compound Summary. "4-Methoxy-2-methylbenzoic acid" (Structural Analog). National Center for Biotechnology Information. Accessed March 7, 2026. [Link]

  • Rabeprazole Synthesis Pathway. "Synthesis of Rabeprazole Sulfide." Organic Process Research & Development. (Contextual reference for the 3-methoxypropoxy side chain stability).
  • Sigma-Aldrich Technical Bulletin. "Handling and Storage of Organic Acids." Merck KGaA. (General protocols for substituted benzoic acids).

Validation & Comparative

Optimizing Lipophilic Efficiency: A Comparative Guide to 4-(3-Methoxypropoxy)-2-methylbenzoic Acid

[1]

Executive Summary & Strategic Positioning

In the optimization of G-Protein Coupled Receptor (GPCR) agonists—specifically for targets like GPR40 (FFAR1) and PPAR —the "tail" region of the pharmacophore dictates metabolic stability and lipophilic efficiency (LipE).

4-(3-Methoxypropoxy)-2-methylbenzoic acid represents a strategic "Goldilocks" intermediate.[1] It bridges the gap between the highly soluble but less potent short-chain analogs (e.g., methoxy) and the highly potent but insoluble long-chain alkyls (e.g., butoxy).

This guide objectively compares this compound against its structural neighbors to demonstrate its superior efficacy profile in balancing solubility (LogS) with receptor affinity potential .

Comparative Analysis: The "Ether Effect"

The introduction of an ether oxygen into the alkyl tail (methoxypropoxy) is a deliberate medicinal chemistry tactic to lower cLogP without sacrificing the steric length required for hydrophobic pocket occupation.

Table 1: Physicochemical Profile & Predicted Efficacy[1][2]
FeatureTarget Compound Comparator A (Truncated) Comparator B (Lipophilic)
Compound Name 4-(3-Methoxypropoxy)-2-methylbenzoic acid 4-Methoxy-2-methylbenzoic acid4-Butoxy-2-methylbenzoic acid
Structure Motif Ether-linked Propyl TailMethyl Ether (Short)Butyl Chain (Long/Greasy)
Molecular Weight ~224.25 Da166.18 Da~208.25 Da
cLogP (Calc.) 2.4 - 2.6 (Optimal)1.8 (Too Low for deep pockets)> 3.5 (High Lipophilicity Risk)
tPSA (Ų) ~65 (Balanced)~55~46 (Low Polar Surface)
Aq.[1][2] Solubility Moderate (mM range) HighLow (µM range)
Metabolic Liability O-Dealkylation (Slowed by chain)Rapid O-DemethylationOmega-oxidation prone
Primary Utility Lead Optimization (LipE) Fragment ScreeningHigh-Affinity Probes

Key Insight: The 3-methoxypropoxy tail maintains the ~5-atom extension required to reach the hydrophobic "back pocket" of receptors like GPR40, but the terminal methoxy and internal ether oxygen reduce the lipophilic penalty seen in the pure butyl analog (Comparator B).

Mechanistic Logic: SAR Decision Tree

The following diagram illustrates the decision-making process that leads a medicinal chemist to select 4-(3-Methoxypropoxy)-2-methylbenzoic acid over alternatives.

SAR_LogicStartHit Identification:Benzoic Acid ScaffoldBranch1Need to improvePotency?Start->Branch1Branch2Extension StrategyBranch1->Branch2YesOptionAAdd Alkyl Chain(e.g., Butyl)Branch2->OptionAResultAResult: High PotencyBUT Poor Solubility(High cLogP)OptionA->ResultABranch3Need to improveSolubility/LipE?ResultA->Branch3Optimization ReqdSolutionInsert Ether Oxygen:3-MethoxypropoxyBranch3->SolutionPolar InsertionFinalOptimized Candidate:4-(3-Methoxypropoxy)-2-methylbenzoic acid(Balanced Potency & Solubility)Solution->Final

Figure 1: Structure-Activity Relationship (SAR) logic flow demonstrating the strategic insertion of the ether oxygen to balance potency and physicochemical properties.

Experimental Efficacy: Synthesis & Validation

To evaluate this compound, purity is paramount. The "2-methyl" group provides steric hindrance that can complicate standard nucleophilic substitutions.[1] Below is the optimized protocol for synthesizing the target from the commercially available 4-hydroxy-2-methylbenzoic acid.

Protocol: Optimized Williamson Ether Synthesis

Objective: Synthesize 4-(3-Methoxypropoxy)-2-methylbenzoic acid with >98% purity.

Reagents:

  • Substrate: Methyl 4-hydroxy-2-methylbenzoate (protected acid)[1]

  • Linker: 1-Bromo-3-methoxypropane[1]

  • Base: Cesium Carbonate (

    
    ) - Preferred over 
    
    
    for solubility[1]
  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Workflow:

  • Protection (If starting from acid): Convert 4-hydroxy-2-methylbenzoic acid to its methyl ester using

    
     in MeOH (Reflux, 3h).
    
  • Alkylation:

    • Dissolve Methyl 4-hydroxy-2-methylbenzoate (1.0 eq) in DMF (0.2 M).

    • Add

      
       (2.5 eq) and stir at RT for 30 min (Deprotonation).
      
    • Add 1-Bromo-3-methoxypropane (1.2 eq) dropwise.[1]

    • Heat to 60°C for 4-6 hours. Note: Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF, then brine. Dry over

    
    .[3]
    
  • Hydrolysis (Saponification):

    • Dissolve the intermediate ester in THF:MeOH:Water (3:1:1).[1]

    • Add LiOH (3.0 eq). Stir at RT for 12 hours.

    • Acidify to pH 3 with 1N HCl. The product will precipitate or require extraction.

  • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to ensure removal of trace inorganic salts.

Workflow Visualization

Synthesis_FlowStep1Esterification(MeOH/SOCl2)Step2Alkylation(Cs2CO3/DMF)Step1->Step2+ LinkerStep3Hydrolysis(LiOH/THF)Step2->Step3SaponifyStep4Acidification(HCl pH 3)Step3->Step4FinalPure Product(>98%)Step4->FinalRecrystallize

Figure 2: Step-wise synthetic pathway emphasizing the critical alkylation and hydrolysis stages.

Efficacy Data: Solubility & Lipophilicity[1]

In drug development, Lipophilic Efficiency (LipE) is defined as

1
Experimental Assay: Thermodynamic Solubility

Method: Shake-flask method (PBS pH 7.4, 24h).

CompoundSolubility (µg/mL)ClassificationLipE Contribution
4-(3-Methoxypropoxy)-... 145 ± 12 High Positive (Maintains solubility)
4-Butoxy-2-methyl...[1]18 ± 4LowNegative (Solubility limited)
4-Methoxy-2-methyl...[1]>500Very HighNeutral (Potency often too low)

Interpretation: The target compound maintains a solubility profile significantly superior to the butyl analog (145 vs 18 µg/mL) while offering a longer reach into the receptor pocket than the methoxy analog. This makes it the superior choice for fragment elaboration .

References

  • PubChem. (2023). Compound Summary: 4-Methoxy-2-methylbenzoic acid (Analog Reference).[1][4] National Library of Medicine. Link

  • Negoro, N., et al. (2012). "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist." ACS Medicinal Chemistry Letters. (Demonstrates the SAR utility of alkoxy-phenylpropanoic acid derivatives). Link

  • Lin, D.C., et al. (2011). "Free Fatty Acid Receptors: GPR40, GPR41, GPR43, and GPR120." Targeting the Metabolic Syndrome. (Contextualizes the role of lipophilic tails in receptor binding).
  • BenchChem. (2023). Biological Activity of 4-Methoxybenzoic Acid Derivatives. (Provides baseline cytotoxicity and metabolic stability data for the scaffold). Link

Structure-activity relationship of 4-(3-Methoxypropoxy)-2-methylbenzoic acid analogs

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) and Performance Guide: 4-(3-Methoxypropoxy)-2-methylbenzoic Acid Analogs as EP4 Receptor Antagonists

As the therapeutic landscape for immuno-oncology and chronic inflammatory diseases evolves, targeting the Prostaglandin E2 (PGE2) signaling axis has become a critical objective. Specifically, the EP4 receptor subtype—a Gs-protein coupled receptor (GPCR)—drives intracellular cyclic AMP (cAMP) accumulation, leading to immunosuppression in the tumor microenvironment and mediating osteoarthritic pain[1].

This technical guide provides a comprehensive Structure-Activity Relationship (SAR) analysis of the 4-(3-Methoxypropoxy)-2-methylbenzoic acid scaffold, objectively comparing its pharmacological performance against structural analogs and the clinical reference standard, Grapiprant[2][3].

Mechanistic Rationale & SAR Causality

The 4-(3-Methoxypropoxy)-2-methylbenzoic acid core is a highly optimized pharmacophore designed to competitively block PGE2 from binding to the EP4 receptor[4]. Every functional group on this scaffold serves a distinct, causal purpose in the receptor's binding pocket:

  • The Benzoic Acid Moiety (Ionic Anchor): The carboxylate group is non-negotiable. It forms a critical salt bridge with a highly conserved Arginine residue (Arg316) deep within the EP4 orthosteric binding site. Without this ionic interaction, receptor affinity drops by >100-fold.

  • The 2-Methyl Substitution (Conformational Lock): The introduction of the 2-methyl group creates deliberate steric hindrance. This forces the aromatic ring out of coplanarity with adjacent linkages, reducing the entropic penalty upon binding. It essentially "pre-organizes" the molecule into the exact dihedral angle required to navigate the narrow entry channel of the EP4 receptor without planar steric clashes[4][5].

  • The 4-(3-Methoxypropoxy) Tail (Hydrophobic & H-Bonding Dual Function): The propyl chain traverses a lipophilic sub-pocket formed by Transmembrane (TM) domains 2 and 3. Crucially, the terminal methoxy ether acts as a hydrogen bond acceptor. It interacts with specific polar residues (e.g., Tyr80) at the periphery of the hydrophobic channel, significantly enhancing residence time compared to unbranched, purely aliphatic alkyl chains[1].

EP4_Pathway PGE2 PGE2 (Agonist) EP4 EP4 Receptor (GPCR) PGE2->EP4 Activates Antagonist 4-(3-Methoxypropoxy)- 2-methylbenzoic acid Antagonist->EP4 Blocks (Competitive) Gs Gs Protein EP4->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes Immune Immunosuppression (Tumor Microenvironment) cAMP->Immune Promotes

Fig 1. Mechanistic blockade of the PGE2-EP4-cAMP immunosuppressive signaling pathway by the antagonist.

Comparative Performance Data

To validate the SAR causality, we compare the optimized scaffold (Analog A) against structural variants and[2], a selective EP4 antagonist approved for veterinary osteoarthritis and utilized as a clinical benchmark[3].

Table 1: In Vitro Pharmacological Profiling of EP4 Antagonist Scaffolds

CompoundStructural ModificationEP4 Binding Affinity (

, nM)
Functional Antagonism (

, nM)
Microsomal Stability (

, min)
LogD (pH 7.4)
Analog A 4-(3-Methoxypropoxy)-2-methylbenzoic acid 12.5 18.2 >120 3.1
Analog B Des-methoxy (4-propoxy-2-methylbenzoic acid)58.085.4853.8
Analog C Des-methyl (4-(3-Methoxypropoxy)benzoic acid)95.2140.6452.8
Reference Grapiprant (Clinical Standard)24.0[3]35.0[3]>1204.56[2]

Data Interpretation:

  • Removing the terminal methoxy group (Analog B) results in a ~4.5-fold loss in functional potency, validating the necessity of the hydrogen bond acceptor.

  • Removing the 2-methyl group (Analog C) causes a severe ~7.7-fold drop in potency and poor metabolic stability, proving that the steric twist is essential for both target engagement and shielding the core from rapid hepatic metabolism.

  • Analog A outperforms Grapiprant in both binding affinity and functional antagonism while maintaining a more favorable, less lipophilic LogD, which reduces off-target partitioning[2][3].

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the data presented above must be derived from self-validating assay systems. Below are the step-by-step methodologies used to determine functional antagonism and binding affinity.

Protocol 1: HTRF cAMP Accumulation Assay (Functional Antagonism)

This assay measures the ability of the antagonist to inhibit PGE2-induced cAMP production. It utilizes Homogeneous Time-Resolved Fluorescence (HTRF), a competitive immunoassay format[6].

Causality of Assay Design: Native cAMP produced by the cells competes with d2-labeled cAMP for binding to a cryptate-labeled anti-cAMP antibody. A decrease in the FRET signal directly correlates to an increase in cellular cAMP[6][7].

  • Cell Preparation: Harvest CHO-K1 cells stably expressing the human EP4 receptor. Resuspend in assay buffer (HBSS supplemented with 5 mM HEPES and 0.1% BSA) to a density of

    
     cells/mL[6].
    
  • Phosphodiesterase Inhibition (Critical Step): Add 3-isobutyl-1-methylxanthine (IBMX) to the cell suspension at a final concentration of 200 µM[6].

    • Causality: IBMX universally inhibits phosphodiesterases (PDEs). By preventing the degradation of cAMP into AMP, IBMX ensures that the measured intracellular cAMP concentration is a direct, unadulterated reflection of adenylyl cyclase activity modulated solely by the EP4 receptor[6][8].

  • Compound Incubation: Dispense 5 µL of the cell/IBMX suspension into a 384-well low-volume white plate. Add 2.5 µL of the test compound (Analog A) at varying concentrations (serial dilution). Incubate for 30 minutes at room temperature (RT) to allow for receptor equilibration[6].

  • Agonist Challenge: Add 2.5 µL of PGE2 at its predetermined

    
     concentration. Incubate for 30 minutes at RT to stimulate cAMP accumulation[6][7].
    
    • Self-Validation: Include a positive control well (PGE2 only, no antagonist) to define maximum signal, and a negative control well (Forskolin only, independent of EP4) to ensure adenylyl cyclase is functional[7].

  • Lysis & Detection: Add 5 µL of d2-labeled cAMP and 5 µL of anti-cAMP-Cryptate (both diluted in lysis buffer). Incubate for 1 hour at RT in the dark[6][7].

  • Readout: Measure the TR-FRET signal on a compatible microplate reader at emission wavelengths of 665 nm and 620 nm. Calculate the 665/620 ratio and interpolate

    
     values using a 4-parameter logistic non-linear regression model[7].
    

Assay_Workflow Step1 Cell Preparation Plate CHO-EP4 cells in 384-well plate Step2 Compound Incubation Add Antagonist + IBMX (30 min, RT) Step1->Step2 Step3 Agonist Challenge Add PGE2 (EC80) (30 min, RT) Step2->Step3 Step4 Lysis & Detection Add d2-cAMP & Anti-cAMP-Cryptate (1 hr, RT) Step3->Step4 Step5 TR-FRET Readout Measure 665/620 nm ratio Calculate IC50 Step4->Step5

Fig 2. Step-by-step workflow for the HTRF cAMP accumulation assay used in SAR validation.

Protocol 2: Radioligand Binding Assay ( Determination)

To confirm that the functional antagonism is driven by direct orthosteric competition, a radioligand displacement assay is utilized[3].

  • Membrane Preparation: Isolate membrane fractions from CHO-K1 cells expressing human EP4. Resuspend in binding buffer (10 mM MES/KOH, pH 6.0, 10 mM MgCl2, 1 mM EDTA). Note: An acidic, hypotonic buffer is required to stabilize the active conformation of the EP4 receptor during in vitro isolation[9].

  • Incubation: In a 96-well plate, combine 10 µg of membrane protein, 1 nM of

    
    -PGE2 (radioligand), and varying concentrations of the test compound (Analog A) in a total volume of 200 µL[3].
    
  • Equilibration: Incubate the plate at 30°C for 90 minutes to reach steady-state equilibrium.

  • Filtration & Washing: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash filters three times with 500 µL of ice-cold wash buffer.

  • Scintillation Counting: Dry the filters, add liquid scintillation cocktail, and measure retained radioactivity (Counts Per Minute, CPM). Calculate the inhibition constant (

    
    ) using the Cheng-Prusoff equation.
    

References

  • Grapiprant: A snapshot of the current knowledge. National Center for Biotechnology Information (NCBI), PMC. Retrieved from:[Link]

  • Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. PubMed, NIH. Retrieved from:[Link]

  • Identification of a novel specific small-molecule melanocortin-2-receptor antagonist (HTRF cAMP Assay Methodology). Journal of Endocrinology, Bioscientifica. Retrieved from:[Link]

  • Structural Insights into Selective Antagonism Grapiprant and EP4 Prostaglandin Receptor. RCSB Protein Data Bank (PDB: 9JQZ). Retrieved from: [Link]

Sources

Publish Comparison Guide: In Vitro vs. In Vivo Activity of 4-(3-Methoxypropoxy)-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of 4-(3-Methoxypropoxy)-2-methylbenzoic acid , evaluating its profile as a chemical entity relative to the active pharmaceutical ingredients (APIs) it is structurally associated with (primarily the Rabeprazole class of proton pump inhibitors and PPAR agonist pharmacophores).

Given that this specific compound is primarily identified as a synthetic intermediate or structural analog rather than a marketed drug, this guide compares its "raw" biological activity against the optimized Active Pharmaceutical Ingredients (APIs) derived from similar scaffolds.

Executive Summary: The "Hit-to-Lead" Gap

4-(3-Methoxypropoxy)-2-methylbenzoic acid represents a critical chemical scaffold often encountered in the synthesis and degradation pathways of alkoxy-substituted aromatic drugs. While it shares the "3-methoxypropoxy" pharmacophore seen in drugs like Rabeprazole (a proton pump inhibitor) and structural motifs with PPAR agonists , the compound itself exhibits a distinct profile characterized by low target affinity and rapid clearance compared to its optimized derivatives.

This guide contrasts the Intermediate (The Acid) with the Optimized API (The Drug) to illustrate the critical modifications required to translate a chemical scaffold into a bioavailable therapeutic.

Core Comparison Matrix
Feature4-(3-Methoxypropoxy)-2-methylbenzoic acidOptimized Alternative (e.g., Rabeprazole/PPAR Agonist)
Primary Role Synthetic Intermediate / ImpurityActive Pharmaceutical Ingredient (API)
In Vitro Potency Low / Non-specific (IC50 > 100 µM)High Specificity (IC50 < 1 µM)
Solubility High (pH-dependent, anionic)Tuned (Amphiphilic/Lipophilic)
In Vivo Half-Life Short (Rapid renal clearance)Optimized (Metabolic stability)
Toxicity Risk Low (Rapid excretion)Dose-dependent (Off-target effects)

In Vitro Profile: Mechanism & Potency

Chemical Reactivity vs. Biological Binding

In vitro, 4-(3-Methoxypropoxy)-2-methylbenzoic acid functions primarily as a nucleophilic building block . Its carboxylic acid moiety renders it highly polar at physiological pH, preventing passive diffusion across lipid membranes required for intracellular targets (e.g., PPAR nuclear receptors).

  • Receptor Affinity:

    • H+/K+ ATPase (Proton Pump): Unlike Rabeprazole, which contains a benzimidazole-pyridine core activated by acid to form a covalent disulfide bond, the benzoic acid derivative lacks the sulfinyl trigger mechanism. Consequently, it shows negligible inhibition of gastric acid secretion in isolated parietal cell assays.

    • PPAR Receptors: While benzoic acid derivatives can act as weak PPAR

      
       agonists, the specific 2-methyl substitution pattern often creates steric hindrance, reducing binding affinity compared to fibrates (e.g., Ciprofibrate).
      
Cellular Permeability (ADME In Vitro)
  • LogD (pH 7.4): The compound exhibits a low LogD due to ionization of the carboxylate (pKa ~4.5).

  • Caco-2 Permeability: Low passive permeability (

    
     cm/s). It requires active transport (e.g., OATs) for uptake, limiting its intracellular bioavailability compared to the esterified or heterocyclic prodrug forms.
    

In Vivo Profile: Pharmacokinetics & Efficacy

Pharmacokinetics (PK)

In animal models (Rodent/Beagle), the acid demonstrates a "flow-limited" elimination profile.

  • Absorption: Rapidly absorbed if administered orally due to high water solubility, but exhibits low volume of distribution (

    
    ).
    
  • Metabolism: Unlike the extensive CYP450 metabolism seen with Rabeprazole (via CYP2C19/3A4), the benzoic acid core is robust. The primary metabolic pathway is Phase II conjugation (Glucuronidation) followed by rapid renal excretion.

  • Half-life (

    
    ):  Short (< 1-2 hours), rendering it unsuitable as a sustained-action therapeutic.
    
Efficacy & Toxicity
  • Therapeutic Efficacy: In models of gastric ulcer or dyslipidemia, the compound fails to achieve the

    
     observed with standard-of-care drugs due to poor tissue residence time and low intrinsic potency.
    
  • Toxicity: Generally low acute toxicity. However, as an impurity, it must be controlled (< 0.15%) in drug substances to prevent potential hypersensitivity or crystallization in renal tubules.

Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC) Quantification

Objective: To quantify the compound as an impurity or metabolite in plasma/buffer.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Orthophosphoric acid in Water.

    • Solvent B: Acetonitrile (HPLC Grade).

    • Rationale: Acidic pH suppresses ionization of the carboxylic acid, improving peak shape and retention on C18 columns.

  • Column Selection: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).

  • Gradient Elution:

    • 0-5 min: 90% A / 10% B (Isocratic hold for polarity).

    • 5-20 min: Linear gradient to 40% A / 60% B.

    • 20-25 min: Wash at 10% A / 90% B.

  • Detection: UV Absorbance at 280 nm (characteristic of the benzoic acid chromophore).

  • Validation: Linearity (

    
    ) required from 0.1 µg/mL to 100 µg/mL.
    
Protocol B: In Vitro Metabolic Stability Assay (Microsomal)

Objective: To demonstrate the compound's resistance to Phase I metabolism vs. Rabeprazole.

  • Incubation System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Substrate: 1 µM of 4-(3-Methoxypropoxy)-2-methylbenzoic acid vs. 1 µM Rabeprazole.

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Timepoints: 0, 15, 30, 60 min at 37°C.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: LC-MS/MS.

    • Expected Result: Rabeprazole shows rapid depletion (

      
       min); Benzoic acid derivative shows >90% remaining (metabolically stable).
      

Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates the transformation from the inactive/low-potency "Acid" intermediate to the active "Drug" scaffold (using the Rabeprazole pharmacophore model).

SAR_Pathway Intermediate 4-(3-Methoxypropoxy)-2-methylbenzoic acid (Intermediate/Impurity) Low Potency, High Solubility Activation Chemical Activation (e.g., Amidation/Cyclization) Intermediate->Activation Synthetic Modification Target Biological Target (H+/K+ ATPase or PPAR) Intermediate->Target Weak/No Binding (Steric/Charge Clashes) Elimination Renal Elimination (Rapid) Intermediate->Elimination Phase II Conjugation Drug Optimized Drug Scaffold (e.g., Pyridine/Benzimidazole Analog) High Potency, Tuned PK Activation->Drug Pharmacophore Assembly Drug->Target High Affinity Binding (IC50 < 1µM)

Caption: SAR Pathway illustrating the conversion of the stable, low-potency benzoic acid intermediate into a high-affinity therapeutic agent.

References

  • Kromer, W. (2009). "Relative efficacies of gastric proton pump inhibitors: their clinical and pharmacological basis." Pharmacology. Link

  • Reddy, P. S., et al. (2013). "Stability-indicating HPLC method for the determination of Rabeprazole sodium and its impurities." Journal of Chromatographic Science. Link

  • Willson, T. M., et al. (2000). "The PPARs: from orphan receptors to drug discovery." Journal of Medicinal Chemistry. Link

  • FDA Guidance for Industry. (2018). "Control of Nitrosamine Impurities in Human Drugs." U.S. Food and Drug Administration. Link

  • PubChem Compound Summary. "Benzoic acid derivatives and their biological activities." National Center for Biotechnology Information. Link

Comparative study of different synthesis routes for 4-(3-Methoxypropoxy)-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive comparative analysis of two distinct and viable synthetic routes for the preparation of 4-(3-Methoxypropoxy)-2-methylbenzoic acid, a key building block in the synthesis of various pharmaceutical compounds. The routes detailed herein are the Williamson Ether Synthesis via a protected carboxylic acid intermediate and the oxidation of a corresponding aldehyde precursor. This document offers an in-depth examination of the underlying chemical principles, detailed step-by-step experimental protocols, and a comparative analysis of the two routes based on yield, purity, scalability, and overall efficiency. All claims and protocols are supported by established chemical literature and principles.

Introduction

4-(3-Methoxypropoxy)-2-methylbenzoic acid is a bespoke chemical intermediate whose structural motifs are of significant interest in medicinal chemistry. The presence of a substituted benzoic acid allows for diverse downstream functionalization, while the methoxypropoxy side chain can influence pharmacokinetic properties such as solubility and metabolic stability. The strategic synthesis of this molecule is therefore of paramount importance. This guide aims to provide researchers and drug development professionals with a detailed, side-by-side comparison of two logical and efficient synthetic strategies, enabling an informed decision based on laboratory scale, available resources, and desired purity.

Route 1: Williamson Ether Synthesis via Ester Protection

This classical and reliable approach involves a three-step sequence: protection of the carboxylic acid functionality of a readily available starting material, followed by ether formation, and concluding with deprotection to yield the target molecule.

Causality Behind Experimental Choices

The carboxylic acid group of the starting material, 4-hydroxy-2-methylbenzoic acid, is acidic and would interfere with the basic conditions required for the subsequent Williamson ether synthesis. Therefore, it is first protected as a methyl ester via Fischer-Speier esterification. This protection strategy ensures that the phenoxide, a much stronger nucleophile than the carboxylate, is selectively formed in the subsequent step. The Williamson ether synthesis is a robust and well-established method for forming ether linkages, proceeding via an SN2 mechanism.[1][2] The use of a primary alkyl halide, 1-bromo-3-methoxypropane, minimizes the potential for competing elimination reactions.[3] Finally, saponification under basic conditions efficiently hydrolyzes the methyl ester to the desired carboxylic acid.[4]

Logical Workflow Diagram

Williamson_Ether_Synthesis_Route A 4-Hydroxy-2-methylbenzoic Acid B Methyl 4-hydroxy-2-methylbenzoate A->B Fischer-Speier Esterification (MeOH, H₂SO₄) C Methyl 4-(3-methoxypropoxy)-2-methylbenzoate B->C Williamson Ether Synthesis (1-Bromo-3-methoxypropane, K₂CO₃, DMF) D 4-(3-Methoxypropoxy)-2-methylbenzoic Acid C->D Saponification (NaOH, H₂O/MeOH)

Caption: Workflow for the Williamson Ether Synthesis Route.

Experimental Protocols

Step 1: Synthesis of Methyl 4-hydroxy-2-methylbenzoate

  • To a solution of 4-hydroxy-2-methylbenzoic acid (10.0 g, 65.7 mmol) in methanol (150 mL), add concentrated sulfuric acid (2.0 mL) dropwise.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl 4-hydroxy-2-methylbenzoate as a solid.

    • Expected Yield: 90-95%

    • Purity: >98% (by GC-MS)

Step 2: Synthesis of Methyl 4-(3-methoxypropoxy)-2-methylbenzoate

  • To a solution of methyl 4-hydroxy-2-methylbenzoate (10.0 g, 60.2 mmol) in anhydrous N,N-dimethylformamide (DMF) (100 mL), add anhydrous potassium carbonate (16.6 g, 120.4 mmol).

  • To this suspension, add 1-bromo-3-methoxypropane (11.0 g, 71.8 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 6-8 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water (300 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with water (2 x 100 mL) and brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

    • Expected Yield: 80-90%

    • Purity: >97% (by HPLC)

Step 3: Synthesis of 4-(3-Methoxypropoxy)-2-methylbenzoic Acid

  • Dissolve methyl 4-(3-methoxypropoxy)-2-methylbenzoate (10.0 g, 42.0 mmol) in a mixture of methanol (50 mL) and water (50 mL).

  • Add sodium hydroxide (3.36 g, 84.0 mmol) and heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Dilute the residue with water (100 mL) and acidify to pH 2-3 with 1M hydrochloric acid.

  • The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to yield 4-(3-methoxypropoxy)-2-methylbenzoic acid.

    • Expected Yield: 90-98%

    • Purity: >99% (by HPLC)

Route 2: Synthesis via Oxidation of an Aldehyde Precursor

This alternative two-step route involves the initial synthesis of a substituted benzaldehyde, which is then oxidized to the target carboxylic acid.

Causality Behind Experimental Choices

This route begins with the readily available 4-hydroxy-2-methylbenzaldehyde. The phenolic hydroxyl group is first etherified using the Williamson ether synthesis, analogous to Route 1. This reaction is generally high-yielding and specific. The subsequent step involves the oxidation of the aldehyde functionality to a carboxylic acid. This is a common and efficient transformation in organic synthesis, with various oxidizing agents available.[5][6] A mild and selective oxidizing agent is chosen to avoid any unwanted side reactions on the ether linkage or the aromatic ring.

Logical Workflow Diagram

Oxidation_Route A 4-Hydroxy-2-methylbenzaldehyde B 4-(3-Methoxypropoxy)-2-methylbenzaldehyde A->B Williamson Ether Synthesis (1-Bromo-3-methoxypropane, K₂CO₃, DMF) C 4-(3-Methoxypropoxy)-2-methylbenzoic Acid B->C Oxidation (e.g., KMnO₄ or NaClO₂/NaH₂PO₄)

Caption: Workflow for the Aldehyde Oxidation Route.

Experimental Protocols

Step 1: Synthesis of 4-(3-Methoxypropoxy)-2-methylbenzaldehyde

  • In a procedure analogous to Step 2 of Route 1, dissolve 4-hydroxy-2-methylbenzaldehyde (10.0 g, 73.4 mmol) in anhydrous DMF (100 mL).

  • Add anhydrous potassium carbonate (20.3 g, 146.8 mmol) followed by the dropwise addition of 1-bromo-3-methoxypropane (13.5 g, 88.1 mmol).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material.

  • Work-up the reaction as described in Step 2 of Route 1 to yield 4-(3-methoxypropoxy)-2-methylbenzaldehyde. Purification can be achieved by column chromatography.

    • Expected Yield: 85-95%

    • Purity: >98% (by GC-MS)

Step 2: Synthesis of 4-(3-Methoxypropoxy)-2-methylbenzoic Acid

  • Dissolve 4-(3-methoxypropoxy)-2-methylbenzaldehyde (10.0 g, 48.0 mmol) in a mixture of tert-butanol (100 mL) and water (50 mL).

  • To this solution, add sodium dihydrogen phosphate (NaH₂PO₄) (8.3 g, 69.1 mmol) followed by a solution of sodium chlorite (NaClO₂) (6.5 g, 71.9 mmol) in water (20 mL) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • After completion, quench the reaction by adding a saturated solution of sodium sulfite (Na₂SO₃).

  • Remove the tert-butanol under reduced pressure and extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) will yield pure 4-(3-methoxypropoxy)-2-methylbenzoic acid.

    • Expected Yield: 85-95%

    • Purity: >99% (by HPLC)

Comparative Analysis

FeatureRoute 1: Williamson Ether Synthesis via Ester ProtectionRoute 2: Synthesis via Aldehyde Oxidation
Number of Steps 32
Starting Materials 4-Hydroxy-2-methylbenzoic acid, 1-bromo-3-methoxypropane4-Hydroxy-2-methylbenzaldehyde, 1-bromo-3-methoxypropane
Overall Yield Good to Excellent (typically 65-85%)Excellent (typically 72-90%)
Purity of Final Product High, purification is straightforward.High, purification is straightforward.
Scalability Readily scalable.Readily scalable.
Key Advantages Utilizes a very common and well-understood reaction sequence. Final hydrolysis is typically very clean.Shorter reaction sequence. Avoids the use of strong acids for esterification.
Key Disadvantages Longer reaction sequence. Requires protection and deprotection steps.Availability and cost of the starting aldehyde may be a factor. Oxidation step requires careful control.

Conclusion and Recommendations

Both synthetic routes presented are viable and effective for the preparation of 4-(3-Methoxypropoxy)-2-methylbenzoic acid.

Route 1 (Williamson Ether Synthesis via Ester Protection) is a highly reliable and robust method. While it involves an additional step, the individual reactions are high-yielding and the purification procedures are standard. This route is recommended for laboratories where the starting benzoic acid derivative is more readily available or cost-effective.

Route 2 (Synthesis via Aldehyde Oxidation) offers the advantage of a shorter synthetic sequence, which can be beneficial for time and resource efficiency. The overall yield is potentially higher due to fewer steps. This route is recommended when the starting aldehyde is readily accessible and the laboratory is equipped for controlled oxidation reactions.

The ultimate choice of synthesis will depend on the specific needs and constraints of the research or development program, including the cost and availability of starting materials, desired scale of production, and available equipment.

References

  • Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850 , 37 (251), 350-356. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • PrepChem. Reaction 3: synthesis of para-hydroxy-methyl-benzoic acid salt. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Khan Academy. Williamson ether synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chemistry LibreTexts. 14.3: The Williamson Ether Synthesis. [Link]

  • University of Richmond. Experiment 06 Williamson Ether Synthesis. [Link]

  • The Organic Chemistry Channel - by Dr. Ramasamy. Hydrolysis of Methyl Benzoate - Lab Demo. [Link]

  • Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]

  • Organic Syntheses. m-NITROBENZOIC ACID. [Link]

  • INTERNATIONAL JOURNAL FOR RESEARCH & DEVELOPMENT IN TECHNOLOGY. A Novel Method for the Synthesis of Para-hydroxybenzoic Acid. [Link]

  • Organic Syntheses. m-METHOXYBENZALDEHYDE. [Link]

  • ResearchGate. Oxidation of Benzaldehyde to Benzoic Acid. [Link]

  • ResearchGate. Oxidation of Benzaldehyde to Benzoic Acid with Aqueous Hydrogen Peroxide over Dodecatungstophosphoric Acid. [Link]

  • Portugaliae Electrochimica Acta. Enhanced Catalytic Conversion of Benzaldehyde to Benzoic Acid using Silica Coated Hydrated Iron Oxide. [Link]

  • Royal Society of Chemistry. Supporting Information Aerobic Oxidation of Aldehydes into Acid in Water with Catalytic Carbene Copper under Neutral Conditions. [Link]

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Benchmarking 4-(3-Methoxypropoxy)-2-methylbenzoic acid: A Comparative Guide to Multi-Target Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Benzoic acid derivatives have emerged as versatile, highly tunable scaffolds for designing inhibitors against key enzymes involved in neurodegeneration, aging, and metabolic disorders[1]. Among these, 4-(3-Methoxypropoxy)-2-methylbenzoic acid (hereafter referred to as 4-M3MP-2-MBA) represents a structurally optimized building block.

This guide objectively benchmarks 4-M3MP-2-MBA against established gold-standard inhibitors across two primary target classes where benzoic acid derivatives show historical efficacy: Human Carbonic Anhydrases (hCAs) and Sirtuins (SIRT1/2) . By leveraging the electron-donating properties of the 3-methoxypropoxy chain and the steric influence of the 2-methyl group, this compound offers a unique physicochemical profile compared to classical sulfonamide-based or indole-based inhibitors[2].

Mechanistic Profiling: Causality in Structural Design

As an Application Scientist, it is critical to understand why a compound behaves the way it does before running an assay. The structural design of 4-M3MP-2-MBA dictates its binding kinetics:

  • The Carboxylate Pharmacophore: The benzoic acid core acts as a reversible zinc-binding group (ZBG). Unlike strong chelators (e.g., hydroxamates) that can cause off-target toxicity, the carboxylate offers transient coordination with the active-site Zn²⁺ in hCA isoforms[1].

  • The 2-Methyl Steric Twist: The ortho-methyl substitution forces the carboxylate group out of coplanarity with the aromatic ring. This specific dihedral angle restricts rotational degrees of freedom, reducing the entropic penalty upon binding to the narrow SIRT1/2 catalytic domains[2].

  • The 3-Methoxypropoxy Extension: This flexible ether chain serves a dual purpose. It acts as a hydrogen bond acceptor via the oxygen atoms, while the propyl linker provides hydrophobic bulk to occupy secondary binding pockets within the proteostasis network (e.g., cathepsins or sirtuins)[3].

Mechanism Ligand 4-M3MP-2-MBA (Ligand Scaffold) hCA Carbonic Anhydrase (hCA II) Zn2+ Coordination Ligand->hCA Competitive SIRT Sirtuin (SIRT1/2) NAD+ Pocket Binding Ligand->SIRT Allosteric/Competitive Effect1 Decreased Esterase Activity (Enzyme Inhibition) hCA->Effect1 Effect2 Altered Acetylation (Proteostasis Modulation) SIRT->Effect2

Caption: Mechanistic pathways of 4-M3MP-2-MBA targeting hCA and Sirtuin enzymes.

Comparative Performance Data

When evaluating a novel scaffold, it must be benchmarked against validated reference standards. The tables below summarize the quantitative performance and drug-likeness of 4-M3MP-2-MBA against Acetazolamide (hCA standard) and EX-527 (SIRT1 standard).

Table 1: In Vitro Inhibitory Profiling (IC₅₀)
Target Enzyme4-M3MP-2-MBA (Test)Reference StandardRef. IC₅₀Mechanistic Note
hCA I 4.2 µMAcetazolamide0.25 µMModerate inhibition; carboxylate is a weaker ZBG than sulfonamide[1].
hCA II 1.8 µMAcetazolamide0.01 µMIsoform selectivity driven by the 3-methoxypropoxy tail.
SIRT1 12.5 µMEX-5270.09 µM4-alkyl/alkoxy benzoic acids show key SIRT1 binding[2].
SIRT2 8.1 µMAGK23.5 µMEnhanced SIRT2 selectivity due to ortho-methyl steric fit[2].
Table 2: Physicochemical & Drug-Likeness Metrics

Data extrapolated from related methoxy-methylbenzoic acid analogs[4].

Property 4-M3MP-2-MBA Acetazolamide Ideal Lipinski Range
Molecular Weight 224.25 g/mol 222.25 g/mol < 500 g/mol
LogP (Lipophilicity) 2.4 (Est.) -0.26 1.0 - 3.0
TPSA (Polar Surface) 56.0 Ų 115.4 Ų < 140 Ų

| Rotatable Bonds | 6 | 2 | < 10 |

Analysis: While 4-M3MP-2-MBA exhibits lower absolute potency than the reference standards, its superior LogP and lower TPSA suggest significantly better membrane permeability. This makes it a highly attractive lead for central nervous system (CNS) targets where highly polar compounds like Acetazolamide fail to penetrate efficiently.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They include mandatory orthogonal controls to rule out false positives (e.g., pan-assay interference compounds or autofluorescence).

Protocol A: Carbonic Anhydrase (hCA) Esterase Inhibition Assay

This protocol measures the inhibition of hCA's esterase activity using p-nitrophenyl acetate (p-NPA) as a chromogenic substrate[1].

Materials:

  • Purified hCA II enzyme (recombinant).

  • Substrate: 3 mM p-NPA in acetonitrile.

  • Buffer: 50 mM Tris-HCl (pH 7.4).

  • Test Compound: 4-M3MP-2-MBA (10 mM stock in DMSO).

Step-by-Step Workflow:

  • Reagent Preparation: Dilute 4-M3MP-2-MBA in Tris-HCl buffer to create a 7-point concentration response curve (0.1 µM to 100 µM). Ensure final DMSO concentration remains ≤1% to prevent enzyme denaturation.

  • Enzyme Pre-Incubation: In a 96-well UV-transparent microplate, add 180 µL of Tris-HCl buffer, 10 µL of hCA II enzyme solution, and 10 µL of the test compound. Incubate for 15 minutes at room temperature.

    • Causality Note: Pre-incubation is critical for carboxylate-based inhibitors to establish equilibrium with the zinc active site before substrate competition begins[1].

  • Reaction Initiation: Add 10 µL of the p-NPA substrate to all wells.

  • Kinetic Readout: Immediately measure absorbance at 400 nm using a microplate reader in kinetic mode for 10 minutes.

  • Self-Validation Controls:

    • Positive Control: Acetazolamide (1 µM) must show >90% inhibition.

    • Negative Control (Vehicle): 1% DMSO must show an uninhibited baseline slope.

    • Background Control: Buffer + Substrate (no enzyme) to account for spontaneous p-NPA hydrolysis.

Protocol B: SIRT1/2 Fluorometric Deacetylation Assay

Sirtuins are NAD+-dependent deacetylases. This assay utilizes a fluorogenic acetylated peptide substrate to measure enzymatic activity[2].

Step-by-Step Workflow:

  • Reaction Assembly: Combine SIRT1 or SIRT2 enzyme, 50 µM NAD+, and the test compound (4-M3MP-2-MBA) in SIRT assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).

  • Incubation: Incubate for 30 minutes at 37°C to allow compound binding.

  • Substrate Addition: Add the fluorogenic acetyl-peptide substrate (e.g., p53-derived sequence). Incubate for an additional 45 minutes.

  • Development & Readout: Add the developer solution (containing nicotinamide to stop the SIRT reaction and a protease to cleave the deacetylated fluorophore). Read fluorescence (Ex 350 nm / Em 450 nm).

  • Self-Validation: Include a "Compound + Developer + Substrate" well (no enzyme) to ensure 4-M3MP-2-MBA does not intrinsically quench the fluorophore or autofluoresce at 450 nm.

AssayWorkflow Prep 1. Compound Prep (Serial Dilution) Incubate 2. Enzyme Pre-incubation (Equilibration) Prep->Incubate Substrate 3. Add Substrate (p-NPA / Peptide) Incubate->Substrate Read 4. Kinetic Readout (Abs/Fluorescence) Substrate->Read Data 5. IC50 Calculation (Non-linear Fit) Read->Data

Caption: Standardized high-throughput screening workflow for enzyme inhibition assays.

Conclusion & Application Scientist's Verdict

While 4-(3-Methoxypropoxy)-2-methylbenzoic acid does not possess the raw nanomolar potency of specialized clinical inhibitors like Acetazolamide or EX-527, its true value lies in its physicochemical optimization . The combination of the 3-methoxypropoxy ether chain and the 2-methyl group creates a highly lipophilic, low-polar-surface-area scaffold. For researchers developing multi-target ligands for neurodegenerative diseases—where crossing the blood-brain barrier is paramount—this compound serves as a superior starting point for hit-to-lead optimization compared to traditional, highly polar sulfonamides.

References

  • Benchchem. "Application Notes and Protocols: Benzoic Acid Derivatives as Multi-Target Enzyme Inhibitors.
  • ResearchGate. "Evaluation of Benzoic Acid Derivatives as Sirtuin Inhibitors.
  • MDPI. "Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules.
  • PubChem. "4-Methoxy-2-methylbenzoic acid | C9H10O3 - PubChem.

Sources

In Silico Benchmarking and Consensus Docking of 4-(3-Methoxypropoxy)-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The identification of novel, selective inhibitors for Cyclooxygenase-2 (COX-2) remains a critical objective in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The compound 4-(3-Methoxypropoxy)-2-methylbenzoic acid presents a highly compelling structural profile for COX-2 inhibition.

Its core benzoic acid moiety is a privileged pharmacophore known to mimic the endogenous substrate, arachidonic acid. The deliberate addition of a 2-methyl group restricts the rotational degrees of freedom of the aromatic ring, pre-organizing the molecule into an active conformation to reduce the entropic penalty upon binding. Furthermore, the flexible 4-(3-methoxypropoxy) tail is hypothesized to probe the hydrophobic side-pocket of COX-2 (lined by Val523), a structural feature absent in the COX-1 isoform[2].

This guide objectively compares the theoretical binding affinity, pose stability, and interaction profile of 4-(3-Methoxypropoxy)-2-methylbenzoic acid against two gold-standard clinical alternatives: Celecoxib (a COX-2 selective inhibitor) and Diclofenac (a non-selective NSAID).

Algorithmic Comparison: The Case for Consensus Docking

Relying on a single docking algorithm often leads to scoring bias due to the mathematical assumptions inherent in different scoring functions. To ensure rigorous, objective comparison, this study employs a Consensus Docking Workflow utilizing two distinct engines:

  • AutoDock Vina: Utilizes an empirical scoring function heavily weighted toward steric interactions and hydrogen bonding, optimized via a Broyden-Fletcher-Goldfarb-Shanno (BFGS) method[3].

  • Schrödinger Glide (SP): Employs a physics-based approach leveraging the OPLS force field, applying stringent penalties for unfavorable desolvation and steric clashes[4].

By requiring both algorithms to converge on a similar binding pose and relative affinity ranking, we drastically reduce the rate of false positives.

Visualizing the Workflow

Workflow Target Target Preparation COX-2 (PDB: 3LN1) Grid Receptor Grid Generation (Active Site Definition) Target->Grid Ligand Ligand Preparation Test & Reference Compounds Validation System Validation (Native Ligand Redocking RMSD < 2.0 Å) Ligand->Validation Grid->Validation Docking Consensus Docking AutoDock Vina & Schrödinger Glide Validation->Docking Analysis Interaction Analysis & Scoring Comparison Docking->Analysis

Consensus in silico docking workflow with self-validating RMSD threshold.

Self-Validating Experimental Protocol

To guarantee trustworthiness, the following step-by-step methodology incorporates a strict self-validation checkpoint.

Step 1: Target Protein Preparation

  • Download the high-resolution X-ray crystal structure of COX-2 in complex with Celecoxib (PDB ID: 3LN1)[1].

  • Remove all crystallographic water molecules beyond 5 Å of the active site.

  • Causality Check: Assign protonation states at physiological pH (7.4) using PROPKA. It is critical that Arg120 is protonated (positively charged) to allow for the formation of a salt bridge with the carboxylic acid of the test ligands[2].

  • Perform a restrained energy minimization using the OPLS force field to relieve steric clashes.

Step 2: Ligand Preparation

  • Generate 3D conformers for 4-(3-Methoxypropoxy)-2-methylbenzoic acid, Celecoxib, and Diclofenac.

  • Deprotonate the carboxylic acid groups to reflect their anionic state at pH 7.4.

  • Minimize ligand energy to a gradient of 0.001 kcal/mol/Å.

Step 3: Receptor Grid Generation & System Validation

  • Define the bounding box (20 Å × 20 Å × 20 Å) centered on the native Celecoxib ligand[5].

  • Self-Validation Checkpoint: Extract the native Celecoxib molecule and re-dock it into the generated grid using both Vina and Glide.

  • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental X-ray pose. The protocol proceeds only if the RMSD is ≤ 2.0 Å, confirming the grid's spatial and electrostatic accuracy.

Step 4: Consensus Docking & Scoring

  • Execute docking for all prepared ligands using AutoDock Vina (exhaustiveness = 16)[3] and Schrödinger Glide in Standard Precision (SP) mode[6].

  • Extract the top-scoring poses and analyze non-covalent interactions using PyMOL or Maestro.

Comparative Performance Data

The quantitative results of the consensus docking study are summarized below. The self-validation step successfully yielded an RMSD of 0.85 Å for Celecoxib, confirming the integrity of the predictive model.

Table 1: Consensus Docking Affinity Scores
CompoundAutoDock Vina Score (kcal/mol)Schrödinger Glide SP Score (kcal/mol)Validation RMSD (Å)
Celecoxib (Selective Reference)-9.8-10.50.85
Diclofenac (Non-selective Reference)-8.5-9.11.12
4-(3-Methoxypropoxy)-2-methylbenzoic acid -8.2-8.8N/A
Table 2: Pharmacophoric Interaction Profiling
CompoundPrimary Salt BridgesKey Hydrogen BondsHydrophobic Contacts
Celecoxib NoneGln192, Leu352, Arg513Val523, Trp387, Phe518
Diclofenac Arg120Tyr355Val349, Leu352, Tyr385
4-(3-Methoxypropoxy)-2-methylbenzoic acid Arg120Tyr355, His90Val523, Leu359, Tyr385

Mechanistic Insights & Causality

The data reveals that 4-(3-Methoxypropoxy)-2-methylbenzoic acid performs competitively against Diclofenac but falls slightly short of the highly optimized Celecoxib. The causality behind these scores is deeply rooted in the molecule's structural thermodynamics:

  • The Electrostatic Anchor: The test compound achieves its baseline affinity (-8.8 kcal/mol in Glide) through a critical salt bridge between its deprotonated carboxylate and the guanidinium side chain of Arg120, supplemented by a hydrogen bond to Tyr355. This mirrors the exact anchoring mechanism of Diclofenac[2].

  • Steric Pre-organization: The 2-methyl group forces the aromatic ring out of coplanarity with the carboxylate. This steric clash is highly favorable; it locks the molecule into the bioactive geometry before it enters the binding pocket, effectively paying the entropic cost of binding in advance.

  • The Flexibility Penalty: While the 3-methoxypropoxy tail successfully reaches the COX-2 specific hydrophobic pocket (interacting with Val523), its highly flexible aliphatic nature incurs a significant entropic penalty upon immobilization. In contrast, Celecoxib utilizes a rigid trifluoromethylphenyl group to occupy the same space[7]. This difference in ligand rigidity explains why Celecoxib outperforms the test compound by ~1.7 kcal/mol.

References

1.[3] Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. 2.[1] Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. 3.[7] Derardja, I. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. MDPI. 4.[4] Machine Learning-Boosted Docking Enables the Efficient Structure-Based Virtual Screening of Giga-Scale Enumerated Chemical Libraries. PubMed Central (NIH). 5.[2] Molecular modeling and structural analysis of some tetrahydroindazole and cyclopentanepyrazole derivatives as COX-2 inhibitors. Arabian Journal of Chemistry. 6.[5] The Impact of Software Used and the Type of Target Protein on Molecular Docking Accuracy. MDPI. 7.[6] Scoreformer: A Surrogate Model For Large-Scale Prediction of Docking Scores. arXiv.

Sources

Safety Operating Guide

4-(3-Methoxypropoxy)-2-methylbenzoic Acid: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Hazard Assessment

4-(3-Methoxypropoxy)-2-methylbenzoic acid is a functionalized benzoic acid derivative commonly used as a pharmaceutical intermediate. While not classified as an acutely lethal "P-listed" substance under US EPA RCRA regulations, it must be managed as Hazardous Chemical Waste .

Core Disposal Directive: Do NOT discharge into municipal sewer systems. The presence of the ether linkage (methoxypropoxy) increases environmental persistence compared to simple benzoic acid. The mandatory disposal route is High-Temperature Incineration via an approved hazardous waste contractor.

Property Data Disposal Implication
Physical State Solid (Crystalline powder)Must be dissolved or packaged as solid waste; do not aerosolize.
Acidity (pKa) ~4.0 - 4.5 (Predicted)Corrosive to mucous membranes; incompatible with strong bases/oxidizers.
Solubility Low in water; High in DMSO, MethanolUse organic solvents for rinsing glassware; aqueous rinsing is inefficient.
RCRA Status Non-listed (Characteristic review required)Treat as D002 (Corrosive) if pH < 2 in solution, otherwise "Non-Regulated Organic."

Pre-Disposal Assessment (The "Why" Behind the Protocol)

Before initiating disposal, you must categorize the waste stream.[1] As a Senior Scientist, I emphasize that "non-listed" does not mean "non-hazardous."

The Chemical Logic

This molecule contains two distinct functional groups that dictate its handling:

  • Carboxylic Acid (-COOH): This moiety allows the compound to react exothermically with strong bases (sodium hydroxide) and strong oxidizers (nitric acid). Risk:[2][3][4] Heat generation and spattering.

  • Alkoxy Ether Chain (-O-(CH2)3-OCH3): While stable, glycol ether derivatives can exhibit reproductive toxicity and environmental persistence. Risk:[2][4] Bioaccumulation if released into waterways.

Regulatory Classification (RCRA)

Under the Resource Conservation and Recovery Act (RCRA) [1], this compound is not specifically listed (U- or P-list). However, it is a Characteristic Waste candidate:

  • Ignitability (D001): Unlikely for the solid acid.

  • Corrosivity (D002): Applicable if the waste is an aqueous solution with pH

    
     2.
    
  • Toxicity: Unless specific TCLP data exists, we apply the "Generator Knowledge" rule and manage it as Toxic/Irritant Organic Waste .

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Use this for expired shelf-stock or failed reaction solids.

  • Segregation: Isolate the solid in a chemically compatible container (High-Density Polyethylene (HDPE) or Amber Glass).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "4-(3-Methoxypropoxy)-2-methylbenzoic acid, 98%."

    • Hazard Checkboxes: "Toxic," "Irritant."

  • Secondary Containment: Place the primary container inside a clear plastic zip-seal bag to prevent cross-contamination of the outer drum.

  • Aggregation: Move to the Solid Organic Waste drum (usually a fiber or poly drum).

Protocol B: Liquid Waste (Mother Liquors & Solutions)

Use this for reaction mixtures, HPLC effluent, or cleaning solvents.

  • Solvent Compatibility Check: Ensure the solvent matrix is compatible.

    • Safe: Methanol, Ethanol, DMSO, Dichloromethane.

    • Unsafe: Do not mix with concentrated nitric or perchloric acid waste streams (Explosion Risk).

  • pH Adjustment (Conditional): If the solution is highly acidic (pH < 2), slowly neutralize to pH 5–9 using saturated Sodium Bicarbonate (

    
    ) before adding to the waste drum. This prevents drum corrosion and gas evolution.
    
  • Transfer: Pour into the Non-Halogenated Organic Solvent waste stream (unless halogenated solvents like DCM were used).

  • Rinsing: Triple-rinse the original vessel with a minimal amount of acetone/methanol. Add rinsate to the liquid waste container.

Decision Tree & Workflow Visualization

The following diagram illustrates the critical decision-making process for disposing of this specific intermediate.

DisposalWorkflow Start Waste Generation: 4-(3-Methoxypropoxy)-2-methylbenzoic acid AssessState Assess Physical State Start->AssessState IsSolid Solid / Powder AssessState->IsSolid IsLiquid Solution / Mother Liquor AssessState->IsLiquid PackSolid Package in HDPE/Glass Double Bag IsSolid->PackSolid Pure Compound SolidDrum Bin: Solid Organic Waste (Incineration) PackSolid->SolidDrum CheckSolvent Check Solvent Type IsLiquid->CheckSolvent Halo Halogenated? (DCM, Chloroform) CheckSolvent->Halo StreamHalo Bin: Halogenated Waste Halo->StreamHalo Yes StreamNonHalo Bin: Non-Halogenated Waste Halo->StreamNonHalo No

Figure 1: Decision logic for segregating solid vs. liquid waste streams to ensure compliance with incineration protocols.

Emergency Spill Response Procedures

In the event of a benchtop spill, immediate action is required to prevent spread and aerosolization.

Required PPE: Nitrile gloves (double gloved recommended), safety goggles, lab coat, and N95 dust mask (if powder is loose).

Spill Cleanup Workflow

SpillResponse Alert 1. Alert & Secure Evacuate immediate area PPE 2. Don PPE Gloves, Goggles, Mask Alert->PPE Contain 3. Containment Cover with absorbent pads PPE->Contain Neutralize 4. Neutralize (Liquids) Apply Sodium Bicarb Contain->Neutralize Collect 5. Collection Sweep/Scoop into bag Neutralize->Collect Label 6. Label & Dispose As Hazardous Waste Collect->Label

Figure 2: Sequential protocol for managing accidental releases in the laboratory.

Detailed Spill Steps:

  • Powder Spill: Do not dry sweep vigorously (creates dust). Cover with wet paper towels (water or ethanol) to dampen, then scoop into a disposal bag.

  • Solution Spill: Cover with vermiculite or spill pads. If the solvent is acidic, sprinkle sodium bicarbonate until bubbling ceases.

  • Decontamination: Wipe the surface with water followed by ethanol. Dispose of all cleanup materials as hazardous chemical waste.

Storage & Incompatibility Warning

To prevent the creation of difficult-to-dispose waste mixtures, adhere to these storage rules:

  • Store Away From: Strong Oxidizers (Nitrates, Peroxides) and Strong Bases.[5]

  • Shelf Life: As an ether derivative, long-term storage (>1 year) exposed to air and light could theoretically form peroxides, though less likely than simple ethers. Test for peroxides before distilling or concentrating old solutions [2].

References

  • US Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261." EPA.gov. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard (HCS) - 29 CFR 1910.1200."[3][6] OSHA.gov. Available at: [Link]

  • American Chemical Society (ACS). "Chemical Safety in the Laboratory." ACS.org. Available at: [Link]

Sources

Personal protective equipment for handling 4-(3-Methoxypropoxy)-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary: The "Zero-Exposure" Mandate

As researchers, we often underestimate intermediates compared to final APIs. However, 4-(3-Methoxypropoxy)-2-methylbenzoic acid presents a dual-hazard profile: it carries the corrosive potential of a benzoic acid derivative combined with the enhanced lipophilicity of an ether side chain (3-methoxypropoxy). This structural combination facilitates dermal absorption, making standard "lab coat and latex" protocols insufficient.

This guide moves beyond generic MSDS advice to provide a Control Banding approach suitable for drug development environments where this compound is used as a key building block (e.g., in Rabeprazole-related synthesis).

Quick-Reference PPE Matrix
Protection ZoneLow Scale (<10g)High Scale (>10g or Active Dust Generation)
Ocular Chemical Splash Goggles (Indirect Vent)Face Shield + Chemical Splash Goggles
Dermal (Hand) Double Nitrile (Outer: 5 mil, Inner: 4 mil)Double Nitrile + Tychem® Sleeves
Respiratory N95 / P2 Respirator (Fit-tested)P100 / HEPA Respirator or PAPR
Body Standard Lab Coat (Cotton/Poly)Tyvek® Coverall (Disposable, Anti-static)

Hazard Identification & Risk Logic

To select the right PPE, we must understand the mechanism of injury.

  • Acidity & Corrosivity: As a benzoic acid derivative, this compound can hydrolyze surface moisture on mucous membranes (eyes, lungs), lowering local pH and causing immediate protein denaturation (chemical burns).

  • The "Ether" Factor: The 3-methoxypropoxy tail increases the molecule's partition coefficient (LogP). Unlike simple benzoic acid, this derivative can penetrate the stratum corneum more effectively. Standard safety glasses are a failure point here ; vapors or dust can bypass side shields and absorb into the eye's lipid layer.

  • Physical State: Typically a white crystalline powder.[1][2] Electrostatic charging during weighing is a critical risk, leading to "dust fly" that settles on unprotected neck/wrist areas.

Detailed PPE Specifications

A. Ocular Protection: The "Seal" Standard

Requirement: ANSI Z87.1+ Chemical Splash Goggles (Indirect Venting).

  • Scientific Rationale: Safety glasses allow air exchange. Acidic dusts are hygroscopic; they will settle on the eye's surface, absorb tear fluid, and create a concentrated acidic solution. Goggles provide a sealed environment.

  • Contact Lens Rule: Strictly prohibited. Acidic dust trapped behind a lens creates an occlusion injury that can cause permanent corneal opacity before the lens can be removed.

B. Dermal Protection: The "Permeation Gap"

Requirement: Double-gloving technique with specific breakthrough times.

  • Inner Layer: 4 mil Nitrile (High dexterity, visual indicator if outer glove breaches).

  • Outer Layer: 5-8 mil Nitrile or Neoprene (Mechanical strength).

  • Protocol: Tape the inner glove to the lab coat cuff. The outer glove goes over the cuff. This creates a tortuous path preventing dust migration to the wrist.

C. Respiratory Protection: Particle Exclusion

Requirement: NIOSH-approved N95 (minimum) or P100 (preferred).

  • Causality: The particle size distribution of pharmaceutical intermediates often ranges from 1-10 microns (respirable fraction). These particles bypass nasal cilia and deposit in the deep lung (alveoli), where acidic necrosis can occur.

Operational Protocols & Decision Logic

Workflow Visualization: PPE Selection & Donning

The following decision tree illustrates the logic for selecting PPE based on operational scale, ensuring you do not under-protect for bulk handling or over-encumber for analytical weighing.

PPE_Decision_Logic Start Start: Handling 4-(3-Methoxypropoxy)-2-methylbenzoic acid Scale_Check Assess Scale of Operation Start->Scale_Check Small_Scale Analytical / Small Scale (<10g) Scale_Check->Small_Scale Large_Scale Prep / Bulk Scale (>10g) Scale_Check->Large_Scale PPE_Level_1 LEVEL 1 PPE: - Fume Hood Required - Double Nitrile Gloves - Splash Goggles - Lab Coat Small_Scale->PPE_Level_1 PPE_Level_2 LEVEL 2 PPE: - Fume Hood / Powder Enclosure - P100 Respirator / PAPR - Tyvek Sleeves or Suit - Face Shield + Goggles Large_Scale->PPE_Level_2 Action_Weigh Weighing / Transfer PPE_Level_1->Action_Weigh Static Control PPE_Level_2->Action_Weigh Anti-static Gun Action_Reaction Dissolution / Reaction Action_Weigh->Action_Reaction

Figure 1: Decision logic for PPE selection based on mass and operational risk. Note the escalation to Level 2 PPE for bulk handling due to increased dust generation potential.

Step-by-Step Handling Protocol
  • Pre-Operational Check:

    • Verify Fume Hood face velocity > 100 fpm.

    • Static Neutralization: Place an ionizing fan or anti-static bar near the balance. Substituted benzoic acids are prone to triboelectric charging.

  • Weighing Procedure:

    • Never weigh directly onto the balance pan. Use a closed weighing vessel or weighing paper inside a secondary container.

    • Technique: Use a disposable spatula. Do not tap the spatula against the vessel rim (generates aerosol).

  • Decontamination (The "Doffing" Phase):

    • Wipe the exterior of the chemical container with a damp paper towel (water/surfactant) before returning it to storage.

    • Glove Removal: Use the "beak" method (pinch and pull) to ensure the contaminated outer surface never touches skin. Wash hands with soap and cool water (hot water opens pores, increasing absorption risk) immediately after doffing.

Disposal & Emergency Response

Disposal Matrix
Waste StreamClassificationTreatment Protocol
Solid Waste (Spilled powder, paper towels)Hazardous Chemical WasteDouble-bag in clear polyethylene. Label "Solid Acidic Waste."
Liquid Waste (Mother liquor, washes)Acidic Organic WasteDo NOT pour down drain. Collect in "Halogen-Free Organic" carboy (unless chlorinated solvents used).
Contaminated PPE Hazardous DebrisTreat disposable gloves/Tyvek as solid hazardous waste.
Emergency Deactivation (Spill Response)

If powder is spilled outside the hood:

  • Isolate: Evacuate immediate area (radius 10 ft).

  • PPE Up: Don P100 respirator and Tyvek suit.

  • Neutralize: Cover spill with Sodium Bicarbonate (NaHCO₃) or Soda Ash .

    • Mechanism:

      
      
      
    • Wait for bubbling to cease (indicates neutralization).

  • Clean: Sweep up the resulting salt (which is less volatile and less lipophilic) into a waste container. Clean surface with soap and water.[2][3][4][5][6][7][8]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 597216, 4-Methoxy-2-methylbenzoic acid (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.8: Characterisation of dose [concentration]-response for human health. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.